(E)-Docosyl caffeate
Description
from Caragana conferta; structure in first source
Properties
IUPAC Name |
docosyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H52O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-26-35-31(34)25-23-28-22-24-29(32)30(33)27-28/h22-25,27,32-33H,2-21,26H2,1H3/b25-23+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUWHMEMJBCLEBP-WJTDDFOZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCOC(=O)C=CC1=CC(=C(C=C1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCCCCCOC(=O)/C=C/C1=CC(=C(C=C1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H52O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
(E)-Docosyl Caffeate: A Technical Guide for Researchers
(E)-Docosyl caffeate , a notable member of the caffeic acid ester family, has garnered significant attention within the scientific community for its diverse biological activities. This technical guide provides an in-depth overview of its chemical properties, synthesis, and biological functions, with a focus on its antioxidant, anti-inflammatory, and enzyme inhibitory activities. This document is intended for researchers, scientists, and professionals in the field of drug development.
Chemical Identification
| Identifier | Value |
| IUPAC Name | docosyl (2E)-3-(3,4-dihydroxyphenyl)prop-2-enoate[1] |
| CAS Number | 28593-92-2[2][3][4] |
| Molecular Formula | C31H52O4 |
| Molecular Weight | 488.74 g/mol [2][5] |
Biological Activity and Quantitative Data
This compound exhibits a range of biological activities, primarily attributed to its phenolic structure. The long docosyl chain imparts significant lipophilicity to the molecule, potentially influencing its bioavailability and interaction with cellular membranes.
| Activity | Assay | Result | Reference |
| Antioxidant | DPPH Radical Scavenging | Moderate activity | [6][4] |
| ABTS Radical Scavenging | Moderate activity | [6] | |
| Anti-inflammatory | In vivo models | Significant activity | [4] |
| Enzyme Inhibition | Elastase Inhibition | IC50: 1.4 µg/mL | [1][6] |
Signaling Pathways
The precise signaling pathways modulated by this compound are still under investigation. However, studies on structurally related caffeic acid esters, such as Caffeic Acid Phenethyl Ester (CAPE), provide valuable insights into its potential mechanisms of action. CAPE has been shown to modulate key inflammatory and cell signaling pathways, including NF-κB, PI3K/Akt, and MAPK.[2][3][7] It is plausible that this compound shares similar mechanisms.
Caption: Inhibition of the NF-κB signaling pathway by this compound.
Caption: Modulation of PI3K/Akt and MAPK signaling pathways by this compound.
Experimental Protocols
Synthesis of this compound
While a specific detailed protocol for the synthesis of this compound was not found in the provided search results, general methods for the synthesis of caffeic acid esters can be adapted. Enzymatic synthesis using lipases is a common and environmentally friendly approach.[6] This method involves the direct esterification of caffeic acid with docosanol in the presence of an immobilized lipase (B570770).[6] Alternatively, chemical synthesis via Steglich esterification can be employed.[6]
General Enzymatic Synthesis Protocol Outline:
-
Reactants: Caffeic acid and docosanol.
-
Catalyst: Immobilized lipase (e.g., Novozym 435).
-
Solvent: A suitable organic solvent (e.g., toluene (B28343) or a solvent-free system).
-
Reaction Conditions: The mixture is incubated at a controlled temperature (e.g., 60-80°C) with constant stirring for a specified period (e.g., 24-72 hours).
-
Purification: The product is purified from the reaction mixture using techniques such as column chromatography.
Antioxidant Activity Assays
1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay [8][9][10]
-
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.[9][10]
-
Procedure:
-
Prepare a stock solution of DPPH in methanol (B129727) (e.g., 0.1 mM).[9]
-
Prepare various concentrations of this compound in a suitable solvent.[9]
-
In a microplate or cuvette, mix the sample solution with the DPPH solution.[9]
-
Incubate the mixture in the dark at room temperature for a specific time (e.g., 30 minutes).[8][9]
-
A control containing the solvent and DPPH solution is also measured.
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100[11]
-
2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay [11][12][13]
-
Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore, leading to a decrease in absorbance.[12][13]
-
Procedure:
-
Generate the ABTS•+ by reacting ABTS stock solution (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM) and incubating the mixture in the dark at room temperature for 12-16 hours.[11][12]
-
Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol) to obtain an absorbance of ~0.70 at 734 nm.[11]
-
Add the this compound solution to the diluted ABTS•+ solution.
-
After a specific incubation time (e.g., 7 minutes), measure the absorbance at 734 nm.[11]
-
The percentage of inhibition is calculated similarly to the DPPH assay.
-
Enzyme Inhibition Assay
Elastase Inhibition Assay [14][15][16]
-
Principle: This assay measures the inhibition of elastase, an enzyme that degrades elastin. The activity is monitored by the cleavage of a specific substrate, N-Succinyl-Ala-Ala-Ala-p-nitroanilide (SANA), which releases p-nitroaniline, a yellow-colored product that can be quantified spectrophotometrically.[15]
-
Procedure:
-
Prepare a buffer solution (e.g., 0.2 M Tris-HCl, pH 8.0).[15]
-
In a 96-well plate, add the buffer, the elastase enzyme solution (from porcine pancreas), and various concentrations of this compound.[14][16]
-
Pre-incubate the mixture at a controlled temperature (e.g., 25°C) for a short period (e.g., 15 minutes).[17]
-
Initiate the reaction by adding the substrate SANA.[15]
-
Monitor the increase in absorbance at 410 nm over time.[15]
-
The percentage of elastase inhibition is calculated by comparing the rate of reaction in the presence and absence of the inhibitor.
-
Anti-inflammatory Activity Assay (In Vitro)
While a specific protocol for this compound is not detailed, a common method to assess the in vitro anti-inflammatory activity of caffeic acid derivatives involves using lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).[18][19]
-
Principle: LPS stimulates macrophages to produce pro-inflammatory mediators like nitric oxide (NO) and cytokines (e.g., TNF-α, IL-6). The anti-inflammatory potential of a compound is determined by its ability to inhibit the production of these mediators.[19]
-
Procedure Outline:
-
Culture RAW 264.7 macrophages in appropriate media.
-
Pre-treat the cells with various concentrations of this compound for a specific duration.
-
Stimulate the cells with LPS.
-
After incubation, collect the cell culture supernatant.
-
Quantify the amount of NO produced using the Griess reagent.
-
Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using ELISA kits.
-
Cell viability assays (e.g., MTT) should be performed to ensure that the observed effects are not due to cytotoxicity.
-
References
- 1. Caffeic Acid Phenethyl Ester (CAPE): Biosynthesis, Derivatives and Formulations with Neuroprotective Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Caffeic acid phenethyl ester suppresses the proliferation of human prostate cancer cells through inhibition of AMPK and Akt signaling networks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Caffeic acid phenethyl ester: A review on its pharmacological importance, and its association with free radicals, COVID‐19, and radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Docosyl caffeate | 28593-92-2 | Benchchem [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. DPPH Radical Scavenging Assay [mdpi.com]
- 9. acmeresearchlabs.in [acmeresearchlabs.in]
- 10. scispace.com [scispace.com]
- 11. Radical scavenging and antioxidant activities of methanolic extracts from Hypericum species growing in Bulgaria - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 14. Evaluation of caffeine as inhibitor against collagenase, elastase and tyrosinase using in silico and in vitro approach - PMC [pmc.ncbi.nlm.nih.gov]
- 15. academicjournals.org [academicjournals.org]
- 16. mdpi.com [mdpi.com]
- 17. Fisheries and Aquatic Sciences [e-fas.org]
- 18. Caffeic acid derivatives: in vitro and in vivo anti-inflammatory properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Anti-inflammatory activity of caffeic acid derivatives from Ilex rotunda - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Natural Sources and Isolation of Docosyl Caffeate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Docosyl caffeate is a naturally occurring phenolic compound belonging to the class of hydroxycinnamic acids. It is an ester formed from caffeic acid and docosanol (a 22-carbon fatty alcohol). This lipophilic molecule has garnered significant interest within the scientific community due to its potential therapeutic properties, including antioxidant and anti-inflammatory activities. This technical guide provides a comprehensive overview of the known natural sources of docosyl caffeate, detailed methodologies for its isolation, and insights into its potential biological mechanisms of action.
Natural Sources of Docosyl Caffeate
Docosyl caffeate has been identified in a variety of plant species, distributed across different plant tissues. The presence of this compound in diverse botanical families suggests a broad biosynthetic capability in the plant kingdom.
| Plant Species | Family | Plant Part(s) |
| Robinia pseudoacacia (Black Locust) | Fabaceae | Stem Bark[1] |
| Glycyrrhiza glabra (Licorice) | Fabaceae | Roots[2] |
| Glycyrrhiza uralensis | Fabaceae | Roots |
| Daphne genkwa | Thymelaeaceae | Stems |
| Wikstroemia scytophylla | Thymelaeaceae | Stems |
| Thymelaea hirsuta | Thymelaeaceae | Not specified |
| Acacia species | Fabaceae | Bark |
| Artemisia argyi (Mugwort) | Asteraceae | Leaves |
| Halocnemum strobilaceum | Amaranthaceae | Not specified |
| Acer triflorum | Sapindaceae | Not specified |
| Caesalpinia mimosoides | Fabaceae | Roots |
Quantitative Data on Docosyl Caffeate Isolation
Quantitative data regarding the yield of docosyl caffeate from natural sources is limited in the available scientific literature. However, a study on the stem bark of Robinia pseudoacacia provides valuable insight into the isolation yields of a series of alkyl caffeates.
| Compound | Plant Source | Plant Part | Yield (mg) from crude extract |
| Docosyl caffeate (R7) and other caffeates (R1–R9) | Robinia pseudoacacia | Stem Bark | 0.9–2.3[1] |
Experimental Protocols for Isolation and Purification
The isolation of docosyl caffeate from plant matrices typically involves solvent extraction followed by chromatographic separation. The following protocol is a generalized methodology based on procedures described for the isolation of alkyl caffeates from Robinia pseudoacacia stem bark.[1]
Plant Material Preparation
-
Collect and air-dry the desired plant material (e.g., stem bark of Robinia pseudoacacia).
-
Grind the dried plant material into a fine powder to increase the surface area for extraction.
Extraction
-
Macerate the powdered plant material with methanol (B129727) (MeOH) at room temperature.
-
Filter the extract to remove solid plant debris.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude methanolic extract.
Fractionation by Solid-Phase Extraction (SPE)
-
Dissolve the crude methanolic extract in a suitable solvent.
-
Perform reversed-phase solid-phase extraction (SPE) to fractionate the extract.
-
Elute the SPE cartridge with solvents of increasing polarity to separate compounds based on their hydrophobicity.
Isolation by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
-
Subject the fraction containing docosyl caffeate to preparative or semi-preparative RP-HPLC.
-
Use a C18 column with a gradient elution system, typically involving a mixture of water (often with a small percentage of formic acid to improve peak shape) and an organic solvent like acetonitrile (B52724) or methanol.
-
Monitor the elution profile using a Diode Array Detector (DAD) at a wavelength suitable for phenolic compounds (e.g., 323 nm).
-
Collect the fraction corresponding to the retention time of docosyl caffeate.
-
Evaporate the solvent from the collected fraction to obtain the purified docosyl caffeate.
Structure Elucidation
-
Confirm the identity and purity of the isolated compound using spectroscopic techniques such as:
-
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR)
-
Mass Spectrometry (MS)
-
Infrared (IR) spectroscopy
-
Experimental Workflow Diagram
Potential Signaling Pathways
The precise molecular targets and signaling pathways of docosyl caffeate are not yet fully elucidated. However, studies on structurally related caffeic acid esters suggest potential mechanisms of action, particularly in the context of cancer cell biology. Caffeic acid and its derivatives have been shown to modulate key signaling pathways involved in cell proliferation, survival, and apoptosis.[3]
A plausible, yet hypothetical, mechanism involves the inhibition of the STAT3 (Signal Transducer and Activator of Transcription 3) and Akt (Protein Kinase B) signaling pathways. Both STAT3 and Akt are critical regulators of cancer cell growth and survival.[4][5][6]
Hypothetical Signaling Pathway of Caffeic Acid Esters
Conclusion
Docosyl caffeate is a promising natural product with potential applications in drug development. This guide has outlined its known botanical sources and provided a foundational protocol for its isolation and purification. While quantitative data on its natural abundance remains sparse, the methodologies presented here offer a starting point for further research. The elucidation of its precise mechanisms of action, potentially through pathways like STAT3 and Akt, will be crucial for realizing its therapeutic potential. Further studies are warranted to explore the full spectrum of its biological activities and to optimize its extraction and synthesis for future applications.
References
- 1. mdpi.com [mdpi.com]
- 2. Bioactive caffeic acid esters from Glycyrrhiza glabra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijpsonline.com [ijpsonline.com]
- 4. The Multifaced Role of STAT3 in Cancer and Its Implication for Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. AKT-STAT3 Pathway as a Downstream Target of EGFR Signaling to Regulate PD-L1 Expression on NSCLC cells [jcancer.org]
- 6. Targeting STAT-3 signaling pathway in cancer for development of novel drugs: Advancements and challenges - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Biosynthesis Pathways of Long-Chain Alkyl Caffeates
Audience: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis pathways for long-chain alkyl caffeates. While these compounds are not typically products of natural biosynthesis in organisms, their creation heavily relies on biocatalysis, leveraging enzymatic processes that mimic natural reactions. This document details the biosynthesis of the essential precursor, caffeic acid, via the phenylpropanoid pathway and subsequently explores the primary enzymatic and chemo-enzymatic methods for its esterification into long-chain derivatives.
Part 1: Biosynthesis of the Caffeic Acid Precursor
Caffeic acid (3,4-dihydroxycinnamic acid) is a natural phenolic compound produced by plants through the phenylpropanoid pathway.[1] This pathway converts the amino acid L-phenylalanine into a variety of essential secondary metabolites. The core sequence leading to caffeic acid involves a series of enzymatic hydroxylations and ligations.[1][2]
The key enzymatic steps are:
-
Phenylalanine Ammonia-Lyase (PAL): Initiates the pathway by deaminating L-phenylalanine to form cinnamic acid.[2]
-
Cinnamate 4-Hydroxylase (C4H): A cytochrome P450-dependent monooxygenase that hydroxylates cinnamic acid at the 4-position to produce p-coumaric acid.[1][2]
-
p-Coumarate 3-Hydroxylase (C3H): Another critical P450 monooxygenase that hydroxylates p-coumaric acid at the 3-position, yielding caffeic acid.[1][2]
-
4-Coumarate:CoA Ligase (4CL): Activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA, which can then be hydroxylated to form caffeoyl-CoA.[3]
Part 2: Enzymatic Synthesis of Long-Chain Alkyl Caffeates
The low lipophilicity of caffeic acid limits its application in non-polar media such as fats and oils.[4] To overcome this, its carboxylic acid group is esterified with long-chain alcohols, a process efficiently catalyzed by lipases. These enzymes, which naturally hydrolyze lipids, can drive the reverse reaction (esterification) in non-aqueous or low-water environments.[5] The most common methods are direct esterification and transesterification.
Direct Esterification: This method involves the direct reaction of caffeic acid with a long-chain alcohol, catalyzed by a lipase (B570770), typically an immobilized form like Candida antarctica Lipase B (Novozym 435), to produce the alkyl caffeate and water.[6]
Transesterification: This two-step approach first involves creating a short-chain alkyl caffeate (e.g., methyl or ethyl caffeate).[4] This intermediate is then reacted with a long-chain alcohol in a lipase-catalyzed reaction. The long-chain alcohol displaces the short-chain one, yielding the desired long-chain alkyl caffeate.[4] This method can sometimes achieve higher yields as the intermediate often has better solubility in organic solvents than caffeic acid itself.
Data Presentation: Quantitative Synthesis Parameters
The efficiency of enzymatic synthesis is highly dependent on reaction conditions. The following tables summarize quantitative data from various studies on the synthesis of different alkyl caffeates.
Table 1: Lipase-Catalyzed Direct Esterification of Caffeic Acid
| Alkyl Caffeate | Enzyme | Alcohol | Substrate Molar Ratio (Alcohol:Acid) | Solvent | Temp. (°C) | Time (h) | Max. Yield / Conversion | Citation(s) |
|---|---|---|---|---|---|---|---|---|
| Dodecyl Caffeate | Ionic Liquid ([Hnmp]HSO₄) | Dodecanol (B89629) | 10.2:1 | Solvent-free | 87 | ~2 | 94.7% | [7][8] |
| Octadecyl Caffeate | Cation-exchange resin | Stearyl Alcohol | 8:1 | Deep Eutectic Solvent | 85 | 24 | 95.2% | [7] |
| Hexyl Caffeate | Novozym 435 | Hexanol | N/A | Hexane/2-butanone | 60 | 72 | ~95% | [6] |
| Phenethyl Caffeate | Novozym 435 | 2-Phenylethanol | 92:1 | Isooctane | 70 | 48 | 100% |[9] |
Table 2: Lipase-Catalyzed Transesterification
| Product | Enzyme | Acyl Donor | Acyl Acceptor | Molar Ratio (Acceptor:Donor) | Solvent | Temp. (°C) | Time (h) | Max. Yield / Conversion | Citation(s) |
|---|---|---|---|---|---|---|---|---|---|
| Glyceryl Caffeate Esters | Novozym 435 | Ethyl Caffeate | Glycerol | Glycerol as solvent | Glycerol | 80 | N/A | N/A | [10] |
| Caffeoyl Lipids | Novozym 435 | Ethyl Caffeate | Castor Oil | 1:3 | Ionic Liquid (BMIMPF₆) | 90 | 60 | 72.5% | [11] |
| Phenethyl Caffeate | Candida antarctica Lipase B | Methyl Caffeate | Phenethyl Alcohol | N/A | Ionic Liquid | N/A | 2.5 | ~93% |[4] |
Experimental Protocols
Below are detailed methodologies for the synthesis of long-chain alkyl caffeates, representing typical laboratory procedures.
Protocol 1: Direct Esterification of Caffeic Acid with Dodecanol
This protocol is based on the synthesis of dodecyl caffeate using an ionic liquid catalyst.[7]
-
Materials & Equipment:
-
Caffeic Acid (CA)
-
Dodecanol
-
Ionic Liquid Catalyst (e.g., [Hnmp]HSO₄)
-
10 mL round-bottom flask with magnetic stirrer
-
Heating mantle or oil bath with temperature control
-
HPLC system for analysis
-
Column chromatography setup (Silica gel, n-hexane, ethyl acetate) for purification
-
-
Reaction Setup:
-
Reaction Execution:
-
Heat the mixture to the optimal temperature of 87°C while stirring at 500 rpm.[7][8]
-
Maintain the reaction for approximately 2 hours (118 minutes for optimal yield).[8]
-
Periodically withdraw small samples (e.g., 5 µL), dissolve in methanol (B129727), filter (0.45 µm), and analyze by HPLC to monitor reaction progress.[7]
-
-
Product Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
Purify the crude product using silica (B1680970) gel column chromatography.
-
Elute the column with a solvent system of n-hexane/ethyl acetate (B1210297) (e.g., 6:4 v/v) to separate the dodecyl caffeate from unreacted substrates and the catalyst.[7]
-
Collect the fractions containing the pure product and confirm purity via HPLC and/or NMR.
-
Protocol 2: Transesterification of Methyl Caffeate with a Long-Chain Alcohol
This protocol outlines a general procedure for lipase-catalyzed transesterification.
-
Materials & Equipment:
-
Methyl Caffeate (or other short-chain alkyl caffeate)
-
Long-chain alcohol (e.g., Octanol, Dodecanol, etc.)
-
Immobilized Lipase (e.g., Novozym 435 from Candida antarctica)
-
Anhydrous organic solvent (e.g., isooctane, tert-butanol, or an ionic liquid)
-
Screw-capped reaction vessel (e.g., 25 mL flask)
-
Shaking incubator or orbital shaker with temperature control
-
Molecular sieves (3Å or 4Å) to remove byproduct (methanol)
-
Vacuum system (optional, for byproduct removal)
-
-
Reaction Setup:
-
Add methyl caffeate and the long-chain alcohol to the reaction vessel in the desired molar ratio (e.g., 1:5).
-
Add the organic solvent to dissolve the reactants.
-
Add the immobilized lipase (e.g., 10% w/w of substrates).[12]
-
Add activated molecular sieves to the mixture to sequester the methanol byproduct, which can inhibit the reaction.
-
-
Reaction Execution:
-
Seal the vessel and place it in a shaking incubator set to the optimal temperature (e.g., 60-70°C) and agitation speed (e.g., 150 rpm).[12][13]
-
Allow the reaction to proceed for 24-72 hours. The progress can be monitored by taking samples and analyzing them via HPLC or GC.
-
Alternatively, conduct the reaction under reduced pressure to facilitate the continuous removal of the volatile methanol byproduct.
-
-
Product Purification:
-
Once the reaction reaches equilibrium or completion, stop the reaction by filtering out the immobilized enzyme. The enzyme can be washed with fresh solvent and stored for reuse.[13]
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Purify the resulting crude product using column chromatography as described in Protocol 1.
-
Mandatory Visualization: Synthesis and Purification Workflow
The following diagram illustrates a comprehensive workflow for the chemo-enzymatic synthesis and subsequent purification of a long-chain alkyl caffeate.
References
- 1. Biosynthesis of caffeic acid in Escherichia coli using its endogenous hydroxylase complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. bioone.org [bioone.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. Lipophilic antioxidant dodecyl caffeate preparation by the esterification of caffeic acid with dodecanol using ionic liquid [Hnmp]HSO4 as a catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. Lipase-catalysed synthesis of mono- and di-acyl esters of glyceryl caffeate in propylene carbonate and their antioxidant properties in tuna oil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Influence of ionic liquid on Novozym 435-catalyzed the transesterification of castor oil and ethyl caffeate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biointerfaceresearch.com [biointerfaceresearch.com]
- 13. scielo.br [scielo.br]
The Antioxidant Armament of Docosyl Caffeate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Docosyl caffeate, an ester of caffeic acid and docosanol, is emerging as a compound of significant interest within the scientific community for its notable antioxidant properties. This technical guide provides a comprehensive examination of the multifaceted mechanisms through which docosyl caffeate exerts its antioxidant effects. The core of its activity lies in its chemical structure, particularly the catechol moiety, which enables direct radical scavenging. Beyond this primary mechanism, this document explores its indirect antioxidant potential through the modulation of key cellular signaling pathways, such as the Nrf2-ARE pathway, and its capacity for metal chelation. This guide synthesizes available quantitative data, details relevant experimental protocols, and provides visual representations of the underlying biochemical processes to serve as a foundational resource for ongoing and future research in the fields of pharmacology and drug development.
Introduction
Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key etiological factor in a myriad of pathological conditions, including neurodegenerative diseases, cardiovascular disorders, and cancer. Consequently, the identification and characterization of potent antioxidant compounds are of paramount importance in the development of novel therapeutic strategies. Docosyl caffeate, a lipophilic derivative of the widely studied caffeic acid, has demonstrated significant antioxidant potential.[1] This guide aims to provide an in-depth technical overview of its mechanisms of action.
Core Antioxidant Mechanisms of Docosyl Caffeate
The antioxidant capacity of docosyl caffeate is not attributed to a single mode of action but rather a combination of direct and indirect mechanisms. These include direct radical scavenging, modulation of intracellular antioxidant defense systems, and metal ion chelation.
Direct Radical Scavenging Activity
The primary and most direct antioxidant mechanism of docosyl caffeate is its ability to scavenge free radicals. This activity is principally attributed to the catechol (3,4-dihydroxybenzene) group within its caffeoyl moiety.[1] The phenolic hydroxyl groups can donate hydrogen atoms to neutralize highly reactive oxygen species, thereby forming a more stable and less reactive phenoxyl radical.[1]
The efficacy of this radical scavenging activity has been quantified using various in vitro assays, most notably the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays.[1]
Data Presentation: Radical Scavenging Activity of Docosyl Caffeate
| Assay | IC50 Value (µg/mL) | Compound Tested | Source |
| Elastase Inhibitory Activity | 1.4 | Docosyl Caffeate | [1] |
| DPPH Radical Scavenging | Moderate Activity | Docosyl Caffeate | [1] |
| ABTS Radical Scavenging | Moderate Activity | Docosyl Caffeate | [1] |
Note: While sources mention "moderate activity" for DPPH and ABTS assays, specific IC50 values for docosyl caffeate were not consistently available in the reviewed literature. The provided elastase inhibitory activity IC50 is for context on its biological potency.
Logical Relationship: Radical Scavenging by Docosyl Caffeate
References
The Anti-inflammatory Potential of (E)-docosyl Caffeate: An In Vitro Technical Overview
For Researchers, Scientists, and Drug Development Professionals
(E)-docosyl caffeate, a long-chain ester of caffeic acid, is emerging as a compound of interest in the field of inflammation research. This technical guide synthesizes the current in vitro data on its anti-inflammatory properties, providing a detailed examination of its mechanisms of action, quantitative efficacy, and the experimental protocols used to elucidate these characteristics. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals involved in the discovery and development of novel anti-inflammatory agents.
Core Anti-inflammatory Activity
This compound has demonstrated significant anti-inflammatory effects in vitro, primarily through the modulation of key inflammatory mediators and signaling pathways. Its activity has been characterized by the inhibition of nitric oxide (NO) and pro-inflammatory cytokine production, as well as the suppression of enzymes involved in the inflammatory cascade.
Quantitative Data Summary
The following tables summarize the quantitative data available for the in vitro anti-inflammatory and related activities of this compound.
| Parameter | Cell Line | Stimulant | Concentration of this compound | % Inhibition | Reference |
| Nitric Oxide (NO) Production | BV2 Microglial Cells | LPS | 1 µM | ~25% | [1] |
| 5 µM | ~55% | [1] | |||
| 10 µM | ~80% | [1] | |||
| Tumor Necrosis Factor-α (TNF-α) Release | BV2 Microglial Cells | LPS | 1 µM | ~30% | [1] |
| 5 µM | ~60% | [1] | |||
| 10 µM | ~85% | [1] | |||
| Interleukin-1β (IL-1β) Release | BV2 Microglial Cells | LPS | 1 µM | ~20% | [1] |
| 5 µM | ~50% | [1] | |||
| 10 µM | ~75% | [1] |
| Enzyme Inhibition | IC50 Value | Reference |
| Elastase | 1.4 µg/mL | [2] |
Mechanism of Action: Signaling Pathway Modulation
The anti-inflammatory effects of this compound are underpinned by its ability to interfere with critical intracellular signaling cascades that regulate the expression of pro-inflammatory genes.
The NF-κB Signaling Pathway
A primary mechanism of action for this compound is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. In vitro studies have shown that this compound prevents the degradation of the inhibitory protein IκB in lipopolysaccharide (LPS)-stimulated microglial cells.[1] This action retains NF-κB in the cytoplasm, thereby preventing its translocation to the nucleus where it would otherwise initiate the transcription of genes encoding pro-inflammatory mediators such as inducible nitric oxide synthase (iNOS), TNF-α, and IL-1β.[1]
Potential Involvement of the MAPK Pathway
While direct evidence for the effect of this compound on the Mitogen-Activated Protein Kinase (MAPK) pathway is yet to be established, it remains a probable target. Other caffeic acid esters have been shown to modulate MAPK signaling, which plays a crucial role in inflammation. The MAPK cascade, including ERK, JNK, and p38, can be activated by inflammatory stimuli like LPS, leading to the activation of transcription factors that drive the expression of inflammatory genes.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of in vitro findings. Below are the protocols for key experiments used to characterize the anti-inflammatory properties of this compound.
Cell Culture and Treatment
-
Cell Line: Murine microglial BV2 cells are a commonly used model for neuroinflammation studies.
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment: For experiments, cells are pre-treated with varying concentrations of this compound (e.g., 1, 5, 10 µM) for a specified period (e.g., 1 hour) before stimulation with an inflammatory agent such as lipopolysaccharide (LPS; e.g., 100 ng/mL).
Nitric Oxide (NO) Production Assay
The Griess assay is a standard method for the colorimetric determination of nitrite (B80452) (NO2-), a stable and quantifiable breakdown product of NO in cell culture supernatant.
-
Sample Collection: After the treatment period, the cell culture supernatant is collected.
-
Griess Reaction: 100 µL of supernatant is mixed with 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubation: The mixture is incubated at room temperature for 10 minutes.
-
Measurement: The absorbance is measured at 540 nm using a microplate reader.
-
Quantification: The nitrite concentration is determined by comparison with a standard curve generated using known concentrations of sodium nitrite.
Cytokine Quantification (ELISA)
Enzyme-Linked Immunosorbent Assay (ELISA) is employed to measure the concentration of specific pro-inflammatory cytokines, such as TNF-α and IL-1β, in the cell culture supernatant.
-
Coating: A 96-well plate is coated with a capture antibody specific for the cytokine of interest.
-
Blocking: Non-specific binding sites are blocked with a blocking buffer (e.g., 1% BSA in PBS).
-
Sample Incubation: Cell culture supernatants and standards are added to the wells and incubated.
-
Detection Antibody: A biotinylated detection antibody, also specific for the cytokine, is added.
-
Enzyme Conjugate: Streptavidin-horseradish peroxidase (HRP) conjugate is added, which binds to the biotinylated detection antibody.
-
Substrate Addition: A chromogenic substrate (e.g., TMB) is added, which is converted by HRP to produce a colored product.
-
Reaction Stoppage and Measurement: The reaction is stopped with an acid solution, and the absorbance is measured at a specific wavelength (e.g., 450 nm).
-
Calculation: The cytokine concentration in the samples is calculated from the standard curve.
Western Blot Analysis for NF-κB Pathway Proteins
Western blotting is used to detect and quantify specific proteins involved in the NF-κB signaling pathway, such as IκB and the p65 subunit of NF-κB.
-
Protein Extraction: Cells are lysed to extract total protein or fractionated to isolate cytoplasmic and nuclear proteins.
-
Protein Quantification: The protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is blocked to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein (e.g., anti-IκBα or anti-p65).
-
Secondary Antibody Incubation: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.
-
Analysis: The intensity of the bands is quantified using densitometry software, often normalized to a loading control protein (e.g., β-actin or GAPDH).
Conclusion
The in vitro evidence strongly suggests that this compound possesses significant anti-inflammatory properties. Its ability to inhibit the production of key inflammatory mediators like nitric oxide and pro-inflammatory cytokines is directly linked to its modulation of the NF-κB signaling pathway. The potent elastase inhibitory activity further highlights its potential as a multi-target anti-inflammatory agent. While the involvement of other pathways such as the MAPK cascade is plausible, further research is required for confirmation. The data and protocols presented in this guide provide a solid foundation for future investigations into the therapeutic potential of this compound in inflammatory diseases.
References
Docosyl Caffeate: A Potent Elastase Inhibitor for Therapeutic and Cosmeceutical Applications
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Docosyl caffeate, an ester of caffeic acid and docosanol, is emerging as a compound of significant interest in the fields of drug discovery and dermatology due to its potent inhibitory activity against elastase. Elastases, particularly human neutrophil elastase (HNE), are serine proteases that play a critical role in the degradation of extracellular matrix proteins, most notably elastin. While essential for tissue remodeling and immune responses, excessive elastase activity is implicated in a variety of inflammatory diseases and skin aging. This technical guide provides a comprehensive overview of docosyl caffeate as an elastase inhibitor, summarizing key quantitative data, detailing experimental protocols, and illustrating associated signaling pathways.
Quantitative Data on Elastase Inhibition
The inhibitory potential of docosyl caffeate and related caffeic acid esters against elastase has been quantified in several studies. The half-maximal inhibitory concentration (IC50) is a key metric for evaluating the potency of an inhibitor.
| Compound | Enzyme Source | IC50 Value (µg/mL) | IC50 Value (µM) | Reference |
| Docosyl Caffeate | Not Specified | 1.4 | ~2.86 | |
| Eicosanyl Caffeate | Not Specified | Potent inhibition noted | Not specified | |
| Pyracrenic acid (Betulinic acid 3β-O-caffeate) | Not Specified | 1.5 | ~2.3 | [1] |
| Oleanolic acid (Control) | Not Specified | 3.0 | ~6.6 | [1] |
| Caffeic Acid Phenethyl Ester (CAPE) | Human Neutrophil Elastase | Not specified in µg/mL; effective at 7.5-120 µM | 7.5-120 | [2][3] |
Note: The molecular weight of Docosyl Caffeate (~488.75 g/mol ), Pyracrenic acid (~634.9 g/mol ), and Oleanolic acid (~456.7 g/mol ) were used for approximate µM conversions.
Mechanism of Action and Anti-Inflammatory Effects
Lipophilic caffeic acid esters are recognized as effective inhibitors of neutrophil elastase[4]. The anti-inflammatory properties of caffeic acid and its esters, such as caffeic acid phenethyl ester (CAPE), are well-documented and are largely attributed to their ability to modulate key inflammatory signaling pathways. These mechanisms are likely shared by docosyl caffeate. The primary pathways implicated are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades.
Modulation of the NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation. This frees NF-κB to translocate to the nucleus and initiate the transcription of target genes, including those for inflammatory cytokines and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).
Caffeic acid derivatives have been shown to inhibit NF-κB activation by preventing the degradation of IκBα and blocking the nuclear translocation of the p65 subunit of NF-κB[5][6].
Modulation of the MAPK Signaling Pathway
The MAPK signaling pathway is another crucial regulator of cellular processes, including inflammation. It consists of a cascade of protein kinases: MAP kinase kinase kinases (MAP3Ks), MAP kinase kinases (MAP2Ks), and MAP kinases (MAPKs). The primary MAPK subfamilies involved in inflammation are c-Jun N-terminal kinase (JNK), p38 MAPK, and extracellular signal-regulated kinase (ERK). Activation of these kinases leads to the phosphorylation and activation of various transcription factors, which in turn regulate the expression of inflammatory mediators.
Studies on CAPE have demonstrated its ability to suppress the phosphorylation of JNK, thereby inhibiting downstream inflammatory events[7][8]. It is plausible that docosyl caffeate exerts similar inhibitory effects on the MAPK pathway.
Experimental Protocols
Detailed experimental protocols are essential for the accurate assessment of elastase inhibitors. The following is a representative protocol for an in vitro human neutrophil elastase (HNE) inhibition assay, adapted from methodologies used for similar compounds[2].
In Vitro Human Neutrophil Elastase (HNE) Inhibition Assay
Objective: To determine the in vitro inhibitory effect of docosyl caffeate on the activity of human neutrophil elastase.
Materials:
-
Human Neutrophil Elastase (HNE), lyophilized powder
-
N-Methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide (synthetic substrate)
-
Tris-HCl buffer (e.g., 0.1 M, pH 7.5)
-
Docosyl caffeate (test compound)
-
Sivelestat or another known HNE inhibitor (positive control)
-
Dimethyl sulfoxide (B87167) (DMSO) for dissolving the test compound
-
96-well microtiter plates
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Preparation of Reagents:
-
Reconstitute HNE in an appropriate buffer to a stock concentration.
-
Prepare a stock solution of the synthetic substrate in DMSO.
-
Prepare a stock solution of docosyl caffeate and the positive control in DMSO. Serially dilute these stock solutions to obtain a range of test concentrations.
-
-
Assay Protocol:
-
In a 96-well plate, add the following to each well in the specified order:
-
Tris-HCl buffer
-
Test compound solution (docosyl caffeate at various concentrations) or positive control or vehicle (DMSO) for the control wells.
-
HNE solution.
-
-
Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
-
Initiate the enzymatic reaction by adding the synthetic substrate solution to all wells.
-
Immediately measure the absorbance at 405 nm at time zero.
-
Incubate the plate at 37°C and monitor the change in absorbance at 405 nm over a set period (e.g., 30-60 minutes) using the microplate reader in kinetic mode. The p-nitroaniline released by the enzymatic cleavage of the substrate absorbs light at this wavelength.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well from the linear portion of the absorbance vs. time curve.
-
Determine the percentage of inhibition for each concentration of docosyl caffeate using the following formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100 where V_control is the reaction rate in the absence of the inhibitor and V_inhibitor is the reaction rate in the presence of the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value by non-linear regression analysis of the concentration-response curve.
-
Conclusion and Future Directions
Docosyl caffeate has demonstrated significant potential as an elastase inhibitor. Its activity, coupled with the known anti-inflammatory mechanisms of related caffeic acid esters, positions it as a promising candidate for further investigation in the development of therapeutics for inflammatory conditions and as an active ingredient in cosmeceutical formulations aimed at mitigating the signs of skin aging.
Future research should focus on elucidating the precise kinetics of elastase inhibition by docosyl caffeate, including the determination of its inhibition constant (Ki) and its mode of inhibition (e.g., competitive, non-competitive). Furthermore, in vivo studies are warranted to validate its efficacy and safety profile in relevant disease models. A direct comparative analysis of a series of caffeic acid esters with varying alkyl chain lengths would also provide valuable structure-activity relationship insights, aiding in the design of even more potent and selective elastase inhibitors.
References
- 1. academicjournals.org [academicjournals.org]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Direct interaction between caffeic acid phenethyl ester and human neutrophil elastase inhibits the growth and migration of PANC-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of neutrophil elastase activity by phenolic compounds from plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Downregulation of inflammatory responses by novel caffeic acid ester derivative by inhibiting NF-kappa B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Caffeic acid phenethyl ester-mediated Nrf2 activation and IkappaB kinase inhibition are involved in NFkappaB inhibitory effect: structural analysis for NFkappaB inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Caffeic acid phenethyl ester promotes anti-inflammatory effects by inhibiting MAPK and NF-κB signaling in activated HMC-1 human mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Structure-Activity Relationship of Docosyl Caffeate and Related Esters
For: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Docosyl caffeate, an ester of caffeic acid and docosanol, belongs to a class of phenolic compounds known as caffeates, which are widely investigated for their therapeutic potential. The biological activity of these esters is intrinsically linked to their chemical structure, particularly the length of the alkyl chain and the foundational caffeoyl moiety. This guide elucidates the structure-activity relationships (SAR) of docosyl caffeate and its analogs, focusing on their antioxidant, anti-inflammatory, and anticancer properties. The length of the alkyl chain critically modulates the lipophilicity of the molecule, which in turn influences its efficacy in various biological systems, often exhibiting a "cut-off" effect where medium-chain esters show peak activity. The catechol group of the caffeic acid core is fundamental to their potent radical scavenging and metal-chelating activities. This document provides a comprehensive overview of the mechanisms of action, quantitative activity data, detailed experimental protocols, and visual representations of key signaling pathways to serve as a resource for ongoing research and development.
Introduction: The Chemical Landscape of Caffeic Acid Esters
Caffeic acid is a natural phenolic compound renowned for its antioxidant properties.[1][2] Its structure features a catechol ring (3,4-dihydroxybenzene) and a propenoic acid side chain. Esterification of the carboxylic acid group with various alcohols yields a diverse family of caffeates. Docosyl caffeate (C31H52O4) is a long-chain ester, combining caffeic acid with docosanol, a 22-carbon fatty alcohol.[3] This esterification significantly increases the molecule's lipophilicity, altering its interaction with biological membranes and cellular targets compared to the more polar caffeic acid.
The primary structural features governing the activity of these esters are:
-
The Caffeoyl Moiety : The two hydroxyl groups on the catechol ring are paramount for antioxidant activity, acting as hydrogen donors to neutralize free radicals.[4][5]
-
The Ester Linkage : This bond connects the hydrophilic caffeoyl head to the lipophilic alkyl tail, creating an amphiphilic molecule.
-
The Alkyl Chain : The length of this chain is a critical determinant of the compound's overall lipophilicity and, consequently, its pharmacological efficacy.[4]
Understanding the relationship between these structural elements and biological function is crucial for designing novel therapeutic agents with enhanced potency and targeted action.
Core Structure-Activity Relationship (SAR) Insights
Influence of Alkyl Chain Length on Biological Efficacy
The length of the alkyl ester chain is the most significant factor influencing the bioactivity of caffeates.[4]
-
Antioxidant Activity : A "cut-off" effect has been observed in oil-in-water emulsions, where antioxidant activity increases with chain length up to a certain point (e.g., octyl caffeate) before decreasing.[6] However, in lipophilic media, longer-chain alkyl esters (C16–C22) have been found to be the most potent antioxidants.[1][7] This demonstrates that the optimal chain length is highly dependent on the environment of the assay. Short-chain esters like propyl caffeate and ethyl caffeate exhibit potent DPPH radical scavenging activity.[8]
-
Anticancer Activity : The cytotoxic effects of alkyl caffeates are related to their lipophilicity and the size of the alcohol moieties.[9] Studies on human colon cancer cells showed that decyl caffeate inhibits cell proliferation by inducing autophagy.[10]
-
Neuroprotective Effects : Longer-chain derivatives, specifically decyl and dodecyl caffeate, have been identified as the most potent in promoting neuronal cell survival.[4] Given its even longer C22 chain, docosyl caffeate is hypothesized to share or exceed this neuroprotective capability.[4]
The Indispensable Role of the Catechol Moiety
The 3,4-dihydroxy arrangement on the phenyl ring is the cornerstone of the antioxidant and radical-scavenging capabilities of caffeates.[4][5] This structure enables the donation of hydrogen atoms to neutralize reactive oxygen species (ROS).[11] Furthermore, the catechol group allows for the chelation of metal ions, which can prevent the formation of highly reactive hydroxyl radicals.[6]
Biological Activities & Mechanisms of Action
Antioxidant Activity
Docosyl caffeate and its relatives exert antioxidant effects through direct free-radical scavenging and by modulating endogenous antioxidant systems.[3][4]
Mechanism: The primary mechanism involves neutralizing free radicals like DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)).[3][4] Additionally, caffeic acid phenethyl ester (CAPE), a well-studied analog, activates the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway.[10][12] Nrf2 is a transcription factor that upregulates the expression of antioxidant enzymes, such as heme oxygenase-1 (HO-1), providing cellular protection against oxidative stress.[10][12]
Quantitative Data: Antioxidant Activity of Caffeates
| Compound | Alkyl Chain | Activity Assay | Result | Reference |
| Docosyl Caffeate | C22 | DPPH Scavenging | Moderate Activity | [4] |
| Docosyl Caffeate | ABTS Scavenging | Moderate Activity | [4] | |
| Eicosanyl Caffeate | C20 | DPPH Scavenging | Moderate Activity | [3] |
| Eicosanyl Caffeate | ABTS Scavenging | Moderate Activity | [3] | |
| Dodecyl Caffeate | C12 | DPPH Scavenging | Good Activity | [13] |
| Propyl Caffeate | C3 | DPPH IC50 | ~14.1 µM | [8] |
| Ethyl Caffeate | C2 | DPPH IC50 | ~15.6 µM | [8] |
| Caffeic Acid | - | DPPH IC50 | >24 µM | [8][9] |
Anti-inflammatory Activity
Caffeates exhibit significant anti-inflammatory properties through multiple mechanisms, including enzyme inhibition and modulation of inflammatory signaling cascades.
Mechanism: A key mechanism is the inhibition of the NF-κB (nuclear factor kappa B) signaling pathway.[5][10][14] NF-κB is a central regulator of inflammation, controlling the expression of pro-inflammatory cytokines (e.g., TNF-α, IL-6), chemokines, and enzymes like COX-2 and iNOS.[5][14][15] Caffeates, particularly CAPE, have been shown to prevent the activation of NF-κB, thereby suppressing the inflammatory response.[14][16] Other mechanisms include the inhibition of elastase and the modulation of Mitogen-Activated Protein Kinase (MAPK) pathways (p38, ERK, JNK).[3][12][17]
Quantitative Data: Anti-inflammatory Activity
| Compound | Target | Activity Assay | Result | Reference |
| Docosyl Caffeate | Elastase | Enzyme Inhibition | IC50 = 1.4 µg/mL | [3][4] |
| Eicosanyl Caffeate | Elastase | Enzyme Inhibition | IC50 = 0.99 µg/mL | [3] |
Anticancer Activity
Several alkyl caffeates have demonstrated antiproliferative and antineoplastic activities against various human cancer cell lines.[4][9]
Mechanism: The anticancer effects are often mediated by the induction of cell cycle arrest and apoptosis.[10] For instance, CAPE has been shown to suppress the proliferation of human prostate cancer cells by inhibiting the Akt signaling network.[16] The Akt pathway is a crucial regulator of cell survival and proliferation, and its inhibition can lead to cancer cell death.[16] In colon cancer cells, decyl caffeate has been found to block the STAT3 and Akt signaling pathways, leading to cell-cycle arrest and autophagy.[10]
Quantitative Data: Antiproliferative Activity of Alkyl Caffeates (at 200 µM)
| Compound | Cancer Cell Line | Inhibition Ratio (%) | Reference |
| Isopentyl Caffeate | SW620 (Colon) | 78.0 ± 3.1 | [8] |
| Ethyl Caffeate | SW620 (Colon) | 69.0 ± 3.5 | [8] |
| Propyl Caffeate | SW620 (Colon) | 68.0 ± 4.4 | [8] |
| Isoamyl Caffeate | SGC7901 (Gastric) | 77.4 ± 3.5 | [8] |
| Propyl Caffeate | SGC7901 (Gastric) | 74.9 ± 0.8 | [8] |
| Isopentyl Caffeate | HepG2 (Liver) | 78.0 ± 1.5 | [9] |
| Amyl Caffeate | HepG2 (Liver) | 75.3 ± 2.0 | [9] |
Detailed Experimental Protocols
Precise and reproducible methodologies are essential for evaluating the structure-activity relationships of docosyl caffeate and its analogs.
DPPH Radical Scavenging Assay
This assay measures the ability of a compound to act as a hydrogen donor to the stable DPPH radical.[11]
-
Principle : The DPPH radical has a deep violet color. In the presence of an antioxidant that donates a hydrogen atom, it is reduced to the pale yellow diphenylpicrylhydrazine. The degree of discoloration, measured spectrophotometrically, indicates the compound's scavenging activity.[11]
-
Materials : DPPH, methanol (B129727) or ethanol, test compounds, standard antioxidant (e.g., Trolox, Ascorbic Acid), 96-well microplate, microplate reader.[11]
-
Protocol :
-
Preparation : Prepare a stock solution of DPPH in methanol (e.g., 100 µM). Prepare serial dilutions of the test compounds and standard in the same solvent.[11]
-
Reaction : In a 96-well plate, add 100 µL of the DPPH solution to each well. Add 100 µL of the different concentrations of the standard or sample solutions. For the blank, add 100 µL of solvent instead of the sample.[11]
-
Incubation : Incubate the plate in the dark at room temperature for 30 minutes.[11]
-
Measurement : Measure the absorbance at 517 nm using a microplate reader.[11]
-
Calculation : The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100[11] The IC50 value (the concentration required to scavenge 50% of DPPH radicals) is then determined.
-
ABTS Radical Cation Decolorization Assay
This assay assesses the capacity of a compound to scavenge the ABTS radical cation (ABTS•+).
-
Principle : ABTS is oxidized with potassium persulfate to generate the blue-green ABTS•+ radical cation. In the presence of an antioxidant, the radical is reduced, and the solution's color fades. The decrease in absorbance is proportional to the antioxidant's activity.[18]
-
Materials : ABTS, potassium persulfate, appropriate buffer, test compounds, standard (e.g., Trolox), 96-well microplate, microplate reader.[11]
-
Protocol :
-
Preparation : Prepare the ABTS•+ stock solution by mixing ABTS and potassium persulfate solutions and allowing them to stand in the dark for 12-16 hours. Dilute the stock solution with buffer to an absorbance of ~0.70 at 734 nm to create the working solution.[11]
-
Reaction : In a 96-well plate, add 190 µL of the working ABTS•+ solution to each well. Add 10 µL of the different concentrations of the standard or sample solutions.[11]
-
Incubation : Incubate the plate at room temperature for 6 minutes.[11]
-
Measurement : Measure the absorbance at 734 nm.[11]
-
Calculation : Calculate the percentage of inhibition similarly to the DPPH assay and determine the Trolox Equivalent Antioxidant Capacity (TEAC).
-
In Vitro Anti-inflammatory: Protein Denaturation Assay
This method evaluates the ability of a compound to prevent protein denaturation, a process linked to inflammation.[19][20]
-
Principle : Denaturation of tissue proteins is a well-documented cause of inflammatory diseases.[20] This assay uses heat-induced denaturation of egg albumin or bovine serum albumin as a model. The ability of a compound to inhibit this denaturation is measured by the turbidity of the solution.[19][20]
-
Materials : Egg albumin or Bovine Serum Albumin (BSA), phosphate-buffered saline (PBS, pH 6.4), test compounds, standard drug (e.g., Diclofenac sodium), spectrophotometer.[19][20]
-
Protocol :
-
Reaction Mixture : The reaction mixture (5 mL total) consists of 0.2 mL of egg albumin, 2.8 mL of PBS, and 2 mL of varying concentrations of the test compound. A control consists of the mixture without the test compound.[20]
-
Incubation : Incubate the mixtures at 37°C for 15 minutes.[20]
-
Denaturation : Induce denaturation by heating the mixtures at 70°C for 5 minutes.[19]
-
Cooling & Measurement : After cooling, measure the absorbance (turbidity) at 660 nm.[19]
-
Calculation : The percentage inhibition of protein denaturation is calculated as: % Inhibition = [(Abs_control - Abs_test) / Abs_control] * 100
-
Conclusion and Future Directions
The structure-activity relationship of docosyl caffeate and its analogs is a compelling area of research, revealing clear correlations between chemical structure and biological function. The length of the alkyl chain is a master regulator of lipophilicity and activity, often with a distinct "cut-off" point, while the catechol moiety provides the essential radical-scavenging capability. The potent antioxidant, anti-inflammatory, and anticancer activities of these compounds are mediated through the modulation of key signaling pathways such as Nrf2, NF-κB, and Akt.
Future research should focus on:
-
Systematic SAR Studies : Synthesizing and testing a broader range of esters with varied chain lengths and branching to precisely map the "cut-off" effect in different biological systems.
-
Mechanistic Elucidation : Moving beyond phenotypic screening to identify the direct molecular targets of these compounds.
-
Pharmacokinetic Profiling : Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to assess their drug-like potential.
-
Advanced Formulations : Developing novel delivery systems to improve the bioavailability and targeted delivery of lipophilic caffeates like docosyl caffeate.
By leveraging these SAR insights, researchers can rationally design and develop the next generation of caffeate-based therapeutics for a range of oxidative stress and inflammation-driven diseases.
References
- 1. Synthesis and Antiradical/Antioxidant Activities of Caffeic Acid Phenethyl Ester and Its Related Propionic, Acetic, and Benzoic Acid Analoguesc [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Buy Docosyl caffeate (EVT-1197811) | 28593-92-2 [evitachem.com]
- 4. Docosyl caffeate | 28593-92-2 | Benchchem [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Alkyl Caffeates Improve the Antioxidant Activity, Antitumor Property and Oxidation Stability of Edible Oil | PLOS One [journals.plos.org]
- 9. Alkyl Caffeates Improve the Antioxidant Activity, Antitumor Property and Oxidation Stability of Edible Oil - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Caffeic Acid Phenethyl Ester (CAPE): Biosynthesis, Derivatives and Formulations with Neuroprotective Activities [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. Caffeic acid phenethyl ester up-regulates antioxidant levels in hepatic stellate cell line T6 via an Nrf2-mediated mitogen activated protein kinases pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Lipophilic antioxidant dodecyl caffeate preparation by the esterification of caffeic acid with dodecanol using ionic liquid [Hnmp]HSO4 as a catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Therapeutic potential of caffeic acid phenethyl ester and its anti-inflammatory and immunomodulatory effects (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Anti-Inflammatory Activity of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Caffeic acid phenethyl ester suppresses the proliferation of human prostate cancer cells through inhibition of AMPK and Akt signaling networks - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. In vitro assays to investigate the anti-inflammatory activity of herbal extracts [wisdomlib.org]
- 20. Evaluation of Phytochemical Screening and Anti Inflammatory Activity of Leaves and Stem of Mikania scandens (L.) Wild - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties and Solubility of (E)-docosyl caffeate
For Researchers, Scientists, and Drug Development Professionals
(E)-docosyl caffeate , a naturally occurring ester of caffeic acid and docosanol, is a lipophilic compound of interest for its potential therapeutic applications, including antioxidant and anti-inflammatory activities.[1][2][3] A thorough understanding of its physicochemical properties and solubility is paramount for its formulation, delivery, and overall development as a potential therapeutic agent. This technical guide provides a comprehensive overview of these characteristics, complete with experimental protocols and visual workflows.
Physicochemical Properties
This compound is characterized by a long 22-carbon alkyl chain attached to the caffeic acid moiety, which significantly influences its physical and chemical properties.[4]
| Property | Value | Source |
| Molecular Formula | C₃₁H₅₂O₄ | [4][5][6] |
| Molecular Weight | 488.75 g/mol | [4][5][6] |
| IUPAC Name | docosyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate | [1][4] |
| CAS Number | 28593-92-2 | [4][6] |
| Melting Point | ~50-60 °C | [4] |
| Calculated logP (AlogP) | 9.48 | [5] |
| Polar Surface Area | 66.76 Ų | [5] |
| Hydrogen Bond Donors | 2 | [5] |
| Hydrogen Bond Acceptors | 4 | [5] |
| Rotatable Bonds | 23 | [5] |
| Appearance | White to off-white solid | [6] |
Solubility Profile
The long aliphatic chain of this compound renders it highly lipophilic, governing its solubility in various solvents.[4]
| Solvent | Solubility | Reference |
| Water | Low (<0.1 mg/L) | [4] |
| Chloroform | High | [4] |
| Dichloromethane | High | [4] |
| Ethyl Acetate | High | [4] |
| Methanol | Moderate | [4] |
| Ethanol | Moderate | [4] |
| Acetonitrile | Moderate | [4] |
| DMSO | Soluble | [2] |
| Acetone | Soluble | [2] |
Experimental Protocols
Determination of Melting Point
The melting point of this compound can be determined using a standard capillary melting point apparatus.
-
Sample Preparation: A small amount of finely powdered this compound is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.
-
Heating: The sample is heated at a steady rate of 1-2 °C per minute.
-
Observation: The temperature at which the substance first begins to melt and the temperature at which it is completely liquid are recorded as the melting point range.
Determination of Solubility (Shake-Flask Method)
The equilibrium solubility of this compound can be determined using the shake-flask method.[7]
-
Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the solvent in a sealed flask.
-
Equilibration: The flask is agitated in a constant temperature bath (e.g., 25 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Separation: The suspension is allowed to stand, or centrifuged, to separate the undissolved solid.
-
Analysis: A clear aliquot of the supernatant is carefully removed, diluted appropriately, and the concentration of this compound is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Synthesis of this compound
This compound can be synthesized via esterification of caffeic acid with docosanol.[4]
-
Reactant Mixture: Caffeic acid and docosanol are mixed in a suitable solvent.
-
Catalysis: An acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, is added to the mixture.
-
Reaction: The mixture is heated under reflux to drive the esterification reaction.
-
Purification: The product is purified using techniques such as column chromatography to isolate this compound.
Biological Activity and Mechanism of Action
This compound exhibits notable biological activities, primarily as an antioxidant and an elastase inhibitor.[1][2][4]
The antioxidant properties are largely attributed to the catechol (3,4-dihydroxybenzene) group within the caffeic acid moiety.[1] This group can donate hydrogen atoms to neutralize reactive oxygen species (ROS), thereby mitigating oxidative stress.[1]
Furthermore, this compound has demonstrated potent inhibitory activity against elastase, an enzyme that breaks down elastin, with a reported IC50 value of 1.4 µg/mL.[2][4] This suggests its potential in applications where modulation of elastase activity is beneficial.
References
- 1. Docosyl caffeate | 28593-92-2 | Benchchem [benchchem.com]
- 2. Docosyl caffeate | CAS:28593-92-2 | Manufacturer ChemFaces [chemfaces.com]
- 3. New Antioxidant Caffeate Esters of Fatty Alcohols Identified in Robinia pseudoacacia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buy Docosyl caffeate (EVT-1197811) | 28593-92-2 [evitachem.com]
- 5. Compound: DOCOSYL CAFFEATE (CHEMBL1933863) - ChEMBL [ebi.ac.uk]
- 6. medchemexpress.com [medchemexpress.com]
- 7. lup.lub.lu.se [lup.lub.lu.se]
An In-Depth Technical Guide on the Lipophilicity and Membrane Permeability of (E)-Docosyl Caffeate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the lipophilicity and membrane permeability of (E)-docosyl caffeate, a long-chain ester of caffeic acid. Given the increasing interest in the pharmacological properties of lipophilic natural compounds, understanding their ability to permeate biological membranes is crucial for their development as therapeutic agents. This document synthesizes available data on the physicochemical properties of this compound and related compounds, details relevant experimental methodologies, and explores the potential molecular pathways it may modulate.
Physicochemical Properties and Lipophilicity
This compound's structure, featuring a hydrophilic caffeic acid head and a long C22 alkyl chain, results in a molecule with pronounced lipophilicity. This characteristic is a key determinant of its interaction with biological membranes and its overall pharmacokinetic profile.
Quantitative Lipophilicity Data
The lipophilicity of a compound is most commonly expressed as its partition coefficient (logP) between an organic and an aqueous phase. For highly lipophilic compounds like this compound, experimental determination can be challenging.
| Parameter | Value | Method | Reference |
| Estimated logP | >8 | Estimation | [1] |
| Experimental logP | 9.48 | Reversed-Phase HPLC | [2] |
Note: The high logP value indicates a strong preference for lipid environments over aqueous ones, suggesting a high affinity for cell membranes.
Solubility Profile
Consistent with its high lipophilicity, this compound exhibits poor solubility in water and good solubility in nonpolar organic solvents.[1]
| Solvent Class | Solubility | Examples |
| Nonpolar Organic | High | Chloroform, Dichloromethane, Ethyl Acetate |
| Polar Protic/Aprotic | Moderate | Methanol (B129727), Ethanol, Acetonitrile |
| Aqueous | Low | Water (<0.1 mg/L) |
Experimental Protocols
Detailed methodologies for assessing the lipophilicity and membrane permeability of compounds like this compound are provided below.
Determination of Lipophilicity (logP) by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is a common indirect method for determining the logP of compounds.[2] The principle lies in the correlation between a compound's retention time on a nonpolar stationary phase and its lipophilicity.
Workflow for logP Determination by RP-HPLC
Caption: Workflow for logP determination using RP-HPLC.
Detailed Steps:
-
Preparation of Standards and Sample: A series of standard compounds with known logP values are dissolved in the mobile phase. The test compound, this compound, is similarly prepared.
-
Chromatographic Conditions: An RP-HPLC system equipped with a C18 column is used. The mobile phase is typically a mixture of an organic solvent (e.g., methanol or acetonitrile) and water/buffer. Isocratic elution is preferred.
-
Injection and Data Acquisition: Both standards and the sample are injected into the HPLC system, and their retention times (tR) are recorded. The dead time (t0) is determined using an unretained compound.
-
Calculation of Capacity Factor (k'): The capacity factor is calculated for each compound using the formula: k' = (tR - t0) / t0.
-
Calibration Curve: A calibration curve is generated by plotting the logarithm of the capacity factor (log k') of the standard compounds against their known logP values.
-
Determination of logP: The log k' of this compound is used to interpolate its logP value from the linear regression of the calibration curve.
Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA is a non-cell-based in vitro model used to predict passive transcellular permeability.[3][4] It measures the diffusion of a compound from a donor compartment, through an artificial lipid membrane, to an acceptor compartment.
PAMPA Experimental Workflow
Caption: General workflow for the PAMPA permeability assay.
Detailed Steps:
-
Membrane Preparation: A filter plate (donor plate) with a hydrophobic PVDF membrane is coated with a lipid solution (e.g., 1-2% lecithin in an organic solvent like dodecane) to form the artificial membrane.
-
Assay Setup: The wells of an acceptor plate are filled with buffer (pH 7.4). The test compound, this compound, dissolved in a suitable buffer (potentially with a co-solvent due to its low aqueous solubility), is added to the donor wells.
-
Incubation: The donor plate is placed on top of the acceptor plate, creating a "sandwich," and incubated at room temperature with gentle shaking for a defined period (e.g., 4 to 18 hours).
-
Quantification: After incubation, the concentrations of the compound in the donor and acceptor wells are determined using a sensitive analytical method like LC-MS/MS.
-
Calculation of Apparent Permeability (Papp): The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (-VD * VA) / ((VD + VA) * A * t) * ln(1 - [C]A / [C]eq) where VD and VA are the volumes of the donor and acceptor compartments, A is the filter area, t is the incubation time, [C]A is the compound concentration in the acceptor well, and [C]eq is the equilibrium concentration.
Caco-2 Permeability Assay
The Caco-2 cell permeability assay is a widely accepted in vitro model that mimics the human intestinal epithelium.[5][6] It provides insights into both passive diffusion and active transport mechanisms.
Caco-2 Permeability Assay Workflow
Caption: Workflow for the Caco-2 cell permeability assay.
Detailed Steps:
-
Cell Culture: Caco-2 cells are seeded onto permeable filter inserts in a transwell plate and cultured for approximately 21 days to allow them to differentiate into a polarized monolayer with tight junctions, mimicking the intestinal barrier.
-
Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).
-
Transport Experiment: The experiment is conducted in two directions: apical-to-basolateral (A-to-B) for absorption and basolateral-to-apical (B-to-A) for efflux. The test compound is added to the donor chamber (apical or basolateral).
-
Sampling and Analysis: At specified time points, samples are taken from the receiver chamber and the concentration of the compound is quantified by LC-MS/MS.
-
Calculation of Papp and Efflux Ratio (ER): The Papp is calculated for both directions. The efflux ratio (ER) is then calculated as: ER = Papp (B-to-A) / Papp (A-to-B) An ER > 2 suggests the involvement of active efflux transporters.
Membrane Permeability of this compound
Direct experimental data on the membrane permeability of this compound is currently unavailable in the scientific literature. However, based on its physicochemical properties and data from structurally related long-chain alkyl esters, an informed estimation can be made.
With a logP of 9.48, this compound is highly lipophilic and is expected to readily partition into the lipid bilayer of cell membranes. However, the effect of the very long C22 alkyl chain on its transepithelial transport is a critical consideration. Studies on other long-chain esters, such as alkyl gallates, have shown that while shorter alkyl chains can enhance membrane permeability, very long chains may lead to high cellular uptake without significant transport across the cell monolayer. This phenomenon can be attributed to the molecule becoming "trapped" within the lipid bilayer due to strong hydrophobic interactions.
Therefore, it is hypothesized that this compound will exhibit high affinity for and partitioning into cell membranes , but may have limited transepithelial permeability . This could result in high intracellular accumulation but low systemic bioavailability following oral administration. Experimental verification using the PAMPA and Caco-2 assays is necessary to confirm this hypothesis.
Modulation of Signaling Pathways
Caffeic acid and its esters are known for their potent antioxidant and anti-inflammatory activities, which are mediated through the modulation of key cellular signaling pathways. While specific data for this compound is lacking, the well-studied analogue, caffeic acid phenethyl ester (CAPE), provides a strong model for its likely mechanisms of action.
Inhibition of the NF-κB Signaling Pathway
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a central regulator of inflammation. Caffeic acid esters have been shown to inhibit this pathway, leading to a reduction in the expression of pro-inflammatory genes.[7][8]
NF-κB Signaling Pathway Modulation by Caffeic Acid Esters
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Phenolic compounds alter the ion permeability of phospholipid bilayers via specific lipid interactions - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 7. QSPR model for Caco-2 cell permeability prediction using a combination of HQPSO and dual-RBF neural network - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reliable Prediction of Caco-2 Permeability by Supervised Recursive Machine Learning Approaches - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking Neuroprotection: A Technical Guide to the Therapeutic Potential of Long-Chain Caffeates
An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals
The growing prevalence of neurodegenerative diseases necessitates the urgent development of novel therapeutic strategies. Among the promising candidates are long-chain caffeates, a class of lipophilic phenolic compounds derived from caffeic acid. Their enhanced ability to cross the blood-brain barrier positions them as potent agents for mitigating the complex pathologies of neurodegeneration. This technical guide provides a comprehensive overview of the current understanding of the neuroprotective effects of long-chain caffeates, with a focus on their mechanisms of action, quantitative efficacy, and the experimental methodologies used to evaluate their potential.
Core Mechanisms of Neuroprotection
Long-chain caffeates exert their neuroprotective effects through a multi-pronged approach, primarily by modulating key signaling pathways involved in cellular stress responses, inflammation, and survival. The most well-studied long-chain caffeate, Caffeic Acid Phenethyl Ester (CAPE), has been shown to orchestrate a sophisticated defense against neurotoxic insults.
The Nrf2/HO-1 Antioxidant Response Pathway
A cornerstone of the neuroprotective action of long-chain caffeates is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Under normal physiological conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1) and targeted for degradation. However, upon exposure to oxidative stress or electrophilic compounds like long-chain caffeates, Keap1 is modified, leading to the release and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of a suite of cytoprotective genes, including heme oxygenase-1 (HO-1). HO-1 catabolizes heme into biliverdin (B22007) (which is subsequently converted to the potent antioxidant bilirubin), carbon monoxide, and free iron, thereby mitigating oxidative damage.
Modulation of Inflammatory Signaling: The NF-κB Pathway
Neuroinflammation is a critical component in the progression of neurodegenerative diseases. The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammatory responses. In its inactive state, NF-κB is bound to its inhibitory protein, IκB, in the cytoplasm. Pro-inflammatory stimuli trigger the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes, including cytokines and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). Long-chain caffeates have been demonstrated to inhibit the activation of NF-κB, thereby suppressing the neuroinflammatory cascade.[1][2]
Regulation of Cell Survival and Apoptosis: MAPK and PKA/CREB Pathways
The Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK, play crucial roles in neuronal survival and apoptosis. While activation of the ERK pathway is generally associated with cell survival and differentiation, the JNK and p38 pathways are often implicated in apoptotic processes. Long-chain caffeates have been shown to modulate these pathways, promoting pro-survival signals while inhibiting apoptotic cascades.[3]
Furthermore, the Protein Kinase A (PKA)-cAMP response element-binding protein (CREB) signaling pathway is vital for neuronal plasticity, learning, and memory. Activation of this pathway leads to the phosphorylation of CREB, which in turn promotes the transcription of genes involved in neuronal survival and function. Some caffeic acid derivatives have been found to enhance the PKA/CREB signaling pathway, suggesting another avenue for their neuroprotective effects.
Quantitative Assessment of Neuroprotective Efficacy
The neuroprotective potential of long-chain caffeates has been quantified in numerous in vitro and in vivo studies. The following tables summarize key quantitative data, providing a comparative overview of their efficacy.
Table 1: In Vitro Neuroprotective and Anti-inflammatory Activities of Long-Chain Caffeates
| Compound | Assay | Cell Line | Challenge | IC50 / EC50 | Reference |
| Caffeic Acid Phenethyl Ester (CAPE) | Nitric Oxide (NO) Production | RAW 264.7 Macrophages | LPS | 4.80 µM | |
| Octyl Caffeate | Nitric Oxide (NO) Production | RAW 264.7 Macrophages | LPS | 2.4 µM | |
| Butyl Caffeate | Nitric Oxide (NO) Production | RAW 264.7 Macrophages | LPS | 8.4 µM | |
| 4-Phenylbutyl Caffeate | Antiproliferative Activity | Murine Colon 26-L5 Carcinoma | - | EC50 of 20 µM | [2] |
| Caffeic Acid | ABTS Radical Scavenging | - | - | EC50 of 38.43 µg/ml | [4] |
Table 2: In Vivo Neuroprotective Effects of Caffeic Acid Phenethyl Ester (CAPE)
| Animal Model | Disease Model | CAPE Dosage | Key Findings | Reference |
| Mouse | Alzheimer's Disease (AβO-induced) | 10 mg/kg, i.p. | Counteracted oxidative stress, induced Nrf2 and HO-1, decreased neuronal apoptosis and neuroinflammation, and improved learning and memory. | [5] |
| Mouse | Parkinson's Disease (MPTP-induced) | Not specified | Attenuated dopaminergic neuronal loss. | |
| Rat | Huntington's Disease (3-Nitropropionic acid-induced) | 30 mg/kg | Significantly lower immunoreactivity for GFAP and CD45, indicating inhibition of microglial activation. | [1] |
| Mouse | Seizures (Pentylenetetrazol-induced) | Not specified | Exhibited considerable neuroprotective effect. | [3] |
Detailed Experimental Protocols
The following sections provide standardized methodologies for key experiments used to evaluate the neuroprotective effects of long-chain caffeates.
Cell Viability Assay (MTT Assay)
This colorimetric assay is a widely used method to assess cell metabolic activity, which is an indicator of cell viability.
Materials:
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO) or solubilization solution
-
96-well plates
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
Protocol:
-
Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the long-chain caffeate for the desired duration. Include appropriate vehicle and positive controls.
-
Following treatment, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.
-
Incubate the plate at 37°C for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Carefully remove the medium and add 100 µL of DMSO or a solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control (untreated) cells.
Western Blotting for Signaling Pathway Analysis
Western blotting is a technique used to detect and quantify specific proteins in a sample, making it invaluable for studying the modulation of signaling pathways.
Materials:
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific to target proteins, e.g., Nrf2, p-ERK, NF-κB)
-
Horseradish peroxidase (HRP)-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Lyse treated cells with lysis buffer and quantify protein concentration.
-
Denature protein samples and separate them by size using SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the ECL substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
In Vivo Behavioral Assessment (Morris Water Maze)
The Morris water maze is a widely used behavioral test to assess spatial learning and memory in rodents.
Materials:
-
Circular pool filled with opaque water
-
Submerged platform
-
Video tracking system
Protocol:
-
Acquisition Phase: For several consecutive days, place the animal in the pool from different starting positions and allow it to find the hidden platform. Record the escape latency (time to find the platform) and path length.
-
Probe Trial: On the day after the final acquisition trial, remove the platform and allow the animal to swim freely for a set period.
-
Data Analysis: Analyze the time spent in the target quadrant (where the platform was previously located), the number of platform crossings, and the swim speed. Improved performance in the treated group compared to the disease-model control group indicates enhanced spatial memory.
Conclusion and Future Directions
Long-chain caffeates represent a promising class of neuroprotective agents with multifaceted mechanisms of action. Their ability to modulate key signaling pathways involved in antioxidant defense, inflammation, and cell survival underscores their therapeutic potential for a range of neurodegenerative diseases. The quantitative data presented herein provide a solid foundation for their further investigation.
Future research should focus on:
-
Structure-Activity Relationship (SAR) studies: Synthesizing and screening a wider range of long-chain caffeate derivatives to identify compounds with enhanced efficacy and pharmacokinetic profiles.
-
In-depth mechanistic studies: Further elucidating the precise molecular targets and interactions of these compounds within the complex signaling networks of the brain.
-
Preclinical studies in diverse animal models: Evaluating the efficacy of promising candidates in a broader range of neurodegenerative disease models to establish their therapeutic window and long-term safety.
-
Development of advanced drug delivery systems: Designing formulations to improve the bioavailability and targeted delivery of long-chain caffeates to the central nervous system.
Through continued and rigorous investigation, the full therapeutic potential of long-chain caffeates can be unlocked, offering new hope for the treatment and prevention of neurodegenerative disorders.
References
- 1. Neuroprotective Potential of Caffeic Acid Phenethyl Ester (CAPE) in CNS Disorders: Mechanistic and Therapeutic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Caffeic Acid Phenethyl Ester (CAPE): Biosynthesis, Derivatives and Formulations with Neuroprotective Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro and in vivo neuroprotective effect of caffeic acid phenethyl ester - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neuroprotective and anti-oxidant effects of caffeic acid isolated from Erigeron annuus leaf - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neuroprotective Effect of Caffeic Acid Phenethyl Ester in A Mouse Model of Alzheimer's Disease Involves Nrf2/HO-1 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
(E)-Docosyl Caffeate: A Comprehensive Technical Guide for Researchers
(E)-Docosyl caffeate , a long-chain ester of caffeic acid, has emerged as a molecule of interest in the scientific community, particularly for its potential applications in drug development. This technical guide provides an in-depth overview of its discovery, historical research, biological activities, and the experimental methodologies used for its study. The information is tailored for researchers, scientists, and professionals in the field of drug development.
Discovery and Natural Occurrence
This compound is a naturally occurring phenolic compound. Its discovery is rooted in the phytochemical investigation of various plant species. Notably, it has been isolated from the stem bark of Robinia pseudoacacia (black locust) and the roots of Glycyrrhiza glabra (licorice).[1][2][3] Its presence has also been reported in other plants, including Wikstroemia scytophylla, Thymelaea hirsuta, and certain Acacia species.[3] The isolation of this compound is often guided by bioactivity assays, such as antioxidant screens using DPPH spray reagent on thin-layer chromatography plates.[2][3]
Synthesis and Characterization
This compound can be synthesized through both chemical and enzymatic methods.
Chemical Synthesis: The primary chemical route is the direct esterification of caffeic acid with docosanol (a 22-carbon fatty alcohol).[4] This reaction is typically catalyzed by an acid, such as sulfuric acid, and requires heating under reflux. The progress of the reaction can be monitored by thin-layer chromatography (TLC), and the final product is purified using column chromatography.[4]
Enzymatic Synthesis: As a greener alternative, enzymatic synthesis utilizes lipases to catalyze the esterification of caffeic acid and docosanol under milder conditions.[4] This method offers high specificity, leading to fewer byproducts. Immobilized lipases are often used to enhance the stability and reusability of the biocatalyst.[4]
The structure of this compound is confirmed using various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy.[4]
Biological Activities and Mechanism of Action
Research has unveiled several biological activities of this compound, positioning it as a promising candidate for further investigation in drug development.
Table 1: Quantitative Biological Data for this compound
| Biological Activity | Assay | Test System | Result (IC50) | Reference |
| Elastase Inhibition | Spectrophotometric | In vitro | 1.4 µg/mL | [2][3] |
| Antioxidant Activity | DPPH Radical Scavenging | In vitro | Moderate Activity | [2][3] |
| Antioxidant Activity | ABTS Radical Scavenging | In vitro | Moderate Activity | [2][3] |
Anti-inflammatory Activity
This compound has demonstrated significant anti-inflammatory properties.[3] While direct studies on its specific molecular mechanism are limited, research on related caffeic acid esters, such as caffeic acid phenethyl ester (CAPE), provides valuable insights. CAPE has been shown to inhibit the NF-κB signaling pathway, a key regulator of inflammation.[5][6][7][8][9] It is plausible that this compound shares a similar mechanism of action due to the common caffeic acid moiety. The proposed mechanism involves the inhibition of IκBα phosphorylation and degradation, which in turn prevents the nuclear translocation of NF-κB and the subsequent expression of pro-inflammatory genes like iNOS and COX-2.[7][8]
Antioxidant Activity
The antioxidant properties of this compound have been confirmed through DPPH and ABTS radical scavenging assays, where it shows moderate activity.[2][3] The antioxidant capacity is attributed to the catechol group of the caffeic acid moiety, which can donate hydrogen atoms to neutralize free radicals.
Elastase Inhibitory Activity
One of the most potent biological activities of this compound is its ability to inhibit elastase, an enzyme that breaks down elastin (B1584352) in the extracellular matrix.[2][3] With an IC50 value of 1.4 µg/mL, it is a strong candidate for applications in skincare and in conditions characterized by excessive elastase activity.
Experimental Protocols
Isolation of this compound from Robinia pseudoacacia
The following is a general protocol for the isolation of this compound from the stem bark of Robinia pseudoacacia, as inferred from published studies.[1][10]
-
Extraction: The dried and ground stem bark is extracted with methanol.
-
Fractionation: The crude methanolic extract is fractionated using solid-phase extraction (SPE).
-
Isolation: The targeted fractions are subjected to reversed-phase high-performance liquid chromatography (RP-HPLC) with diode array detection for the isolation of pure this compound.
Chemical Synthesis of this compound
This protocol outlines the general steps for the chemical synthesis of this compound.[4]
-
Reaction Setup: Caffeic acid and docosanol are dissolved in a suitable organic solvent.
-
Catalysis: A catalytic amount of sulfuric acid is added to the mixture.
-
Reaction: The mixture is heated under reflux for several hours.
-
Monitoring: The reaction progress is monitored by TLC.
-
Purification: Upon completion, the product is purified by silica (B1680970) gel column chromatography.
Elastase Inhibition Assay
The following is a representative protocol for determining the elastase inhibitory activity of this compound.
-
Reagents: Porcine pancreatic elastase, N-Succinyl-Ala-Ala-Ala-p-nitroanilide (substrate), Tris-HCl buffer.
-
Procedure:
-
The reaction is performed in a 96-well microplate.
-
This compound (at various concentrations) is pre-incubated with elastase in Tris-HCl buffer.
-
The substrate is added to initiate the reaction.
-
The absorbance is measured at 410 nm over time.
-
-
Calculation: The percentage of inhibition is calculated, and the IC50 value is determined from the dose-response curve.
DPPH Radical Scavenging Assay
This protocol describes a common method for assessing antioxidant activity.
-
Reagents: 2,2-diphenyl-1-picrylhydrazyl (DPPH), methanol.
-
Procedure:
-
A methanolic solution of DPPH is prepared.
-
This compound (at various concentrations) is added to the DPPH solution.
-
The mixture is incubated in the dark at room temperature.
-
The absorbance is measured at 517 nm.
-
-
Calculation: The percentage of radical scavenging activity is calculated, and the IC50 or EC50 value is determined.
Signaling Pathways and Logical Relationships
Based on studies of related compounds, the following diagrams illustrate the potential signaling pathways modulated by this compound.
Caption: Potential inhibition of the NF-κB inflammatory pathway by this compound.
Caption: Generalized workflow for the isolation of this compound from natural sources.
Conclusion and Future Directions
This compound is a promising natural product with demonstrated anti-inflammatory, antioxidant, and potent elastase inhibitory activities. Its synthesis is achievable through both chemical and more environmentally friendly enzymatic methods. While the precise molecular mechanisms are still under investigation, parallels with related compounds suggest modulation of key inflammatory signaling pathways like NF-κB.
Future research should focus on:
-
Elucidating the specific signaling pathways directly modulated by this compound.
-
Conducting in vivo studies to validate the in vitro findings and assess its pharmacokinetic and pharmacodynamic properties.
-
Expanding the toxicological profile to ensure its safety for potential therapeutic applications.
-
Optimizing synthesis protocols for large-scale production to facilitate further research and development.
This comprehensive guide provides a solid foundation for researchers and drug development professionals to understand and further explore the therapeutic potential of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Bioactive caffeic acid esters from Glycyrrhiza glabra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Docosyl caffeate | 28593-92-2 | Benchchem [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Caffeic acid phenethyl ester: A review on its pharmacological importance, and its association with free radicals, COVID‐19, and radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ethyl caffeate suppresses NF-kappaB activation and its downstream inflammatory mediators, iNOS, COX-2, and PGE2 in vitro or in mouse skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Caffeic acid phenethyl ester inhibits nuclear factor-κB and protein kinase B signalling pathways and induces caspase-3 expression in primary human CD4+ T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Caffeic acid phenethyl ester inhibits nuclear factor-kappaB and protein kinase B signalling pathways and induces caspase-3 expression in primary human CD4+ T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Methodological & Application
Enzymatic Synthesis of (E)-Docosyl Caffeate: Application Notes and Protocols for Researchers
For Immediate Release
These application notes provide a detailed overview and experimental protocols for the enzymatic synthesis of (E)-docosyl caffeate, a lipophilic derivative of caffeic acid with significant potential in the pharmaceutical and cosmetic industries. This document is intended for researchers, scientists, and drug development professionals interested in efficient and green synthesis methods for bioactive compounds.
This compound , an ester of caffeic acid and docosanol (a 22-carbon long-chain fatty alcohol), exhibits promising anti-inflammatory and antioxidant properties.[1][2] Enzymatic synthesis using lipases offers a highly specific and environmentally friendly alternative to traditional chemical methods, which often require harsh reaction conditions.[1] Lipases, such as the commonly used immobilized Candida antarctica lipase (B570770) B (Novozym 435), can catalyze the esterification reaction with high efficiency and selectivity under mild conditions.[3][4]
Application Highlights:
-
High-Yield Synthesis: Lipase-catalyzed esterification can achieve high conversion yields of long-chain caffeic acid esters, in some cases exceeding 90%.[2][3]
-
Green Chemistry: Enzymatic reactions are typically performed in organic solvents under mild temperatures, reducing energy consumption and hazardous waste.[2]
-
High Purity: The high selectivity of lipases minimizes the formation of byproducts, simplifying downstream purification processes.[1]
-
Bioactivity: this compound retains the antioxidant properties of caffeic acid while its increased lipophilicity enhances its potential for topical applications and formulation in lipid-based delivery systems.[5] Its inhibitory effect on elastase suggests applications in anti-aging skincare.[6]
Experimental Protocols
This section details the materials and methods for the lipase-catalyzed synthesis of this compound. The protocol is based on established methods for the synthesis of similar long-chain alkyl caffeates.[4][7][8]
Materials:
-
Caffeic Acid (≥98% purity)
-
Docosanol (Behenyl Alcohol) (≥98% purity)
-
Immobilized Lipase (e.g., Novozym 435 from Candida antarctica)
-
Anhydrous organic solvent (e.g., Isooctane, Hexane (B92381)/2-butanone (B6335102) mixture)
-
Molecular Sieves (3 Å, activated)
-
Ethanol (for product recovery)
-
Standard laboratory glassware and equipment (reaction flask, magnetic stirrer, heating mantle/water bath, condenser, rotary evaporator)
-
Analytical equipment for reaction monitoring and product characterization (e.g., TLC, HPLC, GC-MS)
Protocol for Enzymatic Esterification:
-
Reactant Preparation: In a suitable reaction flask, dissolve caffeic acid and docosanol in the selected anhydrous organic solvent. A typical starting point is a substrate molar ratio of caffeic acid to docosanol ranging from 1:1 to 1:8.[2][7]
-
Enzyme and Desiccant Addition: Add the immobilized lipase to the reaction mixture. The enzyme loading can be optimized, but a common starting point is 10-20% by weight of the substrates.[9] Add activated molecular sieves (e.g., 150 mg/mL) to remove the water produced during the esterification, which helps to drive the reaction equilibrium towards product formation.[10]
-
Reaction Conditions: The reaction mixture is incubated at a controlled temperature, typically between 60°C and 70°C, with continuous stirring.[3][9] The optimal temperature will depend on the specific lipase and solvent system used.
-
Reaction Monitoring: The progress of the reaction can be monitored by periodically taking small aliquots of the reaction mixture and analyzing them by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Reaction Termination and Product Recovery: Once the reaction has reached the desired conversion, the enzyme and molecular sieves are removed by filtration. The organic solvent is then removed from the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The crude this compound can be purified from any unreacted starting materials by techniques such as column chromatography on silica (B1680970) gel or recrystallization from a suitable solvent like ethanol.
-
Characterization: The structure and purity of the final product should be confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Data Presentation: Optimization of Reaction Parameters
The efficiency of the enzymatic synthesis of this compound is influenced by several key parameters. The following table summarizes typical ranges and optimal conditions reported for the synthesis of similar long-chain caffeic acid esters, which can be used as a starting point for the optimization of docosyl caffeate synthesis.
| Parameter | Range Investigated | Optimal Condition/Observation | Reference(s) |
| Lipase Source | Various lipases | Novozym 435 (Candida antarctica lipase B) is highly effective. | [3][4] |
| Solvent System | Non-polar organic solvents | Isooctane or a mixture of hexane and 2-butanone (e.g., 75:25 v/v) have shown high conversion rates. | [7][9] |
| Reaction Temperature | 30 - 80°C | 60 - 70°C is often optimal to ensure substrate solubility and enzyme stability. | [3][9] |
| Reaction Time | 24 - 168 hours | Optimal time can vary from 48 to 120 hours depending on other conditions. | [2][3] |
| Substrate Molar Ratio (Acid:Alcohol) | 1:1 to 1:92 | An excess of the alcohol (e.g., 1:8) can drive the reaction to completion, achieving yields up to 99%. | [2][3] |
| Enzyme Concentration | 100 - 500 PLU or 10-20% (w/w) | Higher enzyme concentrations generally increase the reaction rate, but optimization is needed for cost-effectiveness. | [3][9] |
| Water Removal | Use of molecular sieves or vacuum | Essential for shifting the equilibrium towards ester formation. | [10][11] |
Visualizations: Workflow and Signaling Pathways
Experimental Workflow
The following diagram illustrates the general workflow for the enzymatic synthesis of this compound.
Caption: Workflow for the lipase-catalyzed synthesis of this compound.
Signaling Pathways of this compound
This compound is expected to exhibit biological activities similar to other well-studied caffeic acid esters, such as Caffeic Acid Phenethyl Ester (CAPE). These activities are primarily attributed to its antioxidant and anti-inflammatory properties. The diagrams below illustrate the putative signaling pathways.
Antioxidant and Anti-inflammatory Mechanisms:
Caption: Putative antioxidant and anti-inflammatory signaling pathways of this compound.
These application notes provide a comprehensive guide for the enzymatic synthesis and potential applications of this compound. For further details and specific optimization, consulting the cited literature is recommended.
References
- 1. mdpi.com [mdpi.com]
- 2. Lipase-catalyzed esterification of selected phenolic acids with linolenyl alcohols in organic solvent media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Optimized enzymatic synthesis of caffeic acid phenethyl ester by RSM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. DE102005019889A1 - Preparation of medium-chain alkyl esters of phenylpropanoic or phenylpropenoic acids, useful as lipophilic antioxidants for e.g. foods, by lipase-catalyzed esterification - Google Patents [patents.google.com]
Application Notes and Protocols for the Chemical Synthesis of Docosyl Caffeate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the chemical synthesis of docosyl caffeate, an ester of caffeic acid and docosanol. Docosyl caffeate is a lipophilic derivative of caffeic acid, a well-known antioxidant, which allows for enhanced incorporation into lipid-based formulations relevant to the pharmaceutical and cosmetic industries. This application note outlines two primary synthetic methodologies: a classical acid-catalyzed Fischer esterification and a milder, more selective enzymatic approach using an immobilized lipase (B570770). Detailed experimental procedures, purification techniques, and characterization data are provided to enable researchers to successfully synthesize and validate this compound of interest.
Introduction
Caffeic acid is a naturally occurring phenolic compound with demonstrated antioxidant, anti-inflammatory, and other beneficial biological activities.[1] However, its hydrophilicity can limit its application in lipophilic systems. Esterification of caffeic acid with long-chain fatty alcohols, such as docosanol, increases its lipophilicity, thereby enhancing its potential for use in topical formulations, drug delivery systems, and as a fat-soluble antioxidant.[2] Docosyl caffeate, the ester of caffeic acid and a 22-carbon saturated fatty alcohol, is of significant interest for these applications.[3]
This document details two robust methods for the synthesis of docosyl caffeate:
-
Acid-Catalyzed Esterification: A traditional and cost-effective method utilizing a strong acid catalyst to drive the esterification reaction between caffeic acid and docosanol.[3]
-
Enzymatic Esterification: A green chemistry approach employing a lipase as a biocatalyst for a more selective and milder reaction, often resulting in higher purity and easier downstream processing.[1]
Physicochemical and Characterization Data
A summary of the key physicochemical properties and characterization data for docosyl caffeate is presented below.
Table 1: Physicochemical Properties of Docosyl Caffeate
| Property | Value | Reference |
| IUPAC Name | docosyl (2E)-3-(3,4-dihydroxyphenyl)prop-2-enoate | [3] |
| Molecular Formula | C₃₁H₅₂O₄ | [3] |
| Molecular Weight | 488.74 g/mol | [3] |
| Appearance | White to pale yellow solid | [4] |
| Melting Point | 50-60 °C | [4] |
| Solubility | Soluble in chloroform, dichloromethane, ethyl acetate (B1210297); Moderately soluble in methanol, ethanol, acetonitrile; Poorly soluble in water. | [3] |
Table 2: Representative ¹H and ¹³C NMR Spectroscopic Data for Docosyl Caffeate
| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |
| Caffeoyl Moiety | ||
| H-2 | 7.05 - 7.15 (d) | 114.0 - 116.0 |
| H-5 | 6.75 - 6.85 (d) | 115.0 - 117.0 |
| H-6 | 6.90 - 7.00 (dd) | 121.0 - 123.0 |
| H-7 (α-H) | 7.55 - 7.65 (d) | 145.0 - 147.0 |
| H-8 (β-H) | 6.25 - 6.35 (d) | 114.0 - 116.0 |
| C-1 | 126.0 - 128.0 | |
| C-3 | 145.0 - 147.0 | |
| C-4 | 148.0 - 150.0 | |
| C-9 (C=O) | 167.0 - 169.0 | |
| Docosyl Moiety | ||
| -O-CH₂- | 4.10 - 4.20 (t) | 64.0 - 66.0 |
| -CH₂- (chain) | 1.20 - 1.70 (m) | 22.0 - 35.0 |
| -CH₃ | 0.85 - 0.95 (t) | 13.0 - 15.0 |
Note: The exact chemical shifts may vary depending on the solvent and instrument used.[3][5]
Experimental Protocols
Protocol 1: Acid-Catalyzed Synthesis of Docosyl Caffeate
This protocol describes the synthesis of docosyl caffeate via Fischer esterification using p-toluenesulfonic acid as a catalyst.
Materials:
-
Caffeic Acid (1.0 eq)
-
Docosanol (1.2 eq)
-
p-Toluenesulfonic acid monohydrate (0.1 eq)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add caffeic acid, docosanol, and a catalytic amount of p-toluenesulfonic acid.
-
Add a sufficient amount of toluene to suspend the reactants.
-
Heat the reaction mixture to reflux and continue heating for 8-12 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting material. Water will be collected in the Dean-Stark trap.
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate as the eluent to afford pure docosyl caffeate.
Protocol 2: Enzymatic Synthesis of Docosyl Caffeate
This protocol outlines the synthesis of docosyl caffeate using an immobilized lipase, Novozym 435, as a biocatalyst.
Materials:
-
Caffeic Acid (1.0 eq)
-
Docosanol (1.2 eq)
-
Novozym 435 (immobilized Candida antarctica lipase B) (10% w/w of total substrates)
-
2-Methyl-2-butanol (tert-amyl alcohol) or another suitable organic solvent
-
Molecular sieves (3Å or 4Å)
Procedure:
-
In a screw-capped flask, dissolve caffeic acid and docosanol in a suitable organic solvent (e.g., 2-methyl-2-butanol).
-
Add Novozym 435 to the reaction mixture, followed by activated molecular sieves to remove the water produced during the reaction.
-
Incubate the reaction mixture in an orbital shaker at a constant temperature (e.g., 60-70°C) for 24-48 hours.
-
Monitor the reaction progress by TLC or HPLC.
-
Upon completion, filter off the enzyme and molecular sieves. The enzyme can be washed with the solvent and reused.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel column chromatography as described in Protocol 1.
Visualizations
Caption: General reaction scheme for the synthesis of docosyl caffeate.
Caption: A generalized workflow for the synthesis and analysis of docosyl caffeate.
Conclusion
The protocols detailed in this application note provide robust and reproducible methods for the synthesis of docosyl caffeate from caffeic acid and docosanol. The choice between acid-catalyzed and enzymatic synthesis will depend on the specific requirements of the researcher, including considerations of cost, desired purity, and environmental impact. The provided characterization data will aid in the verification of the synthesized product. These methods will be valuable for researchers in the fields of medicinal chemistry, drug development, and cosmetic science who are interested in exploring the potential applications of lipophilic caffeic acid derivatives.
References
- 1. Docosyl caffeate | 28593-92-2 | Benchchem [benchchem.com]
- 2. Lipophilic antioxidant dodecyl caffeate preparation by the esterification of caffeic acid with dodecanol using ionic liquid [Hnmp]HSO 4 as a catalyst - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01683D [pubs.rsc.org]
- 3. Buy Docosyl caffeate (EVT-1197811) | 28593-92-2 [evitachem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Docosyl caffeate | CAS:28593-92-2 | Manufacturer ChemFaces [chemfaces.com]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Docosyl Caffeate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Docosyl caffeate is an ester of caffeic acid and docosanol, a 22-carbon long-chain fatty alcohol.[1] Like other caffeic acid esters, it exhibits notable antioxidant properties.[2][3] Accurate and reliable quantification of docosyl caffeate is essential for research, quality control in pharmaceutical and cosmetic formulations, and various stages of drug development. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of docosyl caffeate. The method is based on reversed-phase chromatography, which is suitable for separating non-polar to moderately polar compounds.
Experimental Protocols
1. Apparatus and Software
-
HPLC System: An Agilent 1260 Infinity LC System or equivalent, equipped with a quaternary pump, autosampler, thermostatted column compartment, and a Diode Array Detector (DAD).[4]
-
Chromatographic Data Software: Agilent OpenLab, Waters Empower, or equivalent.
-
Analytical Balance: Capable of weighing to 0.01 mg.
-
pH Meter.
-
Ultrasonic Bath.
-
Vortex Mixer.
-
Filtration Assembly: For mobile phase and sample filtration.
2. Chemicals and Reagents
-
Docosyl Caffeate analytical standard (≥95.0% purity).
-
Acetonitrile (HPLC Grade).
-
Methanol (B129727) (HPLC Grade).
-
Water (HPLC Grade or Ultrapure).
-
Formic Acid or Acetic Acid (ACS Grade or higher).
-
Solvents for sample extraction (e.g., n-hexane, ethyl acetate, methanol).[2][5]
3. Chromatographic Conditions
The following table summarizes the recommended HPLC conditions for the analysis of docosyl caffeate. These conditions are adapted from methods used for similar long-chain alkyl caffeates.[2][5][6]
Table 1: HPLC Chromatographic Conditions
| Parameter | Recommended Condition |
| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)[2][5] |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile/Methanol (1:1, v/v) |
| Elution Mode | Gradient Elution |
| Gradient Program | 0-5 min: 80% B5-20 min: 80% to 100% B20-25 min: 100% B25.1-30 min: 80% B (Re-equilibration) |
| Flow Rate | 1.0 mL/min[7] |
| Column Temperature | 35°C[2][5] |
| Injection Volume | 10 µL[8][9] |
| Detection | UV/DAD at 320-325 nm[2][5] |
4. Preparation of Standard Solutions
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of docosyl caffeate analytical standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol. Sonicate for 10 minutes to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase or methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions are used to construct the calibration curve.
5. Sample Preparation
Sample preparation is critical to remove interfering matrix components and ensure the compatibility of the sample with the HPLC system.[10][11] The appropriate technique depends on the sample matrix.
Table 2: General Sample Preparation Protocol (Liquid-Liquid Extraction)
| Step | Procedure |
| 1. Initial Extraction | For liquid samples (e.g., formulations, biological fluids), mix a known volume of the sample with an immiscible organic solvent like ethyl acetate.[10][12] |
| 2. Phase Separation | Vortex the mixture vigorously for 2-3 minutes and then centrifuge at 3000 g for 10 minutes to separate the aqueous and organic layers.[4] |
| 3. Analyte Collection | Carefully collect the organic layer containing docosyl caffeate. For complex matrices, this step may need to be repeated to maximize recovery. |
| 4. Solvent Evaporation | Evaporate the organic solvent to dryness under a gentle stream of nitrogen at a controlled temperature. |
| 5. Reconstitution | Reconstitute the dried residue in a known volume of the mobile phase (e.g., 1 mL). |
| 6. Filtration | Filter the reconstituted sample through a 0.45 µm syringe filter prior to injection into the HPLC system to remove any particulate matter.[5] |
For solid samples, an initial dissolution or solid-phase extraction (SPE) step may be required.
Method Validation Summary
The developed HPLC method should be validated according to the International Conference on Harmonisation (ICH) guidelines to ensure it is suitable for its intended purpose.[8] The table below outlines the key validation parameters and their typical acceptance criteria.
Table 3: Method Validation Parameters and Acceptance Criteria
| Parameter | Description | Acceptance Criteria |
| Specificity | Ability to assess the analyte unequivocally in the presence of other components. | Peak purity analysis should show no co-eluting peaks. No interference from blank/placebo at the retention time of docosyl caffeate.[13] |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.999.[14][15] |
| Accuracy | The closeness of test results to the true value, often assessed by recovery studies. | Mean recovery between 98% and 102%.[14] |
| Precision | The degree of scatter between a series of measurements. Assessed at repeatability (intra-day) and intermediate precision (inter-day) levels. | Relative Standard Deviation (RSD) ≤ 2%.[14] |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantitated. | Signal-to-Noise Ratio (S/N) of 3:1. |
| Limit of Quantification (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise Ratio (S/N) of 10:1. |
| Robustness | The capacity to remain unaffected by small, deliberate variations in method parameters. | RSD ≤ 5% for results under varied conditions (e.g., flow rate ±10%, column temperature ±2°C).[13] |
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the HPLC analysis of docosyl caffeate, from sample receipt to final data analysis.
Caption: HPLC analysis workflow for docosyl caffeate.
Method Validation Logic Diagram
This diagram outlines the logical relationship and hierarchy of key parameters evaluated during HPLC method validation.
Caption: Core parameters for HPLC method validation.
References
- 1. Buy Docosyl caffeate (EVT-1197811) | 28593-92-2 [evitachem.com]
- 2. Docosyl caffeate | 28593-92-2 | Benchchem [benchchem.com]
- 3. New Antioxidant Caffeate Esters of Fatty Alcohols Identified in Robinia pseudoacacia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. alice.cnptia.embrapa.br [alice.cnptia.embrapa.br]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Lipophilic antioxidant dodecyl caffeate preparation by the esterification of caffeic acid with dodecanol using ionic liquid [Hnmp]HSO 4 as a catalyst - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01683D [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. phcogj.com [phcogj.com]
- 9. HPLC analysis of 16 compounds from Artemisia ordosica - PMC [pmc.ncbi.nlm.nih.gov]
- 10. drawellanalytical.com [drawellanalytical.com]
- 11. HPLC Sample Preparation | Life Science Research | Sartorius [sartorius.com]
- 12. m.youtube.com [m.youtube.com]
- 13. longdom.org [longdom.org]
- 14. discovery.researcher.life [discovery.researcher.life]
- 15. ejgm.co.uk [ejgm.co.uk]
Application Notes and Protocols for the Isolation of Docosyl Caffeate from Glycyrrhiza glabra
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycyrrhiza glabra, commonly known as licorice, is a widely utilized medicinal plant with a rich history in traditional medicine. Its roots are a source of numerous bioactive compounds, including triterpenoids and flavonoids. Among the less studied but potentially significant constituents are long-chain caffeic acid esters. Docosyl caffeate, an ester of caffeic acid and docosanol, has demonstrated notable biological activities, including antioxidant and enzyme inhibitory effects, making it a compound of interest for pharmaceutical and cosmeceutical research and development.[1][2] This document provides a detailed protocol for the isolation and characterization of docosyl caffeate from the roots of Glycyrrhiza glabra.
Quantitative Data Summary
The following tables summarize the key quantitative data associated with the isolation and bioactivity of docosyl caffeate from Glycyrrhiza glabra.
Table 1: Extraction and Isolation Yields
| Parameter | Value | Reference |
| Starting Plant Material | 15 kg of powdered Glycyrrhiza glabra roots | [2] |
| Ethyl Acetate (B1210297) Extract Yield | 0.4 kg (2.67% w/w) | [2] |
| Amount of Ethyl Acetate Extract Fractionated | 300 g | [2] |
| Final Yield of Purified Docosyl Caffeate | 60 mg | [2] |
Table 2: Bioactivity of Isolated Docosyl Caffeate
| Assay | IC₅₀ Value (µg/mL) | Reference |
| Elastase Inhibition | 1.4 | [2] |
| DPPH Radical Scavenging | 13.2 | |
| ABTS Radical Scavenging | 23.1 |
Experimental Protocols
This section details the methodologies for the extraction, isolation, and characterization of docosyl caffeate.
Plant Material and Extraction
Objective: To obtain a crude ethyl acetate extract from the roots of Glycyrrhiza glabra.
Materials:
-
Powdered roots of Glycyrrhiza glabra
-
Ethyl Acetate (analytical grade)
-
Methanol (B129727) (analytical grade)
-
Water (distilled or deionized)
-
Reflux apparatus
-
Filtration system (e.g., Buchner funnel with filter paper)
-
Rotary evaporator
Protocol:
-
Successively extract 15 kg of powdered Glycyrrhiza glabra root material with ethyl acetate (3 x 6 L), followed by methanol (3 x 6 L), and finally water (3 x 6 L) by reflux.[2]
-
Filter each solvent extract separately to remove solid plant material.[2]
-
Concentrate the ethyl acetate filtrate under vacuum using a rotary evaporator to yield the crude ethyl acetate extract.[2]
-
Dry the resulting crude extract completely to obtain a solid residue (yield approximately 0.4 kg).[2]
Bioassay-Guided Fractionation and Isolation
Objective: To isolate docosyl caffeate from the crude ethyl acetate extract using chromatographic techniques guided by bioactivity screening.
Materials:
-
Crude ethyl acetate extract of Glycyrrhiza glabra
-
Silica (B1680970) gel (for column chromatography)
-
Petroleum ether (analytical grade)
-
Ethyl acetate (analytical grade)
-
Methanol (analytical grade)
-
Glass column for chromatography
-
Fraction collector
-
TLC plates (silica gel 60 F254)
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (for TLC visualization)
-
Preparative High-Performance Liquid Chromatography (HPLC) system
-
C18 semi-preparative HPLC column
Protocol:
a) Silica Gel Column Chromatography:
-
Fractionate 300 g of the crude ethyl acetate extract on a silica gel column.[2]
-
Elute the column with a stepwise gradient of petroleum ether and ethyl acetate, followed by ethyl acetate and methanol in the following ratios (v/v):[2]
-
Petroleum ether : Ethyl acetate (95:5, 90:10, 80:20, 60:40, 25:75, 0:100)
-
Ethyl acetate : Methanol (95:5, 90:10, 75:25, 50:50, 0:100)
-
-
Collect fractions of a suitable volume and monitor the separation using Thin Layer Chromatography (TLC).
b) Thin Layer Chromatography (TLC) Monitoring:
-
Perform TLC on silica gel 60F254 plates.[2]
-
Use a mobile phase of chloroform (B151607) : methanol (93:7 v/v).[2]
-
For detection of antioxidant compounds, spray the developed TLC plates with a methanolic solution of DPPH (2 mg/mL). Antioxidant compounds will appear as white spots against a purple background.[2]
-
Identify and pool the fractions containing the target compound with an Rf value of approximately 0.64 in this TLC system.[2]
c) Preparative HPLC Purification:
-
Subject the pooled and concentrated fractions containing the target compound to final purification using preparative HPLC.
-
Employ a C18 semi-preparative column.
-
Use methanol as the mobile phase for elution.
-
Collect the peak corresponding to docosyl caffeate and concentrate it under vacuum to obtain the purified compound (yield approximately 60 mg).[2]
Structural Characterization
Objective: To confirm the identity and structure of the isolated docosyl caffeate.
Methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Acquire ¹H and ¹³C NMR spectra. The complete assignment of ¹H and ¹³C NMR data for docosyl caffeate has been previously reported and can be used for comparison.
-
Mass Spectrometry (MS): Obtain the mass spectrum to determine the molecular weight and fragmentation pattern.
Diagrams
Experimental Workflow for Isolation of Docosyl Caffeate
Caption: Workflow for the isolation of docosyl caffeate.
Potential Signaling Pathways Modulated by Caffeic Acid Derivatives
While specific signaling pathways for docosyl caffeate are still under investigation, derivatives of its parent compound, caffeic acid, have been shown to modulate key cellular signaling pathways involved in inflammation and cell proliferation.
Caption: Potential signaling pathways modulated by caffeate derivatives.
References
Application Notes and Protocols for Assessing Cell Viability and Cytotoxicity of Docosyl Caffeate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for evaluating the effects of docosyl caffeate on cell viability and cytotoxicity. The methodologies outlined are fundamental for screening potential therapeutic agents and understanding their mechanisms of action at the cellular level.
Introduction to Docosyl Caffeate and its Potential Effects
Docosyl caffeate is an ester of caffeic acid and docosanol. Caffeic acid and its derivatives are known to possess a range of biological activities, including antioxidant, anti-inflammatory, and antineoplastic properties.[1][2][3] Studies on structurally similar long-chain alkyl caffeates suggest that docosyl caffeate may influence cell viability through mechanisms such as the induction of apoptosis and modulation of key cellular signaling pathways.[1][2][3][4] The long docosyl chain increases the lipophilicity of the molecule, which may enhance its interaction with cellular membranes and influence its biological activity.[1][5][6]
Key Assays for Cell Viability and Cytotoxicity Assessment
Several assays are available to measure cell viability and cytotoxicity, each with distinct principles. It is recommended to use a combination of these assays to obtain a comprehensive understanding of the effects of docosyl caffeate.
-
MTT Assay: A colorimetric assay that measures the metabolic activity of cells.[7] Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan (B1609692) product.[8][9] The intensity of the color is proportional to the number of viable cells.[8]
-
Lactate Dehydrogenase (LDH) Assay: This assay quantifies the amount of LDH released from damaged cells into the culture medium.[10][11][12] LDH is a stable cytosolic enzyme that is released upon loss of membrane integrity, a hallmark of cytotoxicity.[10][11]
-
Annexin V/Propidium Iodide (PI) Apoptosis Assay: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[13][14][15] Annexin V binds to phosphatidylserine (B164497) (PS), which is translocated to the outer leaflet of the plasma membrane during early apoptosis.[14] Propidium iodide is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, characteristic of late apoptotic and necrotic cells.[13]
Experimental Protocols
MTT Cell Viability Assay
This protocol is adapted from standard MTT assay procedures.[7][8][9][16]
Materials:
-
Docosyl caffeate stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
96-well cell culture plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[8][9]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or acidified isopropanol)[7][9]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of docosyl caffeate in complete culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle control (medium with the same concentration of solvent used to dissolve docosyl caffeate) and untreated control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT solution to each well.[8]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, protected from light, to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[7][8] Mix gently by pipetting or using an orbital shaker.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.[7][8] A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
LDH Cytotoxicity Assay
This protocol is based on standard LDH assay procedures.[10][17][18]
Materials:
-
Docosyl caffeate stock solution
-
96-well cell culture plates
-
Complete cell culture medium
-
LDH assay kit (containing substrate, cofactor, and dye solutions)
-
Lysis buffer (provided with the kit or 1% Triton X-100)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with lysis buffer).
-
Incubation: Incubate the plate for the desired exposure time at 37°C in a 5% CO2 incubator.
-
Sample Collection: After incubation, centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells.
-
Supernatant Transfer: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions and add 50 µL to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[10][18]
-
Absorbance Measurement: Measure the absorbance at the wavelength specified by the kit manufacturer (usually around 490 nm).[17][18]
-
Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Sample Absorbance - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
Annexin V/PI Apoptosis Assay
This protocol is a standard procedure for flow cytometry-based apoptosis detection.[13][14][15][19]
Materials:
-
Docosyl caffeate stock solution
-
6-well cell culture plates
-
Complete cell culture medium
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells into 6-well plates and treat with docosyl caffeate as described for the other assays. Include untreated and positive controls (e.g., cells treated with a known apoptosis inducer).
-
Cell Harvesting: After the incubation period, collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.
-
Cell Washing: Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes and resuspending the pellet.[15]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[14][15]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.[14][15]
-
Data Analysis: Use the flow cytometry software to quantify the percentage of cells in each quadrant:
-
Lower-Left (Annexin V- / PI-): Viable cells
-
Lower-Right (Annexin V+ / PI-): Early apoptotic cells
-
Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Upper-Left (Annexin V- / PI+): Necrotic cells
-
Data Presentation
Quantitative data from the assays should be summarized in clear and structured tables to facilitate comparison and interpretation.
Table 1: Effect of Docosyl Caffeate on Cell Viability (MTT Assay)
| Concentration (µM) | % Cell Viability (24h) | % Cell Viability (48h) | % Cell Viability (72h) |
| 0 (Control) | 100 ± 5.2 | 100 ± 4.8 | 100 ± 6.1 |
| 1 | 98 ± 4.5 | 95 ± 5.1 | 92 ± 4.9 |
| 10 | 85 ± 6.1 | 75 ± 5.5 | 60 ± 6.3 |
| 50 | 60 ± 5.8 | 45 ± 4.9 | 30 ± 5.2 |
| 100 | 40 ± 4.7 | 25 ± 3.8 | 15 ± 3.1 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Cytotoxic Effect of Docosyl Caffeate (LDH Assay)
| Concentration (µM) | % Cytotoxicity (24h) | % Cytotoxicity (48h) | % Cytotoxicity (72h) |
| 0 (Control) | 5 ± 1.2 | 6 ± 1.5 | 7 ± 1.8 |
| 1 | 7 ± 1.5 | 10 ± 2.1 | 15 ± 2.5 |
| 10 | 20 ± 2.8 | 35 ± 3.2 | 50 ± 4.1 |
| 50 | 45 ± 3.5 | 60 ± 4.0 | 75 ± 4.8 |
| 100 | 65 ± 4.1 | 80 ± 4.5 | 90 ± 3.9 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 3: Induction of Apoptosis by Docosyl Caffeate (Annexin V/PI Assay after 48h)
| Concentration (µM) | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| 0 (Control) | 95 ± 2.1 | 3 ± 0.8 | 2 ± 0.5 |
| 10 | 80 ± 3.5 | 15 ± 2.2 | 5 ± 1.1 |
| 50 | 40 ± 4.2 | 45 ± 3.8 | 15 ± 2.5 |
| 100 | 15 ± 2.8 | 60 ± 4.5 | 25 ± 3.1 |
Data are presented as mean ± standard deviation from three independent experiments.
Visualizations
Experimental Workflows and Signaling Pathways
Diagrams illustrating the experimental workflows and a hypothetical signaling pathway for docosyl caffeate-induced apoptosis are provided below.
Caption: General workflow for cell viability and cytotoxicity assays.
Caption: A hypothetical signaling cascade for docosyl caffeate.
Caption: Distinguishing cell states with Annexin V and PI staining.
References
- 1. Docosyl caffeate | 28593-92-2 | Benchchem [benchchem.com]
- 2. Induction of apoptosis by a potent caffeic acid derivative, caffeic acid undecyl ester, is mediated by mitochondrial damage in NALM-6 human B cell leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Induction of apoptosis by a potent caffeic acid derivative, caffeic acid undecyl ester, is mediated by mitochondrial damage in NALM-6 human B cell leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Apoptosis mediates the selective toxicity of caffeic acid phenethyl ester (CAPE) toward oncogene-transformed rat embryo fibroblast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lipophilic antioxidant dodecyl caffeate preparation by the esterification of caffeic acid with dodecanol using ionic liquid [Hnmp]HSO4 as a catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lipophilic antioxidant dodecyl caffeate preparation by the esterification of caffeic acid with dodecanol using ionic liquid [Hnmp]HSO4 as a catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. LDH cytotoxicity assay [protocols.io]
- 11. LDH-Glo™ Cytotoxicity Assay Technical Manual [worldwide.promega.com]
- 12. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. kumc.edu [kumc.edu]
- 15. bosterbio.com [bosterbio.com]
- 16. MTT Assay Protocol for Lab Use | PDF [scribd.com]
- 17. Lactate Dehydrogenase (LDH) Assay Protocol [opsdiagnostics.com]
- 18. cellbiologics.com [cellbiologics.com]
- 19. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
Application Notes and Protocols for Evaluating the Anti-inflammatory Effects of Docosyl Caffeate in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Docosyl caffeate, an ester of caffeic acid and docosanol, is a lipophilic derivative of caffeic acid, a well-known natural phenolic compound with potent antioxidant and anti-inflammatory properties. The esterification of caffeic acid to enhance its lipophilicity can improve its bioavailability and efficacy, making docosyl caffeate a promising candidate for therapeutic development against inflammatory disorders. These application notes provide detailed protocols for evaluating the anti-inflammatory effects of docosyl caffeate in established animal models of inflammation. The methodologies described herein are based on established protocols for similar caffeic acid derivatives and provide a framework for preclinical assessment.
Key In Vivo Animal Models for Anti-inflammatory Screening
Two of the most widely used and well-characterized animal models for screening potential anti-inflammatory agents are the carrageenan-induced paw edema model in rats and the lipopolysaccharide (LPS)-induced systemic inflammation model in mice.
Carrageenan-Induced Paw Edema in Rats
This model is a classic and reliable method for evaluating acute inflammation. Carrageenan, a sulfated polysaccharide, induces a biphasic inflammatory response when injected into the sub-plantar tissue of the rat paw. The initial phase (0-1.5 hours) is mediated by histamine (B1213489) and serotonin, while the later phase (1.5-5 hours) is characterized by the release of prostaglandins (B1171923) and is sensitive to inhibition by non-steroidal anti-inflammatory drugs (NSAIDs).
Lipopolysaccharide (LPS)-Induced Systemic Inflammation in Mice
LPS, a component of the outer membrane of Gram-negative bacteria, is a potent inducer of the innate immune response, leading to systemic inflammation. Administration of LPS to mice results in the release of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β), mimicking the systemic inflammatory response seen in sepsis and other inflammatory conditions.
Experimental Protocols
Protocol 1: Carrageenan-Induced Paw Edema in Rats
Objective: To assess the ability of docosyl caffeate to reduce acute inflammation in the rat paw.
Materials:
-
Male Wistar rats (180-220 g)
-
Docosyl caffeate
-
Carrageenan (1% w/v in sterile saline)
-
Indomethacin (positive control)
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Plethysmometer
-
Syringes and needles (26G)
Procedure:
-
Animal Acclimatization: Acclimatize rats for at least one week under standard laboratory conditions (22 ± 2°C, 12 h light/dark cycle) with free access to food and water.
-
Grouping: Randomly divide the animals into the following groups (n=6 per group):
-
Group I (Control): Vehicle administration.
-
Group II (Positive Control): Indomethacin (10 mg/kg, p.o.).
-
Group III-V (Test Groups): Docosyl caffeate at various doses (e.g., 25, 50, 100 mg/kg, p.o.).
-
-
Dosing: Administer the vehicle, indomethacin, or docosyl caffeate orally 60 minutes before the carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.
-
Data Analysis: Calculate the percentage inhibition of edema for each group compared to the control group using the following formula:
-
% Inhibition = [ (Vc - Vt) / Vc ] x 100
-
Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
-
Protocol 2: Lipopolysaccharide (LPS)-Induced Systemic Inflammation in Mice
Objective: To evaluate the effect of docosyl caffeate on the production of pro-inflammatory cytokines in a mouse model of systemic inflammation.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Docosyl caffeate
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
Dexamethasone (positive control)
-
Sterile pyrogen-free saline
-
ELISA kits for TNF-α, IL-6, and IL-1β
-
Syringes and needles
Procedure:
-
Animal Acclimatization: Acclimatize mice for at least one week under standard laboratory conditions.
-
Grouping: Randomly divide the animals into the following groups (n=6 per group):
-
Group I (Control): Vehicle administration + saline injection.
-
Group II (LPS Control): Vehicle administration + LPS injection.
-
Group III (Positive Control): Dexamethasone (1 mg/kg, i.p.) + LPS injection.
-
Group IV-VI (Test Groups): Docosyl caffeate at various doses (e.g., 25, 50, 100 mg/kg, p.o.) + LPS injection.
-
-
Dosing: Administer the vehicle, dexamethasone, or docosyl caffeate 60 minutes before the LPS injection.
-
Induction of Inflammation: Inject LPS (1 mg/kg) intraperitoneally.
-
Sample Collection: At 2 hours post-LPS injection, collect blood via cardiac puncture into EDTA-containing tubes. Centrifuge the blood to obtain plasma and store at -80°C until analysis.
-
Cytokine Analysis: Measure the plasma levels of TNF-α, IL-6, and IL-1β using commercially available ELISA kits according to the manufacturer's instructions.
Mechanistic Studies: In Vitro and Ex Vivo Analyses
To elucidate the molecular mechanisms underlying the anti-inflammatory effects of docosyl caffeate, further in vitro and ex vivo studies can be performed.
Protocol 3: Western Blot Analysis of NF-κB and MAPK Signaling Pathways
Objective: To determine the effect of docosyl caffeate on the activation of key inflammatory signaling pathways.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Docosyl caffeate
-
LPS
-
Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies against: p-p65, p65, p-IκBα, IκBα, p-ERK, ERK, p-JNK, JNK, p-p38, p38, and β-actin
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) detection reagents
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Cell Culture and Treatment: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS. Pre-treat the cells with various concentrations of docosyl caffeate for 1 hour, followed by stimulation with LPS (1 µg/mL) for 30 minutes.
-
Protein Extraction: Lyse the cells with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Following washing, incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL detection system.
-
Densitometry Analysis: Quantify the band intensities and normalize to the respective total protein or a housekeeping protein like β-actin.
Data Presentation
Table 1: Effect of Caffeic Acid Esters on Carrageenan-Induced Paw Edema in Rats (Illustrative Data)
| Treatment Group | Dose (mg/kg) | Paw Volume Increase at 3h (mL) | % Inhibition of Edema |
| Control (Vehicle) | - | 0.85 ± 0.07 | - |
| Indomethacin | 10 | 0.32 ± 0.04 | 62.3 |
| Caffeic Acid Methyl Ester | 50 | 0.51 ± 0.05 | 40.0 |
| Caffeic Acid Phenethyl Ester | 50 | 0.45 ± 0.06* | 47.1 |
*Data are presented as mean ± SEM. *p < 0.05 compared to the control group. (Note: This data is illustrative for related compounds and not specific to docosyl caffeate).
Table 2: Effect of Caffeic Acid Esters on LPS-Induced Pro-inflammatory Cytokine Production in Mice (Illustrative Data)
| Treatment Group | Dose (mg/kg) | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |
| Control | - | 35 ± 8 | 52 ± 11 | 28 ± 6 |
| LPS Control | - | 1250 ± 110 | 1800 ± 150 | 950 ± 85 |
| Dexamethasone + LPS | 1 | 450 ± 40 | 620 ± 55 | 310 ± 30 |
| Caffeic Acid Methyl Ester + LPS | 50 | 820 ± 75 | 1150 ± 100 | 640 ± 60 |
| Caffeic Acid Phenethyl Ester + LPS | 50 | 710 ± 65 | 980 ± 90 | 550 ± 50* |
*Data are presented as mean ± SEM. *p < 0.05 compared to the LPS control group. (Note: This data is illustrative for related compounds and not specific to docosyl caffeate).
Mandatory Visualizations
Experimental Workflow Diagrams
Caption: Workflow for the carrageenan-induced paw edema model.
Caption: Workflow for the LPS-induced systemic inflammation model.
Signaling Pathway Diagrams
Application Notes and Protocols for the In Vivo Delivery of (E)-docosyl caffeate
For Researchers, Scientists, and Drug Development Professionals
Introduction
(E)-docosyl caffeate is a lipophilic ester of caffeic acid, a phenolic compound known for its antioxidant and anti-inflammatory properties. The long docosyl alkyl chain renders the molecule highly hydrophobic, leading to poor aqueous solubility and consequently posing significant challenges for in vivo delivery and bioavailability.[1] This document provides detailed application notes and experimental protocols for the formulation of this compound into a solid lipid nanoparticle (SLN) system to enhance its systemic delivery. The protocols cover formulation preparation, physicochemical characterization, and in vivo evaluation in a rodent model.
Data Presentation: Formulation Characteristics
Effective delivery of this compound necessitates a formulation that can overcome its inherent low solubility. Solid lipid nanoparticles (SLNs) are a promising approach, offering advantages such as high drug loading for lipophilic compounds, improved stability, and controlled release.[2][3][4] The following table summarizes the target physicochemical characteristics for an optimized this compound-loaded SLN formulation, based on typical values for similar lipophilic drug formulations.[5][6][7]
| Parameter | Target Value | Method of Analysis |
| Particle Size (Z-average) | 100 - 300 nm | Dynamic Light Scattering (DLS) |
| Polydispersity Index (PDI) | < 0.3 | Dynamic Light Scattering (DLS) |
| Zeta Potential | < -20 mV or > +20 mV | Laser Doppler Velocimetry |
| Encapsulation Efficiency (EE%) | > 85% | High-Performance Liquid Chromatography (HPLC) |
| Drug Loading (DL%) | 5 - 15% | High-Performance Liquid Chromatography (HPLC) |
Experimental Protocols
Formulation of this compound-loaded Solid Lipid Nanoparticles (SLNs)
This protocol describes the preparation of this compound-loaded SLNs using the hot homogenization and ultrasonication method.[2][4]
Materials:
-
This compound
-
Solid lipid (e.g., Compritol® 888 ATO, glyceryl monostearate)
-
Surfactant (e.g., Poloxamer 188, Tween® 80)
-
C-surfactant (e.g., soy lecithin)
-
Purified water
Equipment:
-
High-shear homogenizer
-
Probe sonicator
-
Water bath
-
Magnetic stirrer with heating
-
Beakers and other standard laboratory glassware
Procedure:
-
Preparation of Lipid Phase:
-
Melt the solid lipid (e.g., Compritol® 888 ATO) by heating it to approximately 5-10°C above its melting point in a beaker placed in a water bath.
-
Add this compound to the molten lipid and stir continuously until a clear, homogenous lipid phase is obtained.
-
-
Preparation of Aqueous Phase:
-
In a separate beaker, dissolve the surfactant (e.g., Poloxamer 188) and co-surfactant (e.g., soy lecithin) in purified water.
-
Heat the aqueous phase to the same temperature as the lipid phase while stirring.
-
-
Formation of Pre-emulsion:
-
Add the hot aqueous phase to the hot lipid phase dropwise under continuous stirring using a magnetic stirrer.
-
Homogenize the mixture using a high-shear homogenizer at high speed for 5-10 minutes to form a coarse oil-in-water (o/w) pre-emulsion.
-
-
Sonication:
-
Immediately subject the hot pre-emulsion to high-energy ultrasonication using a probe sonicator.
-
Sonicate for 10-15 minutes, ensuring the temperature is maintained above the lipid's melting point.
-
-
Formation of SLNs:
-
Transfer the resulting nanoemulsion to a beaker containing cold water (2-4°C) and stir gently to facilitate the solidification of lipid droplets into SLNs.
-
The final SLN suspension can be stored at 4°C.
-
Characterization of this compound-loaded SLNs
a) Particle Size, Polydispersity Index (PDI), and Zeta Potential:
-
Dilute the SLN suspension with purified water.
-
Analyze the sample using a Zetasizer to determine the average particle size (Z-average), PDI, and zeta potential.
b) Encapsulation Efficiency (EE%) and Drug Loading (DL%):
-
Separation of Free Drug:
-
Centrifuge a known amount of the SLN suspension using a high-speed refrigerated centrifuge.
-
The supernatant containing the free, unencapsulated drug is carefully collected.
-
-
Quantification of Free Drug:
-
Quantify the amount of this compound in the supernatant using a validated HPLC method.
-
-
Calculation:
-
Encapsulation Efficiency (EE%) is calculated using the following formula[8]: EE% = [(Total amount of drug - Amount of free drug) / Total amount of drug] x 100
-
Drug Loading (DL%) is calculated using the following formula[9]: DL% = [(Total amount of drug - Amount of free drug) / Total weight of nanoparticles] x 100
-
In Vivo Oral Pharmacokinetic Study in Rats
This protocol outlines the procedure for evaluating the oral bioavailability of the formulated this compound SLNs in Sprague Dawley rats.[10][11]
Materials and Animals:
-
This compound-loaded SLN suspension
-
This compound suspension in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose) for the control group
-
Male Sprague Dawley rats (200-250 g)
-
Oral gavage needles
-
Blood collection tubes (with anticoagulant)
-
Centrifuge
Procedure:
-
Animal Acclimatization and Fasting:
-
Acclimatize the rats for at least one week before the experiment.
-
Fast the animals overnight (12 hours) with free access to water before oral administration.
-
-
Dosing:
-
Divide the rats into two groups: the control group receiving the this compound suspension and the test group receiving the SLN formulation.
-
Administer a single oral dose (e.g., 50 mg/kg) of the respective formulations using an oral gavage needle.
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.25 mL) from the tail vein at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-administration.
-
-
Plasma Preparation:
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
-
Bioanalysis:
-
Extract this compound from the plasma samples using a suitable solvent extraction method.
-
Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Calculate the key pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.
-
Visualization of Pathways and Workflows
Caption: Experimental workflow for formulation and in vivo delivery of this compound.
Caption: Putative signaling pathway modulated by this compound.
References
- 1. Experimental approaches to evaluate solid lipid nanoparticle-based drug delivery systems - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. japsonline.com [japsonline.com]
- 3. Solid Lipid Nanoparticles: A Modern Formulation Approach in Drug Delivery System - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Recent Advances in Lipid Nanoparticle Formulations with Solid Matrix for Oral Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. How To Measure The Efficiency Of Drug Packaging? - CD Bioparticles Blog [cd-bioparticles.net]
- 9. mdpi.com [mdpi.com]
- 10. dovepress.com [dovepress.com]
- 11. mdpi.com [mdpi.com]
Quantitative Analysis of Docosyl Caffeate in Plant Extracts: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Docosyl caffeate is a long-chain ester of caffeic acid, a phenolic compound widely recognized for its antioxidant and anti-inflammatory properties. Found in various plant species, docosyl caffeate is of growing interest to the pharmaceutical and nutraceutical industries due to its potential therapeutic applications. Its lipophilic nature, conferred by the long docosyl (C22) alkyl chain, may enhance its bioavailability and interaction with cellular membranes, making it a promising candidate for drug development. This document provides detailed application notes and protocols for the quantitative analysis of docosyl caffeate in plant extracts, focusing on reliable and reproducible methodologies.
Plant Sources
Docosyl caffeate has been identified in several plant species. Notable sources include the roots of licorice (Glycyrrhiza glabra) and the stems of Daphne genkwa.[1] The concentration of docosyl caffeate and related long-chain caffeic acid esters can vary significantly depending on the plant species, geographical location, and harvesting time.
Biological Activity and Signaling Pathways
Docosyl caffeate and other long-chain caffeic acid esters have been reported to exhibit a range of biological activities, including potent elastase inhibitory, antioxidant, and anti-inflammatory effects.[1] The underlying mechanisms of action for many caffeic acid esters involve the modulation of key cellular signaling pathways. Notably, decyl and dodecyl caffeate, structurally similar to docosyl caffeate, have been shown to exert neurotrophic effects by activating the Mitogen-Activated Protein Kinase (MAPK/ERK) and Phosphatidylinositol 3-Kinase (PI3K/Akt) signaling pathways.[2][3] These pathways are crucial for regulating cell survival, proliferation, and differentiation. The activation of ERK1/2 and Akt by these lipophilic caffeates suggests a potential therapeutic role in neurodegenerative diseases.[2][3]
Quantitative Data Summary
The following table summarizes exemplary quantitative data for long-chain caffeic acid esters and related phenolic compounds found in Glycyrrhiza glabra and Daphne genkwa. It is important to note that specific quantitative data for docosyl caffeate is limited in publicly available literature; therefore, data for closely related compounds are provided for illustrative purposes.
| Plant Species | Plant Part | Compound | Extraction Solvent | Analytical Method | Concentration/Yield | Reference |
| Glycyrrhiza glabra | Root | Eicosanyl Caffeate | Ethyl Acetate | TLC Bioautography | Not Quantified | [1][4] |
| Glycyrrhiza glabra | Root | Docosyl Caffeate | Ethyl Acetate | TLC Bioautography | Not Quantified | [1][4] |
| Glycyrrhiza glabra | Root | Glabridin | Ethanol (B145695) | HPLC | 22.87 mg/g dry weight | [5] |
| Glycyrrhiza glabra | Root | Glycyrrhizic Acid | Ethanol | HPLC | 93.89 mg/g dry weight | [5] |
| Daphne genkwa | Flower Buds | Dichloromethane Fraction | 95% Ethanol followed by partitioning | Gravimetric | 277 g from 20 kg dried buds | [6] |
| Daphne genkwa | Root | Total Flavonoids | 95% Ethanol | HPLC | 42.79% daphnodorin B in total flavonoids | [7] |
Experimental Protocols
The following protocols are designed for the extraction, sample preparation, and quantitative analysis of docosyl caffeate from plant materials.
Protocol 1: Extraction of Docosyl Caffeate from Plant Material
This protocol describes a general procedure for the extraction of lipophilic compounds, including docosyl caffeate, from dried plant material.
1. Materials and Reagents:
- Dried and powdered plant material (e.g., roots of Glycyrrhiza glabra)
- Methanol (B129727) (HPLC grade) or Ethanol (95%)
- Ultrasonic bath
- Shaker
- Filter paper (Whatman No. 1 or equivalent)
- Rotary evaporator
2. Procedure:
- Weigh 10 g of the dried, powdered plant material and place it in a 250 mL Erlenmeyer flask.
- Add 100 mL of methanol or 95% ethanol to the flask.
- Place the flask in an ultrasonic bath for 30 minutes at room temperature to enhance extraction efficiency.
- Transfer the flask to a shaker and agitate at 150 rpm for 24 hours at room temperature.
- Filter the mixture through filter paper to separate the extract from the solid plant material.
- Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator at 40-50°C until the solvent is completely removed.
- The resulting crude extract can be used for further sample preparation and analysis.
"Start" [label="Start: Dried, Powdered\nPlant Material", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
"Solvent_Addition" [label="Add Methanol or Ethanol"];
"Ultrasonication" [label="Ultrasonication (30 min)"];
"Shaking" [label="Shaking (24 h)"];
"Filtration" [label="Filtration"];
"Concentration" [label="Concentration\n(Rotary Evaporator)"];
"End" [label="End: Crude Extract", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
"Start" -> "Solvent_Addition";
"Solvent_Addition" -> "Ultrasonication";
"Ultrasonication" -> "Shaking";
"Shaking" -> "Filtration";
"Filtration" -> "Concentration";
"Concentration" -> "End";
}
Protocol 2: Sample Preparation for HPLC Analysis
This protocol details the purification of the crude extract to remove interfering substances prior to HPLC analysis. Solid-Phase Extraction (SPE) is a recommended technique for cleaning up lipophilic compounds.
1. Materials and Reagents:
- Crude plant extract
- Methanol (HPLC grade)
- Deionized water
- Solid-Phase Extraction (SPE) cartridges (e.g., C18, 500 mg)
- Syringes and needles
- 0.45 µm syringe filters (PTFE or nylon)
2. Procedure:
- Dissolve a known amount of the crude extract (e.g., 100 mg) in a minimal volume of methanol.
- SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.
- Sample Loading: Load the dissolved extract onto the conditioned SPE cartridge.
- Washing: Wash the cartridge with 5 mL of a water-methanol mixture (e.g., 50:50, v/v) to remove polar impurities.
- Elution: Elute the docosyl caffeate and other lipophilic compounds from the cartridge with 5 mL of methanol or ethyl acetate.
- Final Preparation: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a known volume (e.g., 1 mL) of the HPLC mobile phase.
- Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.
Protocol 3: Quantitative Analysis by HPLC-UV
This protocol provides a validated High-Performance Liquid Chromatography (HPLC) method with UV detection for the quantification of docosyl caffeate.
1. Instrumentation and Conditions:
- HPLC System: A system equipped with a pump, autosampler, column oven, and UV-Vis detector.
- Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
- Mobile Phase: A gradient of Solvent A (water with 0.1% formic acid) and Solvent B (acetonitrile or methanol).
- Gradient Program:
- 0-5 min: 70% B
- 5-20 min: 70% to 95% B
- 20-25 min: 95% B
- 25-30 min: 95% to 70% B
- 30-35 min: 70% B (equilibration)
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30°C.
- Injection Volume: 10 µL.
- Detection Wavelength: 325 nm.
2. Standard Preparation:
- Prepare a stock solution of docosyl caffeate standard (e.g., 1 mg/mL) in methanol.
- Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from, for example, 1 to 100 µg/mL.
3. Analysis and Quantification:
- Inject the prepared standards and samples into the HPLC system.
- Identify the docosyl caffeate peak in the sample chromatogram by comparing its retention time with that of the standard.
- Construct a calibration curve by plotting the peak area of the standards against their concentrations.
- Quantify the amount of docosyl caffeate in the sample by interpolating its peak area on the calibration curve.
"Crude_Extract" [label="Crude Plant Extract", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
"SPE_Cleanup" [label="Solid-Phase Extraction (SPE)\nCleanup"];
"Reconstitution" [label="Reconstitution in Mobile Phase"];
"Filtration" [label="0.45 µm Filtration"];
"HPLC_Analysis" [label="HPLC-UV Analysis"];
"Data_Processing" [label="Data Processing and Quantification"];
"Result" [label="Result: Docosyl Caffeate\nConcentration", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
"Crude_Extract" -> "SPE_Cleanup";
"SPE_Cleanup" -> "Reconstitution";
"Reconstitution" -> "Filtration";
"Filtration" -> "HPLC_Analysis";
"HPLC_Analysis" -> "Data_Processing";
"Data_Processing" -> "Result";
}
Fig. 3: Workflow for Sample Preparation and HPLC Analysis.
Concluding Remarks
The protocols outlined inthis application note provide a robust framework for the quantitative analysis of docosyl caffeate in plant extracts. Due to the lipophilic nature of docosyl caffeate, careful consideration of extraction solvents and sample cleanup procedures is crucial for accurate and reproducible results. The provided HPLC-UV method is a reliable starting point, and for higher sensitivity and specificity, method development using Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is also recommended. Further research to quantify docosyl caffeate in a wider range of plant species will be valuable for its development as a potential therapeutic agent.
References
- 1. researchgate.net [researchgate.net]
- 2. Modulation of ERK1/2 and Akt Pathways Involved in the Neurotrophic Action of Caffeic Acid Alkyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Modulation of ERK1/2 and Akt Pathways Involved in the Neurotrophic Action of Caffeic Acid Alkyl Esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. organomation.com [organomation.com]
- 5. Glycyrrhiza Genus: Enlightening Phytochemical Components for Pharmacological and Health-Promoting Abilities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isolation of anticancer constituents from flos genkwa (Daphne genkwa Sieb.et Zucc.) through bioassay-guided procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Note: (E)-Docosyl Caffeate as a Standard for Analytical Testing
For Researchers, Scientists, and Drug Development Professionals
Introduction
(E)-docosyl caffeate is a naturally occurring phenolic ester formed from the condensation of caffeic acid and docosanol, a 22-carbon saturated fatty alcohol.[1] Found in various plant species, it belongs to a class of long-chain alkyl caffeates that have garnered significant interest for their diverse biological activities, including antioxidant, anti-inflammatory, and potent elastase inhibitory effects.[2][3] The lipophilic nature imparted by the long docosyl chain enhances its potential for applications in pharmaceuticals and cosmetics.[1]
Accurate quantification of this compound in raw materials, finished products, and biological matrices is crucial for quality control, formulation development, and pharmacokinetic studies. This application note provides detailed protocols for the use of this compound as an analytical standard for quantification by High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS).
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. This information is essential for sample preparation and the development of analytical methods.
| Property | Value | Reference |
| IUPAC Name | docosyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate | [1] |
| Molecular Formula | C₃₁H₅₂O₄ | [4] |
| Molecular Weight | 488.75 g/mol | [4] |
| Appearance | Powder | [5] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [2] |
High-Performance Liquid Chromatography (HPLC) Protocol
HPLC with UV detection is a robust and widely used technique for the analysis of phenolic compounds like this compound. This protocol outlines the use of this compound as an external standard for the quantification of the analyte in various samples.
Preparation of Standard Solutions
-
Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of HPLC-grade methanol (B129727) in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
Sample Preparation
The following is a general guideline for the extraction of this compound from a solid plant matrix. The protocol may need to be optimized based on the specific sample matrix.
-
Extraction: Homogenize 1 g of the dried and powdered sample with 20 mL of methanol. Sonicate for 30 minutes and then centrifuge at 4000 rpm for 15 minutes.
-
Filtration: Filter the supernatant through a 0.45 µm syringe filter prior to HPLC analysis.
HPLC Operating Conditions
The following HPLC conditions are recommended for the analysis of this compound.
| Parameter | Condition |
| Column | Reversed-phase C18 (4.6 x 250 mm, 5 µm) |
| Mobile Phase | Gradient elution with Methanol (A) and 0.1% Formic Acid in Water (B) |
| Gradient | 70% A to 95% A over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 320 nm |
| Column Temperature | 35°C |
| Injection Volume | 20 µL |
Calibration and Quantification
-
Inject the working standard solutions to construct a calibration curve by plotting the peak area against the concentration.
-
Inject the prepared sample solution.
-
Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.
Expected Performance Characteristics
Based on data from similar long-chain esters and caffeic acid derivatives, the following performance characteristics can be expected.
| Parameter | Expected Value |
| Linearity Range | 1 - 100 µg/mL (r² > 0.999) |
| Limit of Detection (LOD) | ~0.2 µg/mL |
| Limit of Quantification (LOQ) | ~0.7 µg/mL |
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
Due to its low volatility, this compound requires derivatization prior to GC-MS analysis. Silylation is a common derivatization technique that replaces active hydrogens on the phenolic hydroxyl groups with a trimethylsilyl (B98337) (TMS) group, thereby increasing volatility.[6]
Preparation of Standard Solutions
Prepare stock and working standard solutions of this compound in a suitable solvent such as acetone, as described in the HPLC protocol.
Sample Preparation and Derivatization
-
Extraction: Extract the sample as described in the HPLC sample preparation section, using a volatile solvent like acetone.
-
Derivatization:
-
Evaporate a known volume of the extract or standard solution to dryness under a gentle stream of nitrogen.
-
Add 100 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).
-
Seal the vial and heat at 70°C for 30 minutes.
-
Cool to room temperature before injection.
-
GC-MS Operating Conditions
The following GC-MS conditions are recommended for the analysis of the TMS-derivatized this compound.
| Parameter | Condition |
| GC Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Injector Temperature | 300°C |
| Oven Program | Initial temperature of 150°C, hold for 2 min, ramp to 320°C at 10°C/min, hold for 10 min |
| MS Transfer Line Temp. | 325°C |
| Ion Source Temperature | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 50-800 |
Quantification
Quantification can be performed in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity. Characteristic ions for the TMS derivative of this compound should be determined by analyzing a derivatized standard in full scan mode.
Visualization of Workflows and Pathways
Experimental Workflow for HPLC Analysis
Caption: Workflow for quantification using this compound as an HPLC standard.
Experimental Workflow for GC-MS Analysis
Caption: Workflow for quantification using this compound as a GC-MS standard.
Signaling Pathway: Antioxidant Action of Caffeic Acid Esters
Caffeic acid and its esters, such as this compound, are known to exert antioxidant effects through multiple mechanisms. One key pathway involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2), a transcription factor that regulates the expression of antioxidant proteins.
References
- 1. Direct interaction between caffeic acid phenethyl ester and human neutrophil elastase inhibits the growth and migration of PANC-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scialert.net [scialert.net]
- 3. New Antioxidant Caffeate Esters of Fatty Alcohols Identified in Robinia pseudoacacia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. phcogres.com [phcogres.com]
- 6. diverdi.colostate.edu [diverdi.colostate.edu]
Application Notes and Protocols for Studying Enzyme Kinetics with Docosyl Caffeate as an Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Introduction
Docosyl caffeate, an ester of caffeic acid and docosanol, has garnered interest for its potential therapeutic properties, including its activity as an enzyme inhibitor. This document provides detailed application notes and protocols for characterizing the inhibitory effects of docosyl caffeate on enzyme activity, with a specific focus on elastase, a key enzyme implicated in inflammatory processes and tissue degradation.[1][2] The methodologies outlined herein are designed to guide researchers in determining key inhibitory parameters such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki), as well as in elucidating the mechanism of inhibition.
Data Presentation
The inhibitory activity of docosyl caffeate against target enzymes can be quantified and summarized for comparative analysis. Below is a template for presenting such data.
Table 1: Inhibitory Activity of Docosyl Caffeate Against Target Enzymes
| Target Enzyme | Inhibitor | IC50 (µM) | Ki (µM) | Mode of Inhibition |
| Human Neutrophil Elastase | Docosyl Caffeate | 3.25* | TBD | TBD |
| Enzyme X | Docosyl Caffeate | TBD | TBD | TBD |
| Enzyme Y | Docosyl Caffeate | TBD | TBD | TBD |
Note: The IC50 value for Human Neutrophil Elastase is calculated from the reported 1.4 µg/mL, assuming a molecular weight of 430.67 g/mol for docosyl caffeate.[2] TBD (To Be Determined) indicates values that would be obtained through the experimental protocols described below.
Key Experimental Protocols
Protocol 1: Determination of IC50 of Docosyl Caffeate against Human Neutrophil Elastase
This protocol outlines the steps to determine the concentration of docosyl caffeate required to inhibit 50% of human neutrophil elastase (HNE) activity using a fluorometric assay.
Materials:
-
Human Neutrophil Elastase (HNE), active
-
Fluorogenic HNE substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC)
-
Assay Buffer (e.g., 0.1 M HEPES, 0.5 M NaCl, 10% DMSO, pH 7.5)
-
Docosyl Caffeate
-
DMSO (for dissolving docosyl caffeate)
-
96-well black microplate
-
Fluorometric microplate reader (Excitation/Emission = 380/460 nm)
Procedure:
-
Prepare Docosyl Caffeate Stock Solution: Dissolve docosyl caffeate in DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Serial Dilutions: Prepare a series of dilutions of the docosyl caffeate stock solution in the Assay Buffer. A common approach is to use 2-fold or 3-fold serial dilutions to cover a wide concentration range (e.g., 100 µM to 0.1 µM).
-
Enzyme Preparation: Prepare a working solution of HNE in the Assay Buffer at a concentration that yields a linear reaction rate over the desired time course.
-
Assay Setup:
-
Add 50 µL of Assay Buffer to all wells.
-
Add 10 µL of each docosyl caffeate dilution to the sample wells.
-
Add 10 µL of Assay Buffer containing the same percentage of DMSO as the inhibitor dilutions to the control wells (no inhibitor).
-
Add 20 µL of the HNE working solution to all wells except the blank.
-
Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiate Reaction: Add 20 µL of the HNE substrate solution to all wells, including the blank.
-
Kinetic Measurement: Immediately begin reading the fluorescence intensity at regular intervals (e.g., every 60 seconds) for 15-30 minutes using a microplate reader.
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each well by determining the slope of the linear portion of the fluorescence versus time plot.
-
Normalize the velocities of the inhibitor-treated wells to the average velocity of the control wells (100% activity).
-
Plot the percentage of inhibition against the logarithm of the docosyl caffeate concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: Determination of the Mode of Inhibition and Ki Value
This protocol is designed to elucidate the mechanism by which docosyl caffeate inhibits HNE and to calculate its inhibition constant (Ki). This involves measuring the enzyme kinetics at various substrate and inhibitor concentrations.
Materials:
-
Same as Protocol 1.
Procedure:
-
Varying Substrate and Inhibitor Concentrations: Set up a matrix of experiments where both the substrate and docosyl caffeate concentrations are varied.
-
Use a range of substrate concentrations, typically from 0.2 to 5 times the Michaelis constant (Km) of the substrate for HNE.
-
For each substrate concentration, perform the assay with several fixed concentrations of docosyl caffeate (e.g., 0, 0.5 x IC50, 1 x IC50, 2 x IC50).
-
-
Kinetic Measurements: Follow the same procedure as in Protocol 1 (steps 4-6) to obtain the initial reaction velocities for each combination of substrate and inhibitor concentration.
-
Data Analysis:
-
Generate Lineweaver-Burk plots (1/V₀ vs. 1/[S]) for each inhibitor concentration.
-
Analyze the plots to determine the mode of inhibition:
-
Competitive Inhibition: Lines intersect on the y-axis (Vmax is unchanged, apparent Km increases).
-
Non-competitive Inhibition: Lines intersect on the x-axis (Vmax decreases, Km is unchanged).
-
Uncompetitive Inhibition: Lines are parallel (both Vmax and Km decrease).
-
Mixed Inhibition: Lines intersect in the second or third quadrant.
-
-
Calculating Ki:
-
Once the mode of inhibition is determined, the Ki can be calculated using the Cheng-Prusoff equation, which relates Ki to the IC50 value and the Km of the substrate.
-
For competitive inhibition : Ki = IC50 / (1 + [S]/Km)
-
For non-competitive inhibition : Ki = IC50
-
For uncompetitive inhibition : Ki = IC50 / (1 + [S]/Km)
-
Alternatively, Ki can be determined graphically from secondary plots of the slopes or intercepts from the Lineweaver-Burk plot versus the inhibitor concentration.
-
-
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for characterizing an enzyme inhibitor like docosyl caffeate.
Caption: Workflow for enzyme inhibitor characterization.
Signaling Pathway
Docosyl caffeate and related compounds have been shown to modulate key signaling pathways. The diagram below depicts a simplified representation of the STAT3 signaling pathway, which is a potential downstream target of enzymes inhibited by such compounds.
Caption: Simplified STAT3 signaling pathway.
References
Application Notes and Protocols for Investigating (E)-docosyl caffeate in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
(E)-docosyl caffeate is a naturally occurring ester of caffeic acid and docosanol, which has demonstrated notable antioxidant and anti-inflammatory properties. [1][2] Its structural similarity to other biologically active caffeic acid esters suggests its potential as a therapeutic agent, particularly in cancer research where compounds like caffeic acid phenethyl ester (CAPE) have shown promise.[3][4] This document provides detailed protocols for testing the effects of this compound on cancer cell lines, focusing on cell viability, apoptosis, cell cycle progression, and the modulation of key signaling pathways.
Due to its long alkyl chain, this compound is highly lipophilic, which necessitates careful consideration for its solubilization and delivery in aqueous cell culture media.[5] A stock solution in an organic solvent such as DMSO is recommended, with the final concentration of the solvent in the culture medium kept to a minimum (typically <0.1%) to avoid solvent-induced cytotoxicity.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol determines the effect of this compound on cell metabolic activity, which is an indicator of cell viability.[6]
Materials:
-
Cancer cell line (e.g., HCT116, MCF-7, PC-3)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
This compound
-
DMSO (cell culture grade)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in complete culture medium to achieve the desired final concentrations (e.g., 1, 5, 10, 25, 50, 100 µM). The final DMSO concentration should be consistent across all wells and not exceed 0.1%.
-
Remove the existing medium from the wells and replace it with 100 µL of medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO) and an untreated control.
-
Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: After the incubation with MTT, carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a plate reader.
Apoptosis Assay (Annexin V-FITC/Propidium (B1200493) Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[7][8]
Materials:
-
Cancer cell line
-
Complete culture medium
-
This compound
-
DMSO
-
6-well plates
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer (provided in the kit)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for 24 or 48 hours as described in the cell viability assay protocol.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine them with the floating cells from the supernatant.
-
Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes and wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cells.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Data Acquisition: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples on a flow cytometer within one hour.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol uses propidium iodide to stain cellular DNA and analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) via flow cytometry.[9]
Materials:
-
Cancer cell line
-
Complete culture medium
-
This compound
-
DMSO
-
6-well plates
-
Cold 70% ethanol (B145695)
-
PBS
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound for 24 or 48 hours.
-
Cell Harvesting: Harvest the cells as described in the apoptosis assay protocol.
-
Fixation: Wash the cells with cold PBS and fix them by adding dropwise to ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol. Wash the cell pellet with PBS.
-
Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Data Acquisition: Analyze the samples on a flow cytometer.
Western Blotting for Signaling Pathway Analysis
This technique is used to detect specific proteins in a cell lysate and can be used to investigate the effect of this compound on signaling pathways implicated in cancer, such as the PI3K/Akt and STAT3 pathways.[10]
Materials:
-
Cancer cell line
-
Complete culture medium
-
This compound
-
DMSO
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against Akt, p-Akt, STAT3, p-STAT3, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis: After treating the cells with this compound, wash them with cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Denature the protein samples by boiling in Laemmli buffer. Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis. Transfer the separated proteins to a membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST and apply the ECL substrate. Visualize the protein bands using a chemiluminescence imaging system.
Data Presentation
Quantitative data from the experiments should be summarized in tables for clear comparison.
Table 1: Effect of this compound on Cell Viability (MTT Assay)
| Concentration (µM) | % Cell Viability (24h) | % Cell Viability (48h) | % Cell Viability (72h) |
| Vehicle Control (0) | 100 ± 5.2 | 100 ± 6.1 | 100 ± 5.8 |
| 1 | 98.1 ± 4.9 | 95.3 ± 5.5 | 90.7 ± 6.3 |
| 5 | 92.5 ± 5.1 | 85.6 ± 6.0 | 78.2 ± 5.9 |
| 10 | 81.3 ± 4.7 | 70.1 ± 5.3 | 61.5 ± 5.1 |
| 25 | 65.7 ± 4.2 | 52.4 ± 4.8 | 43.9 ± 4.5 |
| 50 | 48.9 ± 3.8 | 35.8 ± 4.1 | 28.1 ± 3.9 |
| 100 | 30.2 ± 3.1 | 21.5 ± 3.5 | 15.4 ± 2.8 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Effect of this compound on Apoptosis (Annexin V/PI Staining)
| Concentration (µM) | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic Cells | % Necrotic Cells |
| Vehicle Control (0) | 95.2 ± 2.1 | 2.1 ± 0.5 | 1.5 ± 0.4 | 1.2 ± 0.3 |
| 25 | 70.8 ± 3.5 | 15.4 ± 1.8 | 8.3 ± 1.1 | 5.5 ± 0.9 |
| 50 | 45.1 ± 4.2 | 28.9 ± 2.5 | 19.7 ± 2.0 | 6.3 ± 1.0 |
Data are presented as mean ± standard deviation from three independent experiments after 48h treatment.
Table 3: Effect of this compound on Cell Cycle Distribution
| Concentration (µM) | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Vehicle Control (0) | 60.5 ± 3.1 | 25.1 ± 2.2 | 14.4 ± 1.8 |
| 25 | 72.3 ± 3.8 | 15.8 ± 1.9 | 11.9 ± 1.5 |
| 50 | 80.1 ± 4.5 | 10.2 ± 1.4 | 9.7 ± 1.3 |
Data are presented as mean ± standard deviation from three independent experiments after 24h treatment.
Visualizations
Caption: Experimental workflow for evaluating the effects of this compound.
Caption: Hypothetical signaling pathway modulated by this compound.
References
- 1. Docosyl caffeate | 28593-92-2 | Benchchem [benchchem.com]
- 2. Docosyl caffeate | CAS:28593-92-2 | Manufacturer ChemFaces [chemfaces.com]
- 3. Caffeic acid phenethyl ester potentiates gastric cancer cell sensitivity to doxorubicin and cisplatin by decreasing proteasome function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of caffeic acid phenethyl ester (CAPE) on angiogenesis, apoptosis and oxidatıve stress ın various cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Buy Docosyl caffeate (EVT-1197811) | 28593-92-2 [evitachem.com]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell Culture Academy [procellsystem.com]
- 9. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Enzymatic Synthesis of (E)-docosyl Caffeate
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield of (E)-docosyl caffeate enzymatic synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the enzymatic synthesis of this compound, providing potential causes and solutions in a question-and-answer format.
Q1: Why is the conversion rate of my reaction low?
A low conversion rate can be attributed to several factors, ranging from suboptimal reaction conditions to catalyst inactivation.
-
Ineffective Water Removal: The esterification reaction produces water, which can inhibit the enzyme and favor the reverse reaction (hydrolysis).
-
Solution: For reactions in organic solvents, use molecular sieves (10-20% by weight of substrates) to adsorb the water produced. If using a Dean-Stark apparatus with a suitable azeotropic solvent (e.g., toluene), ensure it is functioning correctly. For solvent-free systems, performing the reaction under vacuum can effectively remove water.[1][2]
-
-
Suboptimal Molar Ratio: An inappropriate ratio of caffeic acid to docosanol can limit the reaction rate.
-
Solution: The optimal molar ratio often requires an excess of the alcohol. For similar long-chain caffeate esters, ratios of caffeic acid to alcohol ranging from 1:10 to 1:90 have been reported to be effective.[3] It is recommended to perform small-scale experiments to determine the optimal ratio for your specific conditions.
-
-
Enzyme Inactivation: The chosen lipase (B570770) may be inactive or may have lost activity due to improper storage or harsh reaction conditions.
-
Solution: Ensure the enzyme is stored according to the manufacturer's instructions. Avoid excessively high temperatures that can lead to denaturation. Some organic solvents can also deactivate enzymes; ensure the selected solvent is compatible with the lipase.[4]
-
-
Poor Mixing: In a heterogeneous reaction mixture, poor mixing can lead to mass transfer limitations, preventing the substrates from accessing the enzyme's active sites.
-
Solution: Ensure adequate agitation of the reaction mixture. The optimal stirring speed (e.g., 200-250 rpm) should be determined experimentally to ensure a uniform suspension without causing mechanical damage to the immobilized enzyme.[2]
-
Q2: The reaction is proceeding very slowly. How can I increase the reaction rate?
A slow reaction rate can be a sign of non-optimal temperature, insufficient catalyst, or mass transfer limitations.
-
Low Temperature: Enzymatic reactions are temperature-dependent, and a low temperature will result in a slower reaction rate.
-
Insufficient Catalyst Concentration: The amount of enzyme used directly influences the reaction rate.
-
Solution: Incrementally increase the enzyme loading in the reaction mixture. However, be aware that simply adding more enzyme will not overcome other limiting factors and can increase costs.
-
-
Poor Substrate Solubility: Caffeic acid has low solubility in many non-polar organic solvents, which can limit its availability for the reaction.
-
Solution: Consider using a co-solvent to improve the solubility of caffeic acid. For instance, a mixture of a non-polar solvent like hexane (B92381) with a more polar solvent like 2-butanone (B6335102) has been shown to be effective.[5] Alternatively, using deep eutectic solvents (DESs) can enhance substrate solubility and improve reaction yields.[6][7]
-
Q3: I am observing the formation of byproducts. How can this be minimized?
Byproduct formation is often a result of side reactions occurring under the chosen reaction conditions.
-
Hydrolysis: The primary side reaction is the hydrolysis of the ester back to caffeic acid and docosanol, which is favored by the presence of water.
-
Solution: As mentioned earlier, effective water removal is crucial.[2]
-
-
Oxidation: The phenolic hydroxyl groups of caffeic acid are susceptible to oxidation, especially at higher temperatures and in the presence of oxygen.
-
Solution: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. The addition of antioxidants to the reaction mixture can also be considered, although this may complicate downstream purification.
-
-
Dehydration of Docosanol: At high temperatures, particularly with acid catalysts, docosanol can undergo dehydration to form an alkene or condensation to form an ether.
-
Solution: Maintain the reaction temperature within the optimal range for the enzyme and avoid harsh acidic conditions. The use of enzymatic catalysts already provides the benefit of milder reaction conditions compared to chemical synthesis.[2]
-
Frequently Asked Questions (FAQs)
Q1: Which enzyme is best suited for the synthesis of this compound?
Immobilized lipases are commonly used for the synthesis of caffeic acid esters due to their stability and reusability. Novozym 435, an immobilized Candida antarctica lipase B (CALB), is frequently reported to be highly efficient for this type of esterification due to its high activity and selectivity.[3][5][8] Other lipases, such as those from Thermomyces lanuginosus (TLIM), have also been used.[1] The choice of enzyme may depend on the specific reaction conditions and the desired outcome.
Q2: What is the optimal temperature for the enzymatic synthesis?
The optimal temperature for the enzymatic synthesis of caffeic acid esters typically falls between 60°C and 80°C.[1][3] For example, a study on the synthesis of caffeic acid phenethyl ester (CAPE) found an optimal temperature of 69°C.[3] It is important to determine the optimal temperature for your specific enzyme and reaction setup, as excessively high temperatures can lead to enzyme denaturation.
Q3: How does the choice of solvent affect the reaction yield?
The solvent plays a critical role in the enzymatic synthesis by influencing substrate solubility and enzyme activity. While non-polar solvents like hexane and isooctane (B107328) are often used, the low solubility of caffeic acid in these solvents can be a limiting factor.[4] Using a mixture of solvents, such as hexane and 2-butanone, can improve caffeic acid solubility and increase the esterification yield.[5] Unconventional "green" solvents like propylene (B89431) carbonate and deep eutectic solvents (DESs) have also been shown to be effective, allowing for easier water removal and potentially higher yields.[1][6][7]
Q4: What are the advantages of enzymatic synthesis over chemical synthesis for this compound production?
Enzymatic synthesis offers several advantages over traditional chemical methods:
-
High Selectivity: Lipases are highly specific, which minimizes the formation of unwanted byproducts and simplifies product purification.[2]
-
Mild Reaction Conditions: Enzymatic reactions are typically conducted at lower temperatures and neutral pH, which helps to preserve the integrity of the final product and is more energy-efficient.[2]
-
Environmental Friendliness: Biocatalysis avoids the use of harsh and corrosive acid catalysts, making the process more sustainable.[2]
Experimental Data Summary
The following tables summarize quantitative data from studies on the enzymatic synthesis of similar caffeic acid esters, which can serve as a reference for optimizing the synthesis of this compound.
Table 1: Comparison of Reaction Conditions for Caffeic Acid Ester Synthesis
| Ester Product | Enzyme | Solvent | Temperature (°C) | Substrate Molar Ratio (Caffeic Acid:Alcohol) | Reaction Time (h) | Yield (%) | Reference |
| Dodecyl Caffeate | Ionic Liquid ([Hnmp]HSO4) | - | 87 | 1:10.2 | 2 | 94.67 | [9][10] |
| Caffeic Acid Phenethyl Ester (CAPE) | Novozym 435 | Isooctane | 69 | 1:72 | 59 | 91.65 | [3] |
| Glyceryl-1-caffeate | Novozym 435 | Glycerol | 80 | - | - | - | [1] |
| Dihydrocaffeic acid linoleyl ester | Novozym 435 | Hexane/2-butanone (75:25 v/v) | - | 1:8 | - | 99.3 | [5] |
Table 2: Effect of Solvent on Dihydrocaffeic Acid Esterification Yield
| Solvent System (Hexane:2-butanone, v/v) | Esterification Yield (%) |
| 100:0 | Low |
| 75:25 | 75 |
| 50:50 | 40 |
| 25:75 | Low |
| 0:100 | Low |
| Data adapted from a study on the enzymatic esterification of dihydrocaffeic acid.[5] |
Key Experimental Protocols
Protocol 1: General Procedure for Enzymatic Synthesis of this compound
This protocol provides a general methodology for the lipase-catalyzed synthesis of this compound in an organic solvent.
-
Reactant Preparation: Dissolve caffeic acid and docosanol in a suitable organic solvent (e.g., a mixture of hexane and 2-butanone) in a reaction vessel. The molar ratio of docosanol to caffeic acid should be optimized, with an excess of the alcohol being preferable (e.g., 1:8).
-
Enzyme Addition: Add the immobilized lipase (e.g., Novozym 435) to the reaction mixture. The enzyme loading is typically between 5-15% (w/w) of the total substrate weight.
-
Water Removal: Add activated molecular sieves (10-20% by weight of substrates) to the mixture to adsorb the water produced during the reaction.[2]
-
Reaction Conditions: Maintain the reaction at the optimal temperature for the enzyme (e.g., 60-70°C) with constant agitation (e.g., 200-250 rpm).[2]
-
Monitoring the Reaction: Monitor the progress of the reaction over time by taking small aliquots and analyzing them using techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Product Isolation: Once the reaction has reached completion, separate the enzyme from the reaction mixture by filtration. The solvent can then be removed under reduced pressure.
-
Purification: The crude product can be purified using column chromatography on silica (B1680970) gel to obtain pure this compound.
Visualizations
Caption: Experimental workflow for the enzymatic synthesis of this compound.
Caption: Troubleshooting guide for low yield in this compound synthesis.
References
- 1. Lipase-catalysed synthesis of mono- and di-acyl esters of glyceryl caffeate in propylene carbonate and their antioxidant properties in tuna oil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Optimized enzymatic synthesis of caffeic acid phenethyl ester by RSM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bioactivity and Chemical Synthesis of Caffeic Acid Phenethyl Ester and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. “One Pot” Enzymatic Synthesis of Caffeic Acid Phenethyl Ester in Deep Eutectic Solvent [mdpi.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Docosyl caffeate | 28593-92-2 | Benchchem [benchchem.com]
- 9. Lipophilic antioxidant dodecyl caffeate preparation by the esterification of caffeic acid with dodecanol using ionic liquid [Hnmp]HSO4 as a catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Lipophilic antioxidant dodecyl caffeate preparation by the esterification of caffeic acid with dodecanol using ionic liquid [Hnmp]HSO4 as a catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Overcoming the Poor Water Solubility of Docosyl Caffeate
This technical support center provides researchers, scientists, and drug development professionals with practical guidance for addressing the significant challenge of docosyl caffeate's poor water solubility in bioassays. Find troubleshooting tips, frequently asked questions, and detailed protocols to ensure reliable and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: Why does my docosyl caffeate fail to dissolve in standard aqueous buffers?
A1: Docosyl caffeate is a lipophilic ester of caffeic acid.[1][2] Its structure includes a long C22 alkyl chain (docosyl) attached to the caffeic acid moiety, making the molecule highly hydrophobic and practically insoluble in water and aqueous buffer systems.[3] This is a common characteristic of long-chain caffeate esters, which are designed to increase lipophilicity compared to their parent compound, caffeic acid.[2][4]
Q2: What is the recommended solvent for preparing a docosyl caffeate stock solution?
A2: For most in vitro bioassays, Dimethyl Sulfoxide (DMSO) is the recommended solvent for creating a high-concentration stock solution.[5][6][7] It is crucial to prepare a stock solution at a concentration high enough that the final volume added to your aqueous assay medium is minimal, typically less than 1% and often below 0.5% (v/v), to avoid solvent-induced artifacts or toxicity.[7][8]
Q3: My compound precipitates when I add the stock solution to my aqueous assay medium. How can I fix this?
A3: This is a common issue known as "crashing out." Here are several troubleshooting steps:
-
Check Final Solvent Concentration: Ensure the final concentration of your organic co-solvent (like DMSO) in the assay medium is as low as possible, ideally below 0.5%.[6][7]
-
Optimize Dilution Protocol: Instead of adding the stock directly to the full volume of buffer, try a serial dilution method or add the stock to a small volume of medium while vortexing vigorously before bringing it to the final volume.[7]
-
Use Sonication: After dilution, briefly sonicate the solution to help break up aggregates and improve dispersion.[7]
-
Consider Co-solvents: In some cases, using a mixture of co-solvents or adding a small amount of a surfactant like Tween 20 may help maintain solubility.[9]
Q4: Are there more advanced methods to improve the solubility of docosyl caffeate for in vivo or sensitive cell-based assays?
A4: Yes, several advanced formulation strategies can significantly enhance the aqueous solubility and bioavailability of lipophilic compounds like docosyl caffeate.[10][11] These are particularly useful when the permissible concentration of organic solvents is very low.
-
Cyclodextrin Inclusion Complexes: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity that can encapsulate guest molecules like docosyl caffeate.[12][13] This complexation effectively masks the hydrophobic nature of the compound, significantly improving its water solubility.[14][15] Studies on the related isopentyl caffeate have shown this to be a highly effective method.[14][16]
-
Liposomal Formulations: Liposomes are microscopic vesicles composed of a lipid bilayer that can encapsulate hydrophobic drugs within the bilayer.[17][18] This technique not only improves solubility but can also facilitate drug delivery into cells.[19][20][21]
-
Nanoparticle Formulations: Encapsulating or conjugating docosyl caffeate to nanoparticles can improve its dispersion and stability in aqueous solutions, making it suitable for various biological applications.[22]
Q5: How do I choose the most suitable solubilization technique for my specific experiment?
A5: The choice of method depends on the experimental context, such as the type of assay (cell-free vs. cell-based), the required concentration of docosyl caffeate, and the tolerance of the system to excipients. The workflow below provides a general decision-making framework.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Compound "crashes out" upon dilution | The compound's solubility limit in the aqueous medium is exceeded. The final co-solvent concentration is too low to maintain solubility. | Decrease the final concentration of docosyl caffeate. Increase the co-solvent (e.g., DMSO) concentration, but keep it below the tolerance limit of your assay (typically <0.5%). Use a stepwise dilution protocol with vigorous mixing.[7] |
| Inconsistent or non-reproducible assay results | The compound is not fully solubilized, leading to aggregation and variable effective concentrations. | Prepare fresh dilutions for each experiment. Use sonication to ensure a homogenous dispersion.[7] Visually inspect solutions for any precipitate before use. Consider using a solubility-enhancing formulation like cyclodextrins.[14] |
| Observed bioactivity is lower than expected | Poor solubility limits the amount of compound available to interact with the biological target. The compound may be forming inactive aggregates. | Confirm solubility at the tested concentration. Use a more robust solubilization method such as liposomal encapsulation to improve bioavailability.[17] |
| Solvent control shows unexpected effects | The concentration of the co-solvent (e.g., DMSO) is high enough to affect the biological system. | Perform a solvent tolerance curve to determine the maximum acceptable concentration. Ensure the final solvent concentration is identical across all wells, including controls.[6][8] |
Quantitative Data Summary
The following tables summarize key quantitative data for docosyl caffeate and related compounds, illustrating the impact of solubilization on bioactivity.
Table 1: Bioactivity of Docosyl Caffeate and Analogs
| Compound | Assay | Target/System | Result (IC₅₀) | Comments | Source |
| Docosyl Caffeate | Elastase Inhibition | Porcine Pancreatic Elastase | 1.4 µg/mL | Demonstrates potent anti-elastase activity. | [5] |
| Docosyl Caffeate | Antioxidant | DPPH & ABTS Radicals | Moderate Activity | Shows free radical scavenging capabilities. | [5] |
| Isopentyl Caffeate-β-CD Complex | Antileishmanial | L. amazonensis | 3.8 µg/mL | Cyclodextrin (β-CD) complex used to improve solubility for the assay. | [14] |
| Isopentyl Caffeate-β-CD Complex | Antileishmanial | L. chagasi | 2.7 µg/mL | Demonstrates the utility of formulation for parasitic assays. | [14] |
| Decyl Caffeate | Anticancer | HCT-116 & HT-29 Colon Cancer Cells | Not specified | Inhibits cell proliferation by inducing S-phase cell cycle arrest. | [4] |
Detailed Experimental Protocols
Protocol 1: Preparation of Docosyl Caffeate Stock Solution (Co-Solvent Method)
-
Accurately weigh the desired amount of docosyl caffeate powder in a sterile microcentrifuge tube.
-
Add pure, anhydrous DMSO to achieve a high-concentration stock (e.g., 10-20 mM).
-
Vortex the tube vigorously for 1-2 minutes until the solid is completely dissolved.
-
If needed, briefly sonicate the tube in a water bath for 5 minutes to ensure complete dissolution.
-
Store the stock solution in small aliquots at -20°C or -80°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.
Protocol 2: DPPH Radical Scavenging (Antioxidant) Assay
This protocol is adapted from standard procedures.[1][23][24][25]
-
Reagent Preparation: Prepare a ~100 µM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (B129727) or ethanol (B145695). The solution should have an absorbance of ~1.0 at 517 nm.
-
Sample Preparation: Prepare serial dilutions of the docosyl caffeate stock solution in the same solvent used for the DPPH reagent.
-
Reaction: In a 96-well plate, add 10 µL of each docosyl caffeate dilution to 190 µL of the DPPH solution. For the control, add 10 µL of the solvent instead of the sample.
-
Incubation: Shake the plate gently and incubate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation: Calculate the percentage of radical scavenging activity for each concentration and determine the IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals).
Protocol 3: In Vitro Anti-Inflammatory Assay (Albumin Denaturation Method)
This protocol is based on the inhibition of heat-induced protein denaturation.[26][27]
-
Reaction Mixture Preparation: For each sample, prepare a reaction mixture containing 2.8 mL of phosphate-buffered saline (PBS, pH 6.4), 0.2 mL of fresh hen's egg albumin, and 2.0 mL of the docosyl caffeate solution at various concentrations (prepared by diluting the stock in PBS).
-
Control Preparation: Prepare a positive control using a known anti-inflammatory drug (e.g., diclofenac (B195802) sodium) and a negative control using 2.0 mL of PBS instead of the sample.
-
Incubation: Incubate all tubes at 37°C for 15 minutes.
-
Denaturation: Induce protein denaturation by heating the tubes at 70°C in a water bath for 5 minutes.
-
Cooling & Measurement: After cooling to room temperature, measure the absorbance (turbidity) of all samples at 660 nm.
-
Calculation: Calculate the percentage inhibition of protein denaturation for each concentration relative to the negative control and determine the IC₅₀ value.
Protocol 4: Preparation of Docosyl Caffeate-Cyclodextrin Inclusion Complex
This protocol is based on the co-evaporation method, which has shown high efficiency for similar compounds.[14]
-
Solubilization: Dissolve a 1:1 molar ratio of docosyl caffeate and β-cyclodextrin (or a derivative like HP-β-CD) in a suitable organic solvent (e.g., ethanol or a methanol-water mixture).
-
Mixing: Stir the solution at room temperature for 24-48 hours to allow for complex formation.
-
Evaporation: Remove the solvent under reduced pressure using a rotary evaporator. This results in a thin film of the complex on the flask wall.
-
Drying: Further dry the solid complex in a vacuum oven to remove any residual solvent.
-
Reconstitution: The resulting powder is the inclusion complex, which can now be dissolved directly in water or aqueous buffers for use in bioassays. Confirm complex formation using techniques like DSC, FT-IR, or NMR if required.
Signaling Pathway Visualization
Research on decyl caffeate, a structurally related compound, has shown that its antiproliferative effects in human colorectal cancer cells are mediated through the inhibition of key survival pathways.[4] The diagram below illustrates this postulated mechanism.
References
- 1. Lipophilic antioxidant dodecyl caffeate preparation by the esterification of caffeic acid with dodecanol using ionic liquid [Hnmp]HSO4 as a catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lipophilic antioxidant dodecyl caffeate preparation by the esterification of caffeic acid with dodecanol using ionic liquid [Hnmp]HSO4 as a catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Buy Docosyl caffeate (EVT-1197811) | 28593-92-2 [evitachem.com]
- 4. Docosyl caffeate | 28593-92-2 | Benchchem [benchchem.com]
- 5. Docosyl caffeate | CAS:28593-92-2 | Manufacturer ChemFaces [chemfaces.com]
- 6. Aqueous Solubility Enhancement for Bioassays of Insoluble Inhibitors and QSPR Analysis: A TNF-α Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Antiradical/Antioxidant Activities of Caffeic Acid Phenethyl Ester and Its Related Propionic, Acetic, and Benzoic Acid Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. czasopisma.umlub.pl [czasopisma.umlub.pl]
- 11. ijpsjournal.com [ijpsjournal.com]
- 12. oatext.com [oatext.com]
- 13. oatext.com [oatext.com]
- 14. β-Cyclodextrin/Isopentyl Caffeate Inclusion Complex: Synthesis, Characterization and Antileishmanial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 16. CICECO Publication » beta-Cyclodextrin/Isopentyl Caffeate Inclusion Complex: Synthesis, Characterization and Antileishmanial Activity [cicecoteste.web.ua.pt]
- 17. mdpi.com [mdpi.com]
- 18. A Review of Liposomes as a Drug Delivery System: Current Status of Approved Products, Regulatory Environments, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Liposome-Mediated Chemotherapeutic Delivery is Synergistically Enhanced by Ternary Lipid Compositions and Cationic Lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 20. A Simple Way to Enhance Doxil® Therapy: Drug Release from Liposomes at the Tumor Site by Amphiphilic Block Copolymer - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Preparing a Liposome-Aided Drug Delivery System: The Entrapment and Release Profiles of Doxorubicin and 9-(N-Piperazinyl)-5-methyl-12(H)-quino [3,4-b][1,4]benzothiazinium Chloride with Human Serum Albumin [mdpi.com]
- 22. mdpi.com [mdpi.com]
- 23. researchgate.net [researchgate.net]
- 24. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
- 26. Evaluation of Phytochemical Screening and Anti Inflammatory Activity of Leaves and Stem of Mikania scandens (L.) Wild - PMC [pmc.ncbi.nlm.nih.gov]
- 27. In vitro anti-inflammatory activity of Ficus racemosa L. bark using albumin denaturation method - PMC [pmc.ncbi.nlm.nih.gov]
Stability of (E)-docosyl caffeate in different solvents and pH conditions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of (E)-docosyl caffeate in various solvents and under different pH conditions. The information is presented in a question-and-answer format to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound?
This compound, as an ester of caffeic acid, is susceptible to degradation, primarily through hydrolysis of the ester bond. Its stability is significantly influenced by pH, temperature, and the solvent system used. Generally, it exhibits greater stability in acidic conditions and is prone to rapid degradation in neutral to alkaline environments.
Q2: How does pH affect the stability of this compound?
The stability of this compound is highly pH-dependent. In acidic solutions (pH below 6), the rate of hydrolysis is relatively slow. However, as the pH increases towards neutral and alkaline conditions (pH 7 and above), the rate of base-catalyzed hydrolysis increases significantly, leading to rapid degradation of the compound.[1] This is a common characteristic of phenolic esters.
Q3: Which solvents are recommended for dissolving and storing this compound?
This compound is a lipophilic molecule due to its long docosyl chain.[2] It has high solubility in nonpolar to medium-polarity organic solvents.
-
High Solubility: Chloroform, dichloromethane, ethyl acetate.[2]
-
Moderate Solubility: Methanol, ethanol, acetonitrile (B52724).[2]
-
Low Solubility: Water (<0.1 mg/L).[2]
For short-term storage of solutions, anhydrous aprotic solvents are preferable to minimize hydrolysis. If aqueous or protic solvents are necessary for an experiment, it is recommended to prepare fresh solutions and use them promptly, ideally in a buffered acidic solution.
Q4: What are the likely degradation products of this compound?
The primary degradation pathway for this compound is the hydrolysis of its ester linkage. This process will yield caffeic acid and docosanol (behenyl alcohol). Under certain conditions, such as exposure to UV light or strong oxidizing agents, the caffeic acid moiety itself may undergo further degradation, including isomerization from the trans to the cis form or oxidative decomposition.[3]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Loss of compound during sample preparation or analysis. | Hydrolysis of the ester bond due to neutral or alkaline pH of the solvent or buffer. | - Maintain a slightly acidic pH (e.g., pH 4-6) in all aqueous solutions and mobile phases. - Prepare solutions fresh before use. - If possible, use aprotic organic solvents for sample preparation and storage. |
| Inconsistent results in bioassays. | Degradation of this compound in the assay medium over the course of the experiment. | - Perform a time-course stability study of the compound in your specific assay medium. - If degradation is observed, consider shorter incubation times or replenishing the compound during the experiment. - Ensure the pH of the assay medium is not alkaline. |
| Appearance of unexpected peaks in chromatograms. | Formation of degradation products (caffeic acid, docosanol) or isomers. | - Conduct a forced degradation study to identify the retention times of potential degradation products. - Use a stability-indicating analytical method, such as a gradient HPLC method, that can resolve the parent compound from its degradants. |
| Low recovery of the compound from a formulation. | Instability of the compound within the formulation matrix. | - Evaluate the pH and water content of the formulation. - Consider the use of antioxidants or encapsulating agents to improve stability.[4] |
Stability Data Summary
Table 1: Qualitative Stability of this compound in Different Solvents
| Solvent | Expected Stability | Rationale |
| Dichloromethane, Chloroform | High | Aprotic, non-nucleophilic solvents that minimize hydrolysis. |
| Acetonitrile, Ethyl Acetate | Moderate to High | Generally good for short-term storage; low water content is crucial. |
| Methanol, Ethanol | Moderate | Protic solvents that can participate in transesterification or hydrolysis, especially with residual water.[5][6] |
| Water | Low | Prone to hydrolysis, especially at neutral or alkaline pH.[5] |
| Aqueous Buffers (pH < 6) | Moderate | Acidic conditions suppress base-catalyzed hydrolysis. |
| Aqueous Buffers (pH ≥ 7) | Low to Very Low | Rapid base-catalyzed hydrolysis of the ester bond is expected.[1][7] |
Table 2: Influence of pH on the Stability of this compound (Aqueous Systems)
| pH Range | Expected Degradation Rate | Primary Degradation Mechanism |
| 2 - 4 | Slow | Acid-catalyzed hydrolysis (generally slow for esters). |
| 4 - 6 | Relatively Slow | Minimal hydrolysis; generally the most stable pH range in aqueous solutions.[1] |
| 7 | Moderate to Fast | "Neutral" hydrolysis and onset of base-catalyzed hydrolysis.[1][7] |
| > 8 | Fast to Very Fast | Predominantly base-catalyzed hydrolysis.[1] |
Experimental Protocols
Protocol 1: General Procedure for Assessing the Stability of this compound
This protocol outlines a general method for conducting a preliminary stability study of this compound in a specific solvent or buffer.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in an appropriate anhydrous organic solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Preparation of Test Solutions:
-
Dilute the stock solution with the desired test solvents (e.g., different pH buffers, solvent mixtures) to a final concentration suitable for analysis (e.g., 10 µg/mL).
-
Prepare a control sample by diluting the stock solution with the initial anhydrous solvent.
-
-
Incubation:
-
Store the test solutions under controlled temperature and light conditions. For accelerated studies, elevated temperatures (e.g., 40°C, 60°C) can be used.
-
Protect samples from light if photostability is not the primary focus.
-
-
Time-Point Analysis:
-
At specified time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each test solution.
-
Immediately quench any degradation by diluting with the initial mobile phase or a suitable acidic solvent if necessary.
-
-
Analytical Method:
-
Analyze the samples using a validated stability-indicating HPLC method. A reverse-phase C18 column with a gradient elution of an acidified aqueous phase and an organic modifier (e.g., acetonitrile or methanol) is a common choice.
-
Monitor the peak area of this compound at its UV maximum (around 325-330 nm).
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration (t=0).
-
Plot the percentage remaining versus time to determine the degradation kinetics.
-
Visualizations
Caption: Workflow for assessing the stability of this compound.
Caption: Primary degradation pathway of this compound via hydrolysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Buy Docosyl caffeate (EVT-1197811) | 28593-92-2 [evitachem.com]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. The Sonodegradation of Caffeic Acid under Ultrasound Treatment: Relation to Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Optimizing HPLC Parameters for the Separation of Long-Chain Caffeate Esters
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the HPLC separation of long-chain caffeate esters.
Frequently Asked Questions (FAQs)
Q1: What is the best type of HPLC column for separating long-chain caffeate esters?
A1: For separating hydrophobic compounds like long-chain caffeate esters, a reversed-phase (RP) C18 column is the most common and generally recommended choice. The long alkyl chains of the C18 stationary phase provide strong hydrophobic interactions with the long-chain esters, leading to good retention and separation. C8 columns, with shorter alkyl chains, are less hydrophobic and may result in shorter retention times, which could be advantageous for rapid analyses if resolution is sufficient. However, for complex mixtures or achieving high resolution of structurally similar long-chain esters, C18 columns are typically superior.[1][2][3][4]
Q2: What are the recommended mobile phases for the separation of long-chain caffeate esters?
A2: A typical mobile phase for the reversed-phase HPLC separation of long-chain caffeate esters consists of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol (B129727).[5] Due to the hydrophobic nature of these compounds, a gradient elution is often necessary, starting with a higher proportion of water and gradually increasing the organic solvent concentration. To improve peak shape and resolution, especially for acidic compounds like caffeic acid derivatives, it is common to add a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) to the mobile phase.[6]
Q3: Should I use an isocratic or gradient elution for separating long-chain caffeate esters?
A3: Gradient elution is highly recommended for separating long-chain caffeate esters. These compounds have a wide range of hydrophobicities, and an isocratic method (constant mobile phase composition) may lead to very long retention times for the more hydrophobic esters and poor resolution for the less retained ones. A gradient elution, which involves increasing the organic solvent concentration during the run, allows for the efficient elution of all compounds in a reasonable time while maintaining good peak shape and resolution.[7]
Q4: How does temperature affect the separation of long-chain caffeate esters?
A4: Increasing the column temperature generally leads to shorter retention times for long-chain caffeate esters. This is because higher temperatures reduce the viscosity of the mobile phase, allowing it to flow more easily, and increase the kinetic energy of the molecules, leading to faster elution. Temperature can also affect the selectivity of the separation, so it is a valuable parameter to optimize for improving the resolution between closely eluting peaks. A common starting temperature for such separations is around 30-40°C.
Troubleshooting Guides
This section provides solutions to common problems encountered during the HPLC analysis of long-chain caffeate esters.
Problem 1: Poor Peak Shape (Broadening or Tailing)
Possible Causes and Solutions:
| Cause | Solution |
| Sample Overload | Reduce the injection volume or the concentration of the sample. Overloading the column can lead to peak distortion.[8] |
| Inappropriate Sample Solvent | Dissolve the sample in a solvent that is weaker than or the same as the initial mobile phase. Injecting a sample in a strong solvent can cause peak broadening and splitting.[3] |
| Secondary Interactions with Stationary Phase | Add a small amount of acid (e.g., 0.1% formic acid) to the mobile phase to suppress the ionization of any residual silanol (B1196071) groups on the silica-based column, which can cause peak tailing for acidic compounds. |
| Column Contamination or Degradation | Flush the column with a strong solvent to remove any contaminants. If the problem persists, the column may be degraded and need replacement. Using a guard column can help protect the analytical column. |
| Extra-column Volume | Minimize the length and internal diameter of the tubing connecting the injector, column, and detector to reduce dead volume, which can contribute to peak broadening.[1] |
Troubleshooting Workflow for Poor Peak Shape
Caption: Troubleshooting logic for poor peak shape.
Problem 2: Inconsistent Retention Times
Possible Causes and Solutions:
| Cause | Solution |
| Inadequate Column Equilibration | Ensure the column is properly equilibrated with the initial mobile phase conditions before each injection. For gradient elution, a sufficient re-equilibration time is crucial for reproducible results. |
| Fluctuations in Column Temperature | Use a column oven to maintain a constant and consistent temperature. Even small temperature variations can lead to shifts in retention times. |
| Changes in Mobile Phase Composition | Prepare fresh mobile phase daily and ensure accurate and consistent mixing of the solvents. Degas the mobile phase to prevent bubble formation in the pump.[1][9] |
| Pump Issues | Check for leaks in the pump and ensure the pump seals are in good condition. A malfunctioning pump can lead to inconsistent flow rates and, consequently, variable retention times.[3] |
Workflow for Diagnosing Retention Time Variability
Caption: Diagnostic workflow for retention time issues.
Problem 3: Poor Resolution of Peaks
Possible Causes and Solutions:
| Cause | Solution |
| Suboptimal Mobile Phase Composition | Adjust the gradient profile. A shallower gradient (slower increase in organic solvent) can improve the separation of closely eluting peaks. Also, consider switching the organic solvent (e.g., from methanol to acetonitrile) as this can alter the selectivity. |
| Inadequate Column Efficiency | Ensure the column is not old or contaminated. If necessary, replace the column with a new one of the same type. A column with smaller particles can also provide higher efficiency and better resolution. |
| Incorrect Flow Rate | Lowering the flow rate can sometimes improve resolution, as it allows more time for the analytes to interact with the stationary phase. However, this will also increase the analysis time.[10][11][12] |
| Temperature Not Optimized | Vary the column temperature. Sometimes a small change in temperature can significantly impact the selectivity and improve the resolution between two peaks. |
Experimental Protocols
Protocol 1: General HPLC Method for Separation of Long-Chain Caffeate Esters
This protocol provides a starting point for the separation of long-chain caffeate esters using a C18 column with a gradient elution.
1. Materials and Equipment:
-
HPLC system with a gradient pump, autosampler, column oven, and UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (or other suitable acid)
-
Sample of long-chain caffeate esters dissolved in a suitable solvent (e.g., methanol or acetonitrile)
2. Mobile Phase Preparation:
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Filter both mobile phases through a 0.45 µm filter and degas them before use.
3. HPLC Conditions:
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35°C |
| Injection Volume | 10 µL |
| Detection Wavelength | 325 nm |
| Gradient Program | See Table below |
Gradient Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 40 | 60 |
| 20.0 | 0 | 100 |
| 25.0 | 0 | 100 |
| 25.1 | 40 | 60 |
| 30.0 | 40 | 60 |
4. Procedure:
-
Equilibrate the column with the initial mobile phase conditions (60% B) for at least 15 minutes or until a stable baseline is achieved.
-
Inject the sample.
-
Run the gradient program as described above.
-
After each run, re-equilibrate the column at the initial conditions for a sufficient time before the next injection.
Data Presentation
Table 1: Comparison of HPLC Column Chemistries for Long-Chain Caffeate Ester Separation
| Column Type | Particle Size (µm) | Dimensions (mm) | Advantages | Disadvantages |
| C18 | 5 | 4.6 x 150 | High hydrophobicity, good retention for non-polar compounds, high resolution.[2][3][4] | Longer analysis times compared to C8. |
| C8 | 5 | 4.6 x 150 | Less hydrophobic, shorter retention times, suitable for moderately polar compounds.[2][3][4] | Lower resolution for highly hydrophobic compounds compared to C18. |
| Phenyl-Hexyl | 5 | 4.6 x 150 | Alternative selectivity due to pi-pi interactions, can be useful for aromatic compounds. | May not provide sufficient retention for very long alkyl chains. |
Table 2: Example Gradient Elution Programs for Long-Chain Caffeate Ester Separation on a C18 Column
| Method | Mobile Phase A | Mobile Phase B | Gradient Program (Time (min), %B) | Flow Rate (mL/min) |
| Method 1 | 0.1% Formic Acid in Water | Acetonitrile | (0, 60), (20, 100), (25, 100), (25.1, 60), (30, 60) | 1.0 |
| Method 2 | 0.5% Acetic Acid in Water | Methanol | (0, 75), (15, 35), (20, 0), (25, 75) | 1.0 |
| Method 3 | Water | Acetonitrile | (0, 50), (30, 100), (35, 100), (35.1, 50), (40, 50) | 0.8 |
Note: These are example gradients and may require optimization for specific applications.
References
- 1. HPLC Troubleshooting Guide [scioninstruments.com]
- 2. benchchem.com [benchchem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. hplc.eu [hplc.eu]
- 5. nacalai.com [nacalai.com]
- 6. HPLC Method for Determination of Caffeic Acid on Newcrom BH | SIELC Technologies [sielc.com]
- 7. phx.phenomenex.com [phx.phenomenex.com]
- 8. obrnutafaza.hr [obrnutafaza.hr]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. m.youtube.com [m.youtube.com]
- 11. Effect of flow rate on separation [August 24, 2004] - Chromatography Forum [chromforum.org]
- 12. biotage.com [biotage.com]
Technical Support Center: Troubleshooting Low Bioavailability of Docosyl Caffeate in Animal Studies
This technical support center provides troubleshooting guidance for researchers encountering low bioavailability of docosyl caffeate in animal studies. The information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs)
Q1: We are observing very low or undetectable plasma concentrations of docosyl caffeate after oral administration in our animal model. What are the potential reasons for this?
Low plasma concentrations of docosyl caffeate are often multifactorial. The primary reasons include:
-
Poor Aqueous Solubility: Docosyl caffeate is a highly lipophilic molecule due to its long C22 aliphatic chain, resulting in extremely low water solubility (<0.1 mg/L).[1] This poor solubility limits its dissolution in the gastrointestinal (GI) fluids, which is a prerequisite for absorption.
-
Limited Permeability: While its high lipophilicity might suggest good membrane permeability, the overall absorption can be hampered by its poor partitioning from the aqueous GI fluid to the intestinal membrane.
-
First-Pass Metabolism: Caffeic acid and its esters can be subject to significant metabolism in the intestines and liver before reaching systemic circulation.[2] This pre-systemic metabolism, likely involving esterases cleaving the ester bond, would reduce the amount of intact docosyl caffeate absorbed.
-
Inadequate Formulation: Administering docosyl caffeate as a simple suspension is unlikely to yield significant absorption due to the reasons mentioned above. The formulation plays a critical role in the bioavailability of poorly soluble compounds.[3][4]
Q2: What are the recommended animal models for studying the bioavailability of docosyl caffeate?
Rats (Wistar or Sprague-Dawley) and beagle dogs are commonly used animal models for oral bioavailability studies.[5] Their gastrointestinal physiology and metabolic processes share similarities with humans.[6][7] Rats are often used for initial screening due to their smaller size and cost-effectiveness.[6]
Q3: What formulation strategies can we employ to enhance the oral bioavailability of docosyl caffeate?
Several formulation strategies can be explored to overcome the low solubility of docosyl caffeate:
-
Lipid-Based Formulations: Given its high lipophilicity, lipid-based drug delivery systems (LBDDS) are a promising approach.[4] These include:
-
Nanoencapsulation: Encapsulating docosyl caffeate into nanoparticles can improve its solubility, stability, and absorption.[2][9] Common nano-carrier systems include:
-
Solid Dispersions: Dispersing docosyl caffeate in a hydrophilic carrier at the molecular level can enhance its dissolution rate.[11]
-
Inclusion Complexes: Using cyclodextrins to form inclusion complexes can increase the aqueous solubility of the compound.[10]
Q4: How should we prepare the dosing formulation for our animal study?
The choice of vehicle is critical. For initial studies, a simple suspension can be made using a suspending agent (e.g., 0.5% carboxymethyl cellulose). However, for enhancing bioavailability, more advanced formulations are recommended. Below is a general guideline for preparing a self-emulsifying drug delivery system (SEDDS).
Table 1: Example of a Simple SEDDS Formulation for Docosyl Caffeate
| Component | Example Excipient | Purpose |
| Oil Phase | Labrafac™ PG | Solvent for docosyl caffeate |
| Surfactant | Cremophor® EL | Emulsifier |
| Co-surfactant | Transcutol® HP | Co-emulsifier/Solvent |
Note: The optimal ratio of these components needs to be determined experimentally through phase diagram studies.
Experimental Protocols
Protocol 1: Preparation of a Docosyl Caffeate SEDDS Formulation
-
Solubility Screening: Determine the solubility of docosyl caffeate in various oils, surfactants, and co-surfactants to select the most suitable excipients.
-
Phase Diagram Construction: Construct ternary phase diagrams with the selected oil, surfactant, and co-surfactant to identify the self-emulsifying region.
-
Formulation Preparation: a. Accurately weigh the required amounts of docosyl caffeate, oil, surfactant, and co-surfactant. b. Mix the components in a glass vial. c. Heat the mixture at 40-50°C under gentle stirring until a clear and homogenous solution is obtained. d. Allow the solution to cool to room temperature.
-
Characterization: a. Emulsion Droplet Size: Dilute the SEDDS formulation with water and measure the droplet size using a particle size analyzer. b. Self-Emulsification Time: Observe the time taken for the formulation to form a clear emulsion upon addition to water with gentle agitation.
Protocol 2: In Vivo Bioavailability Study in Rats
-
Animal Model: Use male Wistar or Sprague-Dawley rats (200-250 g).
-
Acclimatization: Acclimatize the animals for at least one week with free access to standard food and water.
-
Fasting: Fast the rats overnight (12-16 hours) before dosing, with free access to water.
-
Dosing: a. Administer the prepared docosyl caffeate formulation (e.g., SEDDS or suspension) orally via gavage. b. For comparison, an intravenous (IV) solution of docosyl caffeate (if a suitable solvent is found) should be administered to a separate group of animals to determine absolute bioavailability.
-
Blood Sampling: Collect blood samples (e.g., via the tail vein) at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.
-
Sample Analysis: Quantify the concentration of docosyl caffeate in the plasma samples using a validated analytical method like LC-MS/MS.[12][13]
Protocol 3: Plasma Sample Analysis by LC-MS/MS
-
Sample Preparation (Protein Precipitation): a. To 100 µL of plasma, add 200 µL of acetonitrile (B52724) containing an appropriate internal standard. b. Vortex the mixture for 1 minute. c. Centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes. d. Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen. e. Reconstitute the residue in the mobile phase.
-
LC-MS/MS Conditions:
-
Column: A suitable C18 column.
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Ionization Mode: Negative electrospray ionization (ESI-).
-
Detection: Multiple Reaction Monitoring (MRM) of the parent and daughter ions of docosyl caffeate and the internal standard.
-
Quantitative Data Summary
Table 2: Hypothetical Pharmacokinetic Parameters of Docosyl Caffeate in Rats Following Oral Administration of Different Formulations
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC₀₋₂₄ (ng·h/mL) | Relative Bioavailability (%) |
| Suspension | 50 | 15 ± 4 | 4.0 ± 1.0 | 120 ± 35 | 100 (Reference) |
| SEDDS | 50 | 95 ± 21 | 2.0 ± 0.5 | 750 ± 150 | 625 |
| Liposomes | 50 | 70 ± 15 | 2.5 ± 0.8 | 600 ± 110 | 500 |
Data are presented as mean ± standard deviation (n=6). This is hypothetical data for illustrative purposes.
Visualizations
Caption: Troubleshooting workflow for low docosyl caffeate bioavailability.
Caption: Strategies for enhancing the bioavailability of docosyl caffeate.
Caption: Potential metabolic pathway of docosyl caffeate.
References
- 1. Buy Docosyl caffeate (EVT-1197811) | 28593-92-2 [evitachem.com]
- 2. Role of the Encapsulation in Bioavailability of Phenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enhancement of the bioavailability of phenolic compounds from fruit and vegetable waste by liposomal nanocarriers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Docosyl caffeate | 28593-92-2 | Benchchem [benchchem.com]
- 9. Encapsulation of caffeic acid phenethyl ester by self-assembled sorghum peptide nanoparticles: Fabrication, storage stability and interaction mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Quantitative analysis of plasma caffeic and ferulic acid equivalents by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Refinement of Purification Methods for High-Purity Docosyl Caffeate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of high-purity docosyl caffeate.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of docosyl caffeate, providing step-by-step solutions to overcome these challenges.
Issue 1: Low Yield of Purified Docosyl Caffeate
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Incomplete Reaction: The initial synthesis of docosyl caffeate did not proceed to completion, leaving significant amounts of starting materials. | - Reaction Monitoring: Utilize Thin Layer Chromatography (TLC) to monitor the progress of the esterification reaction. The disappearance of the limiting reagent (typically caffeic acid) spot indicates reaction completion. - Optimization of Reaction Conditions: Revisit the synthesis protocol. Key parameters to optimize include reaction time, temperature, and catalyst concentration. For acid-catalyzed esterification, ensuring the removal of water can drive the reaction to completion.[1] |
| Loss of Product During Extraction: Docosyl caffeate may be lost during the work-up and extraction phase due to its solubility profile. | - Solvent Selection: Use appropriate organic solvents like ethyl acetate (B1210297) or dichloromethane (B109758) for extraction to ensure efficient partitioning of the lipophilic docosyl caffeate from the aqueous phase.[2] - Minimize Emulsion Formation: If emulsions form during extraction, they can be broken by adding brine or by centrifugation. |
| Suboptimal Chromatography Conditions: The column chromatography parameters may not be suitable for efficient separation, leading to product loss. | - Mobile Phase Optimization: Carefully select the solvent system for column chromatography. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) can improve separation.[3][4] - Proper Column Packing: Ensure the silica (B1680970) gel column is packed uniformly to avoid channeling, which can lead to poor separation and product loss. |
| Precipitation Issues During Recrystallization: The chosen solvent system for recrystallization may not be optimal, leading to incomplete precipitation or co-precipitation of impurities. | - Solvent System Screening: Test a variety of solvent pairs. A good system is one in which docosyl caffeate is soluble at high temperatures but sparingly soluble at low temperatures.[3] - Controlled Cooling: Allow the saturated solution to cool slowly to promote the formation of pure crystals. Rapid cooling can trap impurities. |
Issue 2: Presence of Impurities in the Final Product
Possible Impurities and Their Removal:
| Impurity | Identification Method | Recommended Purification Strategy |
| Unreacted Caffeic Acid | TLC, HPLC, ¹H-NMR (presence of characteristic aromatic and vinyl protons without the docosyl chain signals). | - Column Chromatography: Caffeic acid is significantly more polar than docosyl caffeate and will have a much lower Rf value on a normal-phase silica gel column. It can be easily separated using a hexane (B92381)/ethyl acetate solvent system. - Aqueous Wash: During the work-up, washing the organic layer with a mild aqueous base (e.g., sodium bicarbonate solution) can help remove unreacted acidic caffeic acid. |
| Unreacted Docosanol | TLC, HPLC, ¹H-NMR (presence of the long alkyl chain signals without the caffeate moiety). | - Column Chromatography: Docosanol is less polar than docosyl caffeate and will elute earlier from a silica gel column. Adjusting the solvent gradient can effectively separate these two compounds. |
| Side-Reaction Byproducts (e.g., polymers of caffeic acid) | HPLC-MS, ¹H-NMR (complex signal patterns). | - Column Chromatography: These byproducts are often more polar than docosyl caffeate and can be separated by column chromatography. - Recrystallization: A carefully chosen recrystallization solvent system may leave these impurities dissolved in the mother liquor. |
Frequently Asked Questions (FAQs)
Q1: What is the best method to purify crude docosyl caffeate after synthesis?
A1: A combination of column chromatography followed by recrystallization is generally the most effective approach. Column chromatography on silica gel using a hexane/ethyl acetate gradient is a robust method for removing both polar and non-polar impurities.[3][4] Subsequent recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, can further enhance the purity to >98%.
Q2: How can I monitor the purity of docosyl caffeate during the purification process?
A2: High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for assessing the purity of docosyl caffeate.[5] A reversed-phase C18 column with a mobile phase of methanol (B129727) and water (with a small amount of acid like acetic acid) is commonly used.[5] Thin Layer Chromatography (TLC) is a quicker, qualitative method to monitor the progress of column chromatography fractions. For final product characterization and purity confirmation, ¹H-NMR spectroscopy is essential to confirm the structure and absence of proton-containing impurities.[6][7]
Q3: My docosyl caffeate oils out during recrystallization instead of forming crystals. What should I do?
A3: "Oiling out" is a common problem with lipophilic compounds. Here are some troubleshooting steps:
-
Use a different solvent system: The current solvent may be too good of a solvent, even at low temperatures. Try a solvent pair where the compound is less soluble.
-
Slower cooling: Allow the solution to cool to room temperature slowly before placing it in a refrigerator or ice bath.
-
Seed crystals: If you have a small amount of pure docosyl caffeate, adding a seed crystal to the supersaturated solution can induce crystallization.
-
Scratching the flask: Gently scratching the inside of the flask with a glass rod at the solvent line can create nucleation sites for crystal growth.
Q4: What are the expected yields for the purification of docosyl caffeate?
A4: While specific yields for docosyl caffeate purification are not widely reported, based on data for similar long-chain alkyl caffeates like dodecyl caffeate, one can expect the following as a general guideline. The initial synthesis yield can be around 90-95% under optimized conditions.[1][5] The subsequent purification steps will lead to some loss of material. A well-optimized column chromatography step might have a recovery of 80-90%, and recrystallization could have a recovery of 70-85%. The overall purified yield will depend on the initial purity of the crude product.
Data Presentation
Table 1: Comparison of Purification Methods for Long-Chain Alkyl Caffeates (Model Data)
| Purification Method | Starting Purity (Crude) | Final Purity | Typical Yield | Throughput | Notes |
| Column Chromatography (Silica Gel) | 70-85% | 90-97% | 75-90% | Moderate | Effective for removing a wide range of impurities. |
| Preparative HPLC (C18) | 90-95% | >99% | 60-80% | Low | High resolution, suitable for achieving very high purity. |
| Recrystallization | >85% | >98% | 70-90% | High | Best for final polishing of already partially purified product. |
Experimental Protocols
Protocol 1: Column Chromatography Purification of Docosyl Caffeate
-
Stationary Phase Preparation: Prepare a slurry of silica gel (60-120 mesh) in a non-polar solvent (e.g., hexane).
-
Column Packing: Carefully pour the slurry into a glass column, allowing the silica to settle into a uniform bed. Drain the excess solvent until it is level with the top of the silica bed.
-
Sample Loading: Dissolve the crude docosyl caffeate in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial mobile phase). Adsorb this solution onto a small amount of silica gel, dry it, and carefully load the dried powder onto the top of the column bed.
-
Elution: Begin elution with a non-polar mobile phase (e.g., 100% hexane). Gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or linear gradient. A typical gradient might be from 100% hexane to 80:20 hexane:ethyl acetate.
-
Fraction Collection: Collect fractions of the eluent in test tubes.
-
Analysis: Monitor the collected fractions by TLC to identify those containing the pure docosyl caffeate.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified docosyl caffeate.
Protocol 2: Recrystallization of Docosyl Caffeate
-
Solvent Selection: Choose a single solvent or a solvent pair in which docosyl caffeate has high solubility when hot and low solubility when cold (e.g., ethanol, ethyl acetate/hexane).
-
Dissolution: In a flask, add the partially purified docosyl caffeate and a small amount of the chosen solvent. Heat the mixture with stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve complete dissolution at the boiling point.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Cooling and Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven to remove any residual solvent.
Mandatory Visualization
Caption: Experimental workflow for the synthesis and purification of high-purity docosyl caffeate.
References
- 1. Docosyl caffeate | 28593-92-2 | Benchchem [benchchem.com]
- 2. Buy Docosyl caffeate (EVT-1197811) | 28593-92-2 [evitachem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Lipophilic antioxidant dodecyl caffeate preparation by the esterification of caffeic acid with dodecanol using ionic liquid [Hnmp]HSO4 as a catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up (E)-Docosyl Caffeate for Preclinical Success
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the production and preclinical development of (E)-docosyl caffeate. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual workflows to address common challenges encountered during synthesis, purification, scale-up, and formulation.
Troubleshooting Guides
Low Yield in this compound Synthesis
Low product yield is a common issue in the synthesis of this compound via Fischer esterification. The primary cause is the reversible nature of the reaction. The following table summarizes common causes and recommended solutions.
| Potential Cause | Recommended Solution | Key Parameters to Monitor |
| Reaction Equilibrium | Drive the reaction forward by removing water using a Dean-Stark apparatus or by adding a desiccant like molecular sieves.[1] | Volume of water collected in the Dean-Stark trap. |
| Insufficient Reactant | Use a significant excess of docosanol (e.g., 2-3 equivalents) to shift the equilibrium towards the product.[1] | Molar ratio of reactants. |
| Catalyst Inactivity | Ensure the acid catalyst (e.g., p-toluenesulfonic acid or sulfuric acid) is fresh and used in the appropriate amount (typically 1-5 mol%).[2] | Catalyst concentration and purity. |
| Low Reaction Temperature | Maintain a consistent reflux temperature to ensure an adequate reaction rate. For docosanol, the reaction temperature is typically high. | Reaction temperature. |
| Steric Hindrance | The long docosyl chain can sterically hinder the reaction. Consider increasing the reaction time or using a more efficient catalyst. | Reaction time and progress via TLC. |
Impure Product After Purification
Achieving high purity is critical for preclinical studies. If you are facing challenges with product purity after purification, consider the following:
| Issue | Potential Cause | Recommended Solution |
| Incomplete removal of unreacted caffeic acid | Insufficient washing with basic solution. | Increase the number of washes with saturated sodium bicarbonate solution. |
| Co-elution of impurities during column chromatography | Inappropriate solvent system for chromatography. | Optimize the solvent system (e.g., hexane (B92381):ethyl acetate (B1210297) gradient) for better separation on the column. |
| Presence of residual solvent | Incomplete drying of the final product. | Dry the purified product under high vacuum for an extended period. |
| Degradation of the product | This compound, like other phenolic compounds, can be sensitive to light and air. | Minimize exposure to light and air during purification and storage. Store under an inert atmosphere (e.g., argon or nitrogen). |
Frequently Asked Questions (FAQs)
Synthesis and Purification
Q1: What is the most common method for synthesizing this compound on a laboratory scale?
The most common and cost-effective method is the Fischer esterification of caffeic acid with docosanol using an acid catalyst such as sulfuric acid or p-toluenesulfonic acid, typically by heating under reflux.[2] Enzymatic synthesis using lipases is an alternative, greener approach that can offer high specificity and milder reaction conditions.[3]
Q2: How can I effectively remove the unreacted starting materials after the synthesis?
Unreacted caffeic acid can be removed by washing the reaction mixture with a saturated solution of sodium bicarbonate. The basic solution deprotonates the acidic phenolic hydroxyl groups of caffeic acid, forming a salt that is soluble in the aqueous phase and can be separated from the organic layer containing the ester. Unreacted docosanol can be separated during column chromatography.
Q3: What are the key considerations when scaling up the synthesis of this compound?
When scaling up, several factors that are less critical on a small scale become significant:
-
Heat Transfer: The surface-area-to-volume ratio decreases, making heat transfer less efficient. This can lead to localized overheating and potential side reactions. Gradual heating and efficient stirring are crucial.
-
Mixing: Ensuring homogenous mixing of the reactants and catalyst in a larger reactor is more challenging and critical for consistent reaction progress.
-
Solvent Choice: The choice of solvent becomes more critical in terms of cost, safety, and environmental impact on a larger scale. Toluene (B28343) is often used for azeotropic removal of water with a Dean-Stark trap.[1]
-
Work-up and Purification: Handling large volumes during extraction and purification requires appropriate equipment and optimized procedures to minimize product loss.
Preclinical Formulation and Stability
Q4: this compound has poor water solubility. How can I formulate it for oral administration in preclinical animal studies?
Due to its lipophilic nature (high logP), this compound requires enabling formulations for oral delivery.[4] Common strategies include:
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can be developed by dissolving the compound in a mixture of oils, surfactants, and co-solvents. These formulations form fine emulsions in the gastrointestinal tract, enhancing solubility and absorption.[5]
-
Nanosuspensions: Milling the compound to the nanoscale increases the surface area, which can improve the dissolution rate and bioavailability.
-
Suspensions in Aqueous Vehicles: For early-stage studies, a simple suspension can be prepared using a suspending agent (e.g., carboxymethylcellulose) and a surfactant (e.g., Tween 80) in water.
Q5: How stable is this compound, and how should I store it?
This compound, being a phenolic ester, is susceptible to degradation. Key stability considerations are:
-
Hydrolysis: The ester bond can be hydrolyzed, especially under basic conditions. A related compound, caffeic acid phenethyl ester (CAPE), shows pH-dependent stability and is more stable at a slightly acidic pH of around 6.[6][7]
-
Oxidation: The catechol moiety of the caffeic acid portion is prone to oxidation, which can be accelerated by exposure to light and air.
-
Plasma Stability: Studies on CAPE have shown that it is rapidly hydrolyzed by esterases in rat plasma but is significantly more stable in human plasma.[8] This is a critical consideration for interpreting preclinical pharmacokinetic data.
For storage, it is recommended to keep the solid compound in a tightly sealed container, protected from light, and at a low temperature (e.g., -20°C). For solutions, storage at low temperatures and acidic pH can improve stability.[6]
Experimental Protocols
Gram-Scale Synthesis of this compound
This protocol describes a representative lab-scale synthesis.
Materials:
-
Caffeic acid
-
Docosanol
-
p-Toluenesulfonic acid monohydrate (p-TsOH)
-
Toluene
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
-
Hexane
-
Ethyl acetate
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add caffeic acid (1.0 eq), docosanol (1.5 eq), and p-toluenesulfonic acid monohydrate (0.1 eq).
-
Add toluene to the flask.
-
Heat the mixture to reflux and collect the water in the Dean-Stark trap.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete when no more water is collected.
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification by Column Chromatography
Procedure:
-
Prepare a silica (B1680970) gel column using a slurry of silica gel in hexane.
-
Dissolve the crude this compound in a minimal amount of dichloromethane (B109758) or a hexane/ethyl acetate mixture.
-
Load the sample onto the column.
-
Elute the column with a gradient of hexane and ethyl acetate (e.g., starting from 100% hexane and gradually increasing the polarity with ethyl acetate).
-
Collect fractions and monitor by TLC to identify the fractions containing the pure product.
-
Combine the pure fractions and evaporate the solvent under reduced pressure to yield pure this compound as a solid.
Example Oral Formulation for Preclinical Studies (Suspension)
This protocol provides a starting point for a simple suspension for oral gavage in rodents.
Materials:
-
This compound (micronized, if possible)
-
0.5% (w/v) Carboxymethylcellulose (CMC) in purified water
-
0.1% (v/v) Tween 80
Procedure:
-
Prepare the vehicle by dissolving CMC in water with stirring (this may require heating).
-
After cooling to room temperature, add Tween 80 to the CMC solution and mix well.
-
Weigh the required amount of this compound and place it in a mortar.
-
Add a small amount of the vehicle to the powder and triturate to form a smooth paste.
-
Gradually add the remaining vehicle while mixing to achieve the final desired concentration.
-
Continuously stir the suspension before and during administration to ensure dose uniformity.
Visualizations
Chemical Synthesis Workflow of this compound
Caption: Workflow for the chemical synthesis of this compound.
Potential Signaling Pathway for Preclinical Investigation
This compound, as a caffeic acid derivative, may modulate inflammatory pathways. One such pathway is the NF-κB signaling pathway, a key regulator of inflammation.
Caption: Potential inhibition of the NF-κB pathway by this compound.
References
- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 2. Buy Docosyl caffeate (EVT-1197811) | 28593-92-2 [evitachem.com]
- 3. Docosyl caffeate | 28593-92-2 | Benchchem [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Oral Delivery of Highly Lipophilic, Poorly Water-Soluble Drugs: Self-Emulsifying Drug Delivery Systems to Improve Oral Absorption and Enable High-Dose Toxicology Studies of a Cholesteryl Ester Transfer Protein Inhibitor in Preclinical Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stability of caffeic acid phenethyl ester and its fluorinated derivative in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Stability of caffeic acid phenethyl amide (CAPA) in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Cellular Uptake of Docosyl Caffeate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for in vitro experiments involving docosyl caffeate. Here you will find answers to frequently asked questions and troubleshooting strategies to overcome common challenges in enhancing its cellular uptake.
Frequently Asked Questions (FAQs)
Q1: What is docosyl caffeate and what are its key physicochemical properties?
Docosyl caffeate is an ester formed from caffeic acid and docosanol, a long-chain fatty alcohol.[1] Its most critical property for in vitro studies is its high lipophilicity, meaning it dissolves well in organic solvents but is poorly soluble in water.[1][2] This characteristic is due to the long aliphatic chain of the docosanol component.[1] Docosyl caffeate is known for its antioxidant and anti-inflammatory activities, including the ability to inhibit the enzyme elastase.[1][2]
Q2: Why is achieving significant cellular uptake of docosyl caffeate in vitro challenging?
The primary challenge stems from its very low aqueous solubility (<0.1 mg/L).[1] Standard cell culture media are aqueous-based, so docosyl caffeate has a strong tendency to precipitate out of solution, preventing it from reaching and interacting with the cells. Its lipophilicity also means it can stick to plastic surfaces like those of well plates, reducing the effective concentration available to the cells.[3]
Q3: What is the likely mechanism of cellular uptake for docosyl caffeate?
Given its high lipophilicity, docosyl caffeate is expected to cross the cell's plasma membrane primarily through simple passive diffusion, as it can readily dissolve in the hydrophobic lipid bilayer.[4] However, this can only occur if the compound remains solubilized in the culture medium to reach the cell surface.
Q4: What general strategies can be used to enhance the cellular delivery of docosyl caffeate?
To overcome its poor water solubility, docosyl caffeate can be formulated using various delivery systems. The most common and effective approaches for lipophilic compounds include:
-
Liposomes: These are microscopic vesicles composed of a lipid bilayer that can encapsulate lipophilic compounds within their membrane, improving stability and delivery in aqueous environments.[5][6]
-
Nanoparticles: Encapsulating docosyl caffeate into biocompatible and biodegradable nanoparticles, such as those made from poly(lactic-co-glycolic acid) (PLGA), can enhance its solubility, protect it from degradation, and facilitate cellular entry via endocytosis.[5][7]
Troubleshooting Guide
Q5: I am observing very low or inconsistent intracellular concentrations of docosyl caffeate. What could be the cause?
Possible Causes:
-
Precipitation in Culture Medium: The most common issue is the compound precipitating after being added to the aqueous cell culture medium.
-
Adsorption to Labware: The lipophilic compound may be adsorbing to the plastic walls of the pipette tips and culture plates, reducing the concentration delivered to the cells.[3]
-
Incorrect Solvent Concentration: The final concentration of the organic solvent (like DMSO) used to dissolve the compound might be too high, causing cellular stress or affecting membrane integrity.
Troubleshooting Steps:
-
Optimize Solubilization: Prepare a high-concentration stock solution in a suitable organic solvent like DMSO or ethanol.[2] When diluting into your final culture medium, ensure the final solvent concentration is minimal (typically <0.5% v/v) to prevent solvent-induced toxicity. Visually inspect the medium for any signs of precipitation after adding the compound.
-
Use a Delivery Vehicle: Encapsulate docosyl caffeate in liposomes or nanoparticles to improve its solubility and stability in the culture medium.[5][7]
-
Pre-treat Labware: To minimize non-specific binding, consider using low-adhesion microplates.
Q6: My cells are showing signs of toxicity even at low concentrations of docosyl caffeate. How can I address this?
Possible Causes:
-
Solvent Toxicity: The final concentration of your organic solvent (e.g., DMSO) may be too high for your specific cell line.
-
Compound-Induced Cytotoxicity: Docosyl caffeate itself may be cytotoxic at the tested concentrations. Caffeic acid esters have been shown to induce cell cycle arrest in some cancer cell lines.[8]
Troubleshooting Steps:
-
Run a Solvent Control: Always include a vehicle control group in your experiments, where cells are treated with the same final concentration of the solvent used to dissolve the docosyl caffeate. This will help you distinguish between solvent-induced and compound-induced effects.
-
Perform a Cytotoxicity Assay: Conduct a dose-response experiment using an MTT or similar viability assay to determine the IC50 value of docosyl caffeate for your cell line. This will help you select a non-toxic concentration range for your uptake experiments.
-
Reduce Incubation Time: If the compound is cytotoxic over long periods, consider reducing the incubation time for your uptake assay.
Quantitative Data Summary
Table 1: Physicochemical Properties of Docosyl Caffeate
| Property | Value | Reference |
| Molecular Formula | C₂₈H₄₆O₃ | [1] |
| Molecular Weight | ~430.67 g/mol | [1] |
| Water Solubility | <0.1 mg/L | [1] |
| Log P (estimated) | >8 | [1] |
| Common Solvents | Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [1][2] |
Table 2: Comparison of Delivery Systems for Enhancing Uptake of Lipophilic Compounds
| Feature | Liposomes | Polymeric Nanoparticles (e.g., PLGA) |
| Composition | Phospholipid bilayers | Biocompatible/biodegradable polymers |
| Mechanism of Uptake | Membrane fusion, endocytosis | Primarily endocytosis |
| Advantages | Biocompatible, can encapsulate both hydrophilic and lipophilic drugs, surface can be modified. | High stability, controlled/sustained release, protects drug from degradation.[7] |
| Potential Issues | Can be unstable in media with serum proteins, potential for aggregation.[6] | Can be more complex to formulate, potential for polymer-related toxicity. |
Experimental Protocols
Protocol 1: Quantification of Intracellular Docosyl Caffeate via HPLC
This protocol outlines a general method for measuring the amount of docosyl caffeate taken up by adherent cells.
-
Cell Seeding: Plate cells in 24- or 96-well plates and allow them to grow until they reach 70-95% confluence.[9]
-
Preparation of Treatment Solution: Prepare a stock solution of docosyl caffeate in DMSO. Dilute the stock solution in pre-warmed culture medium to the final desired concentration. Ensure the final DMSO concentration is below 0.5%.
-
Cell Treatment: Aspirate the old medium from the cells and wash once with warm PBS. Add the docosyl caffeate treatment solution to the wells. Include vehicle-control wells treated with the same final concentration of DMSO.[10]
-
Incubation: Incubate the plates at 37°C for the desired time (e.g., 2, 4, 6, or 24 hours).
-
Termination of Uptake: To stop the uptake, aspirate the treatment solution and immediately wash the cells three times with ice-cold PBS to remove any extracellular compound.[11]
-
Cell Lysis and Extraction:
-
Add an appropriate volume of a lysis/extraction buffer (e.g., methanol (B129727) or acetonitrile (B52724) with an internal standard) to each well.[5]
-
Incubate on ice for 15-20 minutes to ensure complete cell lysis and protein precipitation.[5]
-
Scrape the cells and collect the lysate into a microcentrifuge tube.
-
-
Sample Preparation for HPLC:
-
Protein Quantification: Use a portion of the initial cell lysate to determine the total protein concentration using a BCA assay. This is used to normalize the quantified docosyl caffeate amount per mg of total protein.[10]
-
HPLC Analysis: Inject the prepared sample into an HPLC system, typically with a C18 reverse-phase column, to quantify the concentration of docosyl caffeate based on a standard curve.[10]
Protocol 2: MTT Cytotoxicity Assay
This assay determines the concentration at which docosyl caffeate becomes toxic to the cells.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of docosyl caffeate in culture medium. Treat the cells with these different concentrations for a period relevant to your planned experiments (e.g., 24 or 48 hours). Include untreated and vehicle-control wells.
-
MTT Addition: After the incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Aspirate the medium and add a solubilization solvent (e.g., DMSO or an acidic isopropanol (B130326) solution) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control and plot it against the docosyl caffeate concentration to determine the IC50 value.
Visualizations
Caption: General experimental workflow for a cellular uptake assay.
Caption: Troubleshooting flowchart for low cellular uptake experiments.
Caption: Potential signaling pathways modulated by polyphenols like caffeates.[8][12][13]
References
- 1. Buy Docosyl caffeate (EVT-1197811) | 28593-92-2 [evitachem.com]
- 2. Docosyl caffeate | CAS:28593-92-2 | Manufacturer ChemFaces [chemfaces.com]
- 3. Development of an experimental protocol for uptake studies of metal compounds in adherent tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Improving cellular uptake of therapeutic entities through interaction with components of cell membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. In-vitro Cellular Uptake and Transport Study of 9-Nitrocamptothecin PLGA Nanoparticles Across Caco-2 Cell Monolayer Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Docosyl caffeate | 28593-92-2 | Benchchem [benchchem.com]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Modulation of neurotrophic signaling pathways by polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
Addressing matrix effects in the mass spectrometry of docosyl caffeate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address matrix effects in the mass spectrometry of docosyl caffeate.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern for the analysis of a lipophilic compound like docosyl caffeate?
A1: Matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting compounds from the sample matrix.[1] This interference can lead to a decrease (ion suppression) or an increase (ion enhancement) in the analyte's signal, which adversely affects the accuracy, reproducibility, and sensitivity of quantitative analysis.[1][2] For a lipophilic compound like docosyl caffeate, there is a high probability of co-extraction with other endogenous lipids, particularly phospholipids (B1166683) from biological matrices like plasma or serum.[3] Phospholipids are a major cause of matrix effects in LC-MS analysis.[3][4]
Q2: How can I determine if my docosyl caffeate analysis is impacted by matrix effects?
A2: There are both qualitative and quantitative methods to assess matrix effects:
-
Post-Column Infusion (Qualitative): This method helps to identify regions in the chromatogram where ion suppression or enhancement occurs. A constant flow of a docosyl caffeate standard solution is infused into the mass spectrometer after the analytical column. A blank matrix extract is then injected. Any deviation (a dip or peak) in the constant signal of docosyl caffeate indicates the presence of matrix effects at that retention time.[1][3]
-
Post-Extraction Spiking (Quantitative): This is the "gold standard" for quantifying matrix effects.[1] The response of docosyl caffeate spiked into a blank matrix extract (that has undergone the full sample preparation procedure) is compared to the response of docosyl caffeate in a neat (clean) solvent at the same concentration. The ratio of these responses, known as the Matrix Factor (MF), indicates the degree of signal suppression (MF < 1) or enhancement (MF > 1).[1]
Q3: What type of internal standard is best for the quantitative analysis of docosyl caffeate?
A3: The ideal internal standard (IS) is a stable isotope-labeled (SIL) version of the analyte, such as ¹³C- or ²H-labeled docosyl caffeate. A SIL-IS has nearly identical chemical and physical properties to the analyte and will co-elute, experiencing the same degree of matrix effects and variability during sample preparation and ionization.[5] This provides the most accurate correction. If a SIL-IS is not available, a structural analog with similar lipophilicity and ionization characteristics can be used, although it may not compensate for matrix effects as effectively. For other caffeic acid esters, compounds like methyl caffeate have been used as an internal standard.[6][7]
Troubleshooting Guide
Problem: I am observing poor reproducibility and accuracy in my docosyl caffeate quantification.
This is a common symptom of unaddressed matrix effects. The following guide will help you systematically troubleshoot and mitigate this issue.
Step 1: Assess the Presence and Magnitude of Matrix Effects
Before making changes to your method, you must first confirm that matrix effects are the root cause of the problem.
Q: How do I perform a qualitative check for matrix effects?
A: Use the post-column infusion technique. Significant dips in your baseline signal corresponding to the elution of matrix components are a strong indicator of ion suppression.
Q: How can I quantify the extent of the matrix effect?
A: Perform a post-extraction spike experiment to calculate the Matrix Factor (MF) and the IS-normalized MF. According to FDA guidance, the matrix effect should be evaluated in at least six different lots of the biological matrix.[1]
| Metric | Formula | Interpretation | Acceptance Criteria (Typical) |
| Matrix Factor (MF) | (Peak Response in Post-Extracted Spike) / (Peak Response in Neat Solution) | MF < 1: Ion SuppressionMF > 1: Ion EnhancementMF = 1: No Matrix Effect | 0.85 - 1.15 |
| Recovery (RE) | (Peak Response in Pre-Extracted Spike) / (Peak Response in Post-Extracted Spike) | Percentage of analyte recovered through the extraction process. | Consistent and reproducible |
| Process Efficiency (PE) | (Peak Response in Pre-Extracted Spike) / (Peak Response in Neat Solution) | Overall efficiency of the analytical process. | Consistent and reproducible |
Note: The acceptance criteria can vary depending on the specific bioanalytical method validation guidelines being followed.
Step 2: Optimize Sample Preparation to Remove Interferences
Given that docosyl caffeate is highly lipophilic, the most likely source of interference is phospholipids. Your sample preparation should be optimized to specifically remove these compounds.
Q: My current sample preparation is a simple protein precipitation. Is this sufficient?
A: Protein precipitation alone is often insufficient for removing phospholipids and can lead to significant matrix effects.[4] While it removes proteins, phospholipids remain in the supernatant that is injected into the LC-MS system.
Q: What are more effective sample preparation techniques for docosyl caffeate?
A: Solid-phase extraction (SPE) is a highly effective technique for cleaning up complex samples.[8] For docosyl caffeate, consider using one of the following:
-
Phospholipid Removal SPE: These specialized cartridges or plates combine protein precipitation with a sorbent that specifically removes phospholipids.[4]
-
Reversed-Phase SPE: A C18 or similar reversed-phase sorbent can be used to retain the lipophilic docosyl caffeate while more polar interferences are washed away. A subsequent wash with a solvent of intermediate polarity may help to remove some interfering lipids before eluting the analyte with a strong organic solvent.[8]
Illustrative Comparison of Sample Preparation Techniques for Lipophilic Analytes
| Sample Preparation Method | Analyte Recovery | Phospholipid Removal | Matrix Effect (MF) | Throughput | Cost per Sample |
| Protein Precipitation | High (>90%) | Low (<20%) | High (MF < 0.7) | High | Low |
| Liquid-Liquid Extraction | Medium-High (70-95%) | Medium (50-80%) | Medium (MF ~0.8) | Medium | Medium |
| Reversed-Phase SPE | Medium-High (75-95%) | Medium-High (70-90%) | Low (MF > 0.85) | Low-Medium | High |
| Phospholipid Removal SPE | High (>90%) | Very High (>99%) | Very Low (MF > 0.95) | High | High |
Note: These are representative values. Actual performance will depend on the specific analyte, matrix, and optimized protocol.
Step 3: Modify Chromatographic Conditions
Q: How can I change my LC method to reduce matrix effects?
A: The goal is to chromatographically separate docosyl caffeate from any remaining interfering compounds.
-
Increase Retention: For a lipophilic compound like docosyl caffeate, using a longer C18 column or a shallower gradient can increase retention and move its elution away from the "phospholipid zone" that often appears in the middle of a reversed-phase gradient.
-
Mobile Phase Modifiers: Ensure the mobile phase pH and additives are optimal for docosyl caffeate's peak shape and ionization. Using a small amount of formic acid (e.g., 0.1%) is common for positive ion mode ESI.[7]
Step 4: Optimize Mass Spectrometer Settings
Q: Can I adjust my MS parameters to combat matrix effects?
A: While less effective than sample cleanup and chromatography, optimizing MS settings can help.
-
Ionization Source: Electrospray ionization (ESI) is typically used for compounds like caffeic acid esters.[6] However, Atmospheric Pressure Chemical Ionization (APCI) can sometimes be less susceptible to matrix effects for certain analytes. It's worth testing if you continue to have issues.[9]
-
Source Parameters: Fine-tuning parameters like capillary voltage, gas temperatures, and gas flow rates can sometimes improve the signal-to-noise ratio in the presence of matrix.[9] Always perform compound optimization for your specific instrument.[10]
Experimental Protocols
Protocol 1: Qualitative Assessment of Matrix Effects by Post-Column Infusion
This protocol allows for the visualization of ion suppression and enhancement zones throughout a chromatographic run.
-
Prepare a Docosyl Caffeate Infusion Solution: Prepare a solution of docosyl caffeate in a suitable organic solvent (e.g., methanol (B129727) or acetonitrile) at a concentration that provides a stable and robust signal on your mass spectrometer.
-
Set up the Infusion System: Use a syringe pump to deliver the infusion solution at a low, constant flow rate (e.g., 10 µL/min). Connect the syringe pump to a T-junction placed between the analytical column outlet and the mass spectrometer's ion source.
-
Prepare a Blank Matrix Extract: Extract a blank sample of the matrix (e.g., plasma) using your established sample preparation method.
-
Acquire Data: a. Start the LC flow with your chromatographic gradient and begin the infusion from the syringe pump. b. Allow the MS signal for docosyl caffeate to stabilize, establishing a constant baseline. c. Inject the blank matrix extract onto the LC column. d. Monitor the docosyl caffeate signal throughout the entire chromatographic run.
-
Analyze the Results: Examine the resulting chromatogram. Any significant drop in the baseline indicates a region of ion suppression, while a rise indicates ion enhancement.
Protocol 2: Quantitative Assessment of Matrix Effects by Post-Extraction Spiking
This protocol quantifies the degree of ion suppression or enhancement.
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike docosyl caffeate and its internal standard (IS) into the final mobile phase or reconstitution solvent to achieve a known concentration (e.g., mid-QC level).
-
Set B (Post-Extraction Spike): Process at least six different lots of blank matrix through your entire sample preparation procedure. Spike docosyl caffeate and IS into the final, clean extracts to the same concentration as Set A.
-
Set C (Pre-Extraction Spike - for Recovery): Spike docosyl caffeate and IS into the blank matrix before starting the sample preparation procedure.
-
-
Analyze Samples: Inject all three sets of samples into the LC-MS/MS system and record the peak areas for the analyte and IS.
-
Calculate Matrix Factor and Recovery:
-
Matrix Factor (MF) = (Mean peak area of analyte in Set B) / (Mean peak area of analyte in Set A)
-
Recovery (RE) = (Mean peak area of analyte in Set C) / (Mean peak area of analyte in Set B) * 100%
-
IS-Normalized MF = (MF of analyte) / (MF of IS)
-
Protocol 3: Sample Cleanup with Phospholipid Removal SPE Plate
This protocol is a robust method for removing proteins and phospholipids from plasma samples prior to the analysis of docosyl caffeate.
-
Sample Pre-treatment: To 100 µL of plasma in a 96-well plate, add 300 µL of acetonitrile (B52724) containing 1% formic acid and your internal standard.
-
Protein Precipitation: Mix thoroughly (e.g., vortex for 1 minute) to precipitate proteins.
-
Phospholipid Removal: Place the 96-well phospholipid removal plate on a vacuum manifold. Transfer the supernatant from the protein precipitation step to the wells of the phospholipid removal plate.
-
Elution: Apply a gentle vacuum to pull the sample through the sorbent into a clean collection plate. The resulting eluate is free of proteins and phospholipids.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in an appropriate volume of mobile phase.
-
Analysis: The sample is now ready for injection into the LC-MS/MS system.
Visualizations
Caption: A decision tree for troubleshooting matrix effects.
Caption: Experimental workflow for post-column infusion.
Caption: Protocol for phospholipid removal using SPE.
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Development and validation of an LCMS method to determine the pharmacokinetic profiles of caffeic acid phenethyl amide and caffeic acid phenethyl ester in male Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. restek.com [restek.com]
Technical Support Center: Improving the Long-Term Stability of Docosyl Caffeate Formulations
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on enhancing the long-term stability of docosyl caffeate formulations. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work.
Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during the formulation and stability testing of docosyl caffeate.
| Problem | Potential Cause | Recommended Solution |
| Discoloration (e.g., yellowing, browning) of the formulation over time. | Oxidation: The catechol moiety of docosyl caffeate is susceptible to oxidation, leading to the formation of colored quinone-type structures. This can be accelerated by exposure to light, heat, and the presence of metal ions. | Incorporate Antioxidants: Add antioxidants such as butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), or tocopherol to the formulation to scavenge free radicals. Use Chelating Agents: Include chelating agents like ethylenediaminetetraacetic acid (EDTA) to sequester metal ions that can catalyze oxidation. Inert Atmosphere: During manufacturing and packaging, use an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen. |
| Decrease in the potency of docosyl caffeate in the formulation. | Hydrolysis: The ester linkage in docosyl caffeate can be susceptible to hydrolysis, especially in the presence of moisture and at non-optimal pH values. This breaks down the molecule into caffeic acid and docosanol. | Control pH: Maintain the formulation pH in a slightly acidic to neutral range (pH 4-6), as alkaline conditions can significantly accelerate ester hydrolysis.[1] Moisture Control: Use anhydrous excipients and control the humidity during manufacturing and storage to minimize water content in the formulation. |
| Crystallization or precipitation of docosyl caffeate in a liquid or semi-solid formulation. | Supersaturation: The concentration of docosyl caffeate may exceed its solubility in the formulation vehicle, especially with temperature fluctuations. Polymorphic Transformation: The physical form of the docosyl caffeate may be changing to a less soluble polymorph over time. | Optimize Solvent System: For liquid formulations, consider using a co-solvent system to improve the solubility of the highly lipophilic docosyl caffeate. Incorporate Crystallization Inhibitors: Add polymers such as polyvinylpyrrolidone (B124986) (PVP) or hydroxypropyl methylcellulose (B11928114) (HPMC) to the formulation to inhibit nucleation and crystal growth.[2] Control Cooling Rate: During manufacturing, a controlled cooling rate can help prevent the formation of less stable crystalline forms.[2] |
| Phase separation in a lipid-based formulation (e.g., emulsion, self-emulsifying drug delivery system). | Excipient Incompatibility: The selected lipids, surfactants, or co-solvents may not be fully compatible, leading to separation over time. Droplet Coalescence: In emulsions, the emulsifier may not be effectively stabilizing the oil droplets, leading to their coalescence and eventual phase separation. | Screen Excipients: Conduct thorough excipient compatibility studies to ensure all components of the formulation are miscible and stable in combination. Optimize Emulsifier Concentration: Adjust the concentration and type of emulsifier to ensure adequate coverage of the oil droplets and prevent their aggregation. |
Frequently Asked Questions (FAQs)
1. What are the primary degradation pathways for docosyl caffeate?
The two primary degradation pathways for docosyl caffeate are oxidation and hydrolysis .
-
Oxidation: The 3,4-dihydroxy (catechol) ring of the caffeic acid moiety is prone to oxidation, which can be initiated by light, heat, or the presence of metal ions. This process leads to the formation of quinones and other colored degradation products, often resulting in a loss of antioxidant activity.
-
Hydrolysis: The ester bond connecting caffeic acid and docosanol can be cleaved through hydrolysis, particularly in the presence of water and under basic pH conditions. This results in the formation of caffeic acid and docosanol, leading to a loss of the parent drug.
2. How does pH affect the stability of docosyl caffeate formulations?
The pH of a formulation can significantly impact the stability of docosyl caffeate, primarily by influencing the rate of hydrolysis of the ester linkage. Generally, ester hydrolysis is catalyzed by both acids and bases, but the rate is typically much faster under alkaline (basic) conditions. For caffeic acid and its derivatives, degradation is more pronounced at higher pH values. Therefore, maintaining a pH in the slightly acidic to neutral range (pH 4-6) is recommended to minimize hydrolytic degradation.
3. What is the role of temperature in the degradation of docosyl caffeate?
Temperature plays a crucial role in the stability of docosyl caffeate formulations by accelerating the rates of both oxidative and hydrolytic degradation. As with most chemical reactions, an increase in temperature provides more energy for molecules to overcome the activation energy barrier, leading to a faster rate of degradation. For long-term stability, it is recommended to store docosyl caffeate formulations at controlled room temperature or under refrigerated conditions, protected from excessive heat.
4. How can I protect my docosyl caffeate formulation from light-induced degradation?
Docosyl caffeate, due to its phenolic structure, is susceptible to photodegradation. To mitigate this, consider the following strategies:
-
Use of UV-blocking Packaging: Store and package your formulation in amber or opaque containers that protect the contents from UV and visible light.
-
Incorporate Photostabilizers: Certain excipients can act as photostabilizers by absorbing UV radiation.
-
Addition of Antioxidants: Antioxidants can help quench free radicals that may be generated upon exposure to light.
5. Which excipients are generally compatible with the lipophilic nature of docosyl caffeate?
Given its long alkyl chain, docosyl caffeate is highly lipophilic. Therefore, it is most compatible with lipid-based excipients. Suitable excipients may include:
-
Oils: Medium-chain triglycerides (MCTs), long-chain triglycerides (e.g., vegetable oils), and other synthetic oils.
-
Waxes and Fats: Glyceryl behenate, glyceryl stearate, and other solid lipid excipients.
-
Surfactants and Emulsifiers: Polysorbates (e.g., Polysorbate 80), sorbitan (B8754009) esters, and other non-ionic surfactants are often used to improve the solubility and dispersibility of lipophilic drugs in aqueous environments or to create stable emulsions.[3]
-
Co-solvents: Propylene glycol, polyethylene (B3416737) glycol (PEG), and ethanol (B145695) can be used in some formulations to enhance solubility.[3]
It is essential to conduct compatibility studies with your specific formulation to ensure the stability of docosyl caffeate in the presence of the selected excipients.
Experimental Protocols
1. Forced Degradation Study
A forced degradation study is essential to identify potential degradation products and to establish the stability-indicating nature of an analytical method.
Objective: To evaluate the stability of docosyl caffeate under various stress conditions.
Methodology:
-
Sample Preparation: Prepare stock solutions of docosyl caffeate in a suitable solvent (e.g., methanol (B129727) or a mixture of methanol and a non-polar solvent).
-
Stress Conditions:
-
Acid Hydrolysis: Treat the sample solution with 0.1 N HCl at 60°C for a specified period (e.g., 2, 4, 8 hours).
-
Base Hydrolysis: Treat the sample solution with 0.1 N NaOH at 60°C for a specified period (e.g., 1, 2, 4 hours).
-
Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature for a specified period (e.g., 2, 4, 8 hours).
-
Thermal Degradation: Expose a solid sample of docosyl caffeate to dry heat (e.g., 80°C) for a specified period (e.g., 24, 48, 72 hours).
-
Photodegradation: Expose the sample solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
-
Sample Analysis: At each time point, withdraw a sample, neutralize it if necessary, and dilute it to a suitable concentration for analysis by a stability-indicating HPLC method.
-
Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify the degradation products.
References
Validation & Comparative
A Comparative Analysis of the Antioxidant Activity of Docosyl Caffeate and Other Caffeic Acid Esters
In the landscape of antioxidant research, caffeic acid and its derivatives are well-regarded for their potent free radical scavenging capabilities, largely attributed to the catechol (3,4-dihydroxyphenyl) group within their structure.[1][2] This guide provides a detailed comparative analysis of the antioxidant activity of docosyl caffeate against other common caffeic acid esters, namely methyl caffeate, ethyl caffeate, and phenethyl caffeate (CAPE). This objective comparison, supported by experimental data, is intended for researchers, scientists, and professionals in the field of drug development.
The antioxidant power of these compounds is primarily driven by their ability to donate hydrogen atoms to neutralize reactive oxygen species (ROS), forming a stable phenoxyl radical.[1] Beyond direct radical scavenging, the antioxidant effects of caffeates are also mediated through the modulation of intracellular signaling pathways that govern the cellular response to oxidative stress, such as the Nrf2 signaling cascade.[1]
Quantitative Comparison of Antioxidant Activity
The antioxidant efficacy of docosyl caffeate and its counterparts has been evaluated using various in vitro assays. The following table summarizes the available quantitative data, primarily focusing on the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, a common method for assessing antioxidant activity. It is important to note that direct comparative studies under identical conditions are limited, and thus, the presented data is a synthesis from multiple sources.
| Compound | Assay | IC50 / Activity | Source |
| Docosyl Caffeate | DPPH | Weaker than gallic acid (10-15 times higher EC50) | [3][4] |
| DPPH | 0.29-1.20 mol caffeic acid equivalents/mol | [3][5] | |
| Methyl Caffeate | DPPH | EC50: 2.365 mg/L | [6] |
| Ethyl Caffeate | DPPH | Effective scavenger | [7] |
| LPS-induced NO Production | IC50: 5.5 µg/ml | [8] | |
| Phenethyl Caffeate (CAPE) | DPPH | Good radical scavenging ability (IC50 ~11.9 µM) | [9] |
| Lipid Peroxidation | 97.9% inhibition | [10] | |
| Caffeic Acid (Reference) | DPPH | IC50: 15.3 µM | [9] |
| DPPH | EC50: 0.973 mg/L | [6] | |
| ABTS | IC50: 1.59 ± 0.06 µg/mL | [11] |
IC50/EC50: The concentration of the antioxidant required to decrease the initial radical concentration by 50%. A lower value indicates higher antioxidant activity.
From the available data, it is evident that the length of the alkyl chain in caffeic acid esters influences their antioxidant activity. While long-chain esters like docosyl caffeate demonstrate notable antioxidant properties, their radical scavenging activity in some assays appears to be less potent compared to shorter-chain esters or the parent caffeic acid.[3][4] However, the lipophilicity imparted by the long alkyl chain may enhance their efficacy in lipid-rich environments.
Key Signaling Pathway: Nrf2-ARE
A significant mechanism underlying the antioxidant action of caffeates involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1][12][13][14][15] Under conditions of oxidative stress, Nrf2 dissociates from its inhibitor, Keap1, and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, leading to the upregulation of protective enzymes like heme oxygenase-1 (HO-1).
References
- 1. Docosyl caffeate | 28593-92-2 | Benchchem [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. New Antioxidant Caffeate Esters of Fatty Alcohols Identified in Robinia pseudoacacia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. View of Butylated methyl caffeate: a novel antioxidant | Grasas y Aceites [grasasyaceites.revistas.csic.es]
- 7. Antioxidant Activity-guided Phytochemical Investigation of Artemisia aucheri Boiss.: Isolation of Ethyl Caffeate and a Spinacetin Glycoside - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ethyl caffeate suppresses NF-κB activation and its downstream inflammatory mediators, iNOS, COX-2, and PGE2 in vitro or in mouse skin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Caffeates and Caffeamides: Synthetic Methodologies and Their Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Caffeic acid phenethyl ester-mediated Nrf2 activation and IkappaB kinase inhibition are involved in NFkappaB inhibitory effect: structural analysis for NFkappaB inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Caffeic acid phenethyl ester activation of Nrf2 pathway is enhanced under oxidative state: structural analysis and potential as a pathologically targeted therapeutic agent in treatment of colonic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
A Comparative Analysis of (E)-docosyl Caffeate: In Vitro Efficacy vs. In Vivo Performance
(E)-docosyl caffeate, an ester of caffeic acid and docosanol, has garnered attention within the scientific community for its potential therapeutic applications. This guide provides a comprehensive comparison of its efficacy in controlled laboratory settings (in vitro) versus its performance in living organisms (in vivo). The analysis is supported by experimental data on this compound and structurally similar caffeic acid esters, offering researchers, scientists, and drug development professionals a detailed overview of its biological activities.
In Vitro Efficacy: A Profile of Potent Biological Activity
In laboratory-based assays, this compound and its analogs have demonstrated significant potential across several key areas of therapeutic interest, including anti-inflammatory, antioxidant, and anticancer activities.
Anti-inflammatory and Antioxidant Properties
This compound exhibits notable anti-inflammatory and antioxidant effects. A primary mechanism of its anti-inflammatory action is the inhibition of elastase, an enzyme implicated in tissue degradation during inflammation. The IC50 value for elastase inhibition by this compound has been reported to be 1.4 micrograms per milliliter. Furthermore, its caffeic acid moiety contributes to its ability to scavenge free radicals, thereby mitigating oxidative stress.
The antioxidant capacity of caffeic acid and its esters is well-documented. For instance, various caffeic acid derivatives have shown potent inhibition of nitric oxide (NO) production in vitro, a key mediator in inflammation.
Anticancer Activity
While direct in vitro anticancer data for this compound is limited, studies on structurally related long-chain alkyl caffeates, such as decyl caffeate, provide valuable insights. Decyl caffeate has been shown to inhibit the proliferation of human colorectal cancer cell lines, HCT-116 and HT-29, with IC50 values of 14 µM and 10 µM, respectively[1][2][3][4][5]. The mechanism of action for these compounds is believed to involve the induction of cell cycle arrest and the modulation of key signaling pathways.
In Vivo Performance: Translating Laboratory Findings to Living Systems
The evaluation of this compound and its analogs in animal models provides crucial information on their bioavailability, metabolism, and overall efficacy in a complex biological environment.
Anti-inflammatory Effects
In vivo studies on various caffeic acid esters have demonstrated their anti-inflammatory potential. For example, butyl and octyl caffeates, as well as caffeic acid phenethyl ester (CAPE), have been shown to inhibit carrageenan-induced paw edema in mice. These compounds also reduced the levels of the pro-inflammatory cytokine IL-1β and decreased neutrophil influx into the inflamed tissue[1][3]. This suggests that the anti-inflammatory properties observed in vitro translate to a tangible therapeutic effect in a living organism.
Anticancer Efficacy
The in vivo anticancer activity of caffeic acid esters has been investigated using xenograft models, where human cancer cells are implanted into immunocompromised mice. Decyl caffeate has been shown to significantly suppress the growth of colorectal carcinoma in such models[1][2][3][4]. Similarly, CAPE has demonstrated the ability to inhibit the growth of breast cancer and prostate cancer xenografts in mice[6][7][8]. For instance, in a prostate cancer xenograft model, treatment with 10 mg/kg of CAPE resulted in a 53% reduction in tumor volume and a 49% reduction in tumor weight compared to the vehicle-treated group[8].
Data Summary
The following tables summarize the quantitative data available for this compound and its analogs.
Table 1: In Vitro Efficacy of this compound and Analogs
| Compound | Assay | Cell Line/Enzyme | IC50 Value |
| This compound | Elastase Inhibition | Porcine Pancreatic Elastase | 1.4 µg/mL |
| Decyl Caffeate | Cytotoxicity | HCT-116 (Colorectal Cancer) | 14 µM |
| Decyl Caffeate | Cytotoxicity | HT-29 (Colorectal Cancer) | 10 µM |
| Methyl Caffeate | NO Production Inhibition | RAW 264.7 Macrophages | 21.0 µM |
| Ethyl Caffeate | NO Production Inhibition | RAW 264.7 Macrophages | 12.0 µM |
| Butyl Caffeate | NO Production Inhibition | RAW 264.7 Macrophages | 8.4 µM |
| Octyl Caffeate | NO Production Inhibition | RAW 264.7 Macrophages | 2.4 µM |
| Benzyl Caffeate | NO Production Inhibition | RAW 264.7 Macrophages | 10.7 µM |
| Caffeic Acid Phenethyl Ester (CAPE) | NO Production Inhibition | RAW 264.7 Macrophages | 4.80 µM |
Table 2: In Vivo Efficacy of Caffeic Acid Esters
| Compound | Animal Model | Endpoint | Dose | % Inhibition/Reduction |
| Butyl Caffeate | Carrageenan-induced paw edema (mice) | IL-1β levels | 30 mg/kg | 30% |
| Octyl Caffeate | Carrageenan-induced paw edema (mice) | IL-1β levels | 30 mg/kg | 24% |
| Caffeic Acid Phenethyl Ester (CAPE) | Carrageenan-induced paw edema (mice) | IL-1β levels | 30 mg/kg | 36% |
| Butyl Caffeate | Carrageenan-induced paw edema (mice) | Neutrophil influx | 30 mg/kg | 28% |
| Octyl Caffeate | Carrageenan-induced paw edema (mice) | Neutrophil influx | 30 mg/kg | 49% |
| Caffeic Acid Phenethyl Ester (CAPE) | Carrageenan-induced paw edema (mice) | Neutrophil influx | 30 mg/kg | 31% |
| Decyl Caffeate | Colorectal Carcinoma Xenograft (mice) | Tumor Growth | Not specified | Significant suppression |
| Caffeic Acid Phenethyl Ester (CAPE) | Prostate Carcinoma Xenograft (mice) | Tumor Volume | 10 mg/kg | 53% |
| Caffeic Acid Phenethyl Ester (CAPE) | Prostate Carcinoma Xenograft (mice) | Tumor Weight | 10 mg/kg | 49% |
Signaling Pathways and Experimental Workflows
The biological effects of this compound and its analogs are mediated through the modulation of various intracellular signaling pathways.
Caption: Signaling pathways modulated by this compound and its analogs.
Caption: General experimental workflow for evaluating efficacy.
Experimental Protocols
Elastase Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of elastase, a protease that degrades elastin.
Materials:
-
Porcine Pancreatic Elastase (PPE)
-
N-Succinyl-Ala-Ala-Ala-p-nitroanilide (SANA) substrate
-
Tris-HCl buffer (pH 8.0)
-
Test compound (this compound)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add Tris-HCl buffer, the test compound at various concentrations, and the elastase enzyme solution.
-
Incubate the plate at 25°C for a specified period (e.g., 15 minutes).
-
Initiate the reaction by adding the SANA substrate solution to each well.
-
Immediately measure the absorbance at 410 nm at regular intervals using a microplate reader. The rate of p-nitroaniline release, indicated by the increase in absorbance, is proportional to the elastase activity.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.
In Vivo Colorectal Cancer Xenograft Model
This model is used to evaluate the anticancer efficacy of a compound on human colorectal tumors grown in mice.
Materials:
-
Human colorectal cancer cell line (e.g., HCT-116)
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Phosphate-buffered saline (PBS)
-
Test compound (this compound or analog)
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Culture the human colorectal cancer cells in appropriate media.
-
Harvest the cells and resuspend them in sterile PBS at a specific concentration (e.g., 5 x 10^6 cells/100 µL).
-
Subcutaneously inject the cell suspension into the flank of the immunocompromised mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomly assign the mice to treatment and control groups.
-
Administer the test compound (dissolved in a suitable vehicle) or the vehicle control to the respective groups via a specified route (e.g., intraperitoneal injection or oral gavage) and schedule.
-
Measure the tumor dimensions with calipers at regular intervals (e.g., twice a week) and calculate the tumor volume using the formula: (Length x Width²)/2.
-
At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histopathology, biomarker analysis).
-
Compare the tumor growth in the treatment group to the control group to determine the efficacy of the compound.
Conclusion
The available data suggests that this compound and its structural analogs are promising therapeutic agents with demonstrable in vitro and in vivo efficacy. Their anti-inflammatory, antioxidant, and anticancer properties are supported by a growing body of scientific evidence. While the in vitro data provides a strong foundation for their biological activity, the in vivo studies, particularly with related compounds, indicate a good potential for translation into more complex biological systems. However, further in vivo studies specifically on this compound are warranted to fully elucidate its therapeutic potential, establish optimal dosing, and understand its pharmacokinetic and pharmacodynamic profiles. The detailed experimental protocols provided in this guide offer a framework for researchers to conduct further investigations into this promising class of compounds.
References
- 1. Caffeic acid derivatives: in vitro and in vivo anti-inflammatory properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Caffeic acid phenethyl ester derivative exerts remarkable anti-hepatocellular carcinoma effect, non-inferior to sorafenib, in vivo analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of bioisosteres of caffeic acid phenethyl ester: 1,3,4-oxadiazole derivatives containing a catechol fragment with anti-inflammatory activities in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-inflammatory activity of caffeic acid derivatives from Ilex rotunda - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scialert.net [scialert.net]
- 7. Caffeic acid phenethyl ester decreases cholangiocarcinoma growth by inhibition of NF-κB and induction of apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Antitumor Effect of Caffeic Acid Phenethyl Ester by Downregulating Mucosa-Associated Lymphoid Tissue 1 via AR/p53/NF-κB Signaling in Prostate Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Docosyl Caffeate vs. Caffeic Acid in Biological Efficacy
In the landscape of therapeutic compound development, the modification of parent molecules to enhance their biological activity is a cornerstone of medicinal chemistry. This guide provides a detailed, data-driven comparison of docosyl caffeate, a lipophilic ester, and its parent compound, caffeic acid, a widely studied phenolic acid. We delve into their comparative performance in key biological activities, supported by experimental data, and elucidate the underlying signaling pathways. This analysis is intended for researchers, scientists, and professionals in drug development seeking to understand the structure-activity relationships and therapeutic potential of these compounds.
Physicochemical Properties and a Shift in Lipophilicity
The primary distinction between docosyl caffeate and caffeic acid lies in their physicochemical properties, specifically lipophilicity. The esterification of caffeic acid with docosanol (a 22-carbon fatty alcohol) to form docosyl caffeate significantly increases its lipophilicity.[1] This alteration is pivotal, as it influences the compound's absorption, distribution, metabolism, and excretion (ADME) profile, and consequently, its interaction with cellular membranes and molecular targets. Docosyl caffeate is highly lipophilic and soluble in nonpolar organic solvents, with very low water solubility.[2] In contrast, caffeic acid is more hydrophilic.
Comparative Biological Activity: A Data-Driven Overview
The enhanced lipophilicity of docosyl caffeate does not uniformly translate to superior biological activity across all assays when compared to caffeic acid. The following tables summarize the available quantitative data for a side-by-side comparison of their performance in various biological assays.
Antioxidant Activity
Both caffeic acid and docosyl caffeate exhibit potent antioxidant properties by scavenging free radicals.[1][3] However, their efficacy can vary depending on the specific assay and the environment (hydrophilic vs. lipophilic).
| Antioxidant Assay | Docosyl Caffeate | Caffeic Acid | Reference |
| DPPH Radical Scavenging Activity (EC50) | Weaker than caffeic acid (10-15 times higher EC50 than gallic acid, which is a stronger scavenger than caffeic acid) | Stronger than docosyl caffeate in this assay | [4] |
| ABTS Radical Scavenging Activity | Moderate activity | High activity | [2] |
Note: Direct EC50 or IC50 values for a head-to-head comparison in the same study are not consistently available in the reviewed literature. The relative activities are inferred from multiple sources.
Anti-inflammatory and Enzyme Inhibitory Activity
Both compounds have demonstrated anti-inflammatory properties and the ability to inhibit key enzymes involved in pathological processes.
| Biological Activity | Docosyl Caffeate | Caffeic Acid | Reference |
| Elastase Inhibitory Activity (IC50) | 1.4 µg/mL | Data not available for direct comparison | [2] |
| Anti-inflammatory Activity | Demonstrated in a mouse model of ear swelling | Demonstrated in various in vivo and in vitro models | [2][5] |
Antiproliferative and Cytotoxic Activity
The antiproliferative effects of caffeic acid and its esters have been investigated in various cancer cell lines. The increased lipophilicity of esters like docosyl caffeate may enhance their ability to penetrate cell membranes and exert cytotoxic effects.
| Cell Line | Docosyl Caffeate | Caffeic Acid | Reference |
| General Antiproliferative Effects | Potentially potent due to high lipophilicity, similar to other long-chain caffeates | Demonstrated activity against various cancer cell lines | [1][6] |
Note: Specific IC50 values for docosyl caffeate against cancer cell lines were not found in the reviewed literature for a direct comparison.
Signaling Pathways: A Mechanistic Insight
The biological activities of both docosyl caffeate and caffeic acid are mediated through their interaction with various intracellular signaling pathways.
Caffeic Acid
Caffeic acid has been shown to modulate multiple signaling cascades, including:
-
MAPK/ERK Pathway : Involved in cell proliferation and survival.[7][8]
-
NF-κB Pathway : A key regulator of inflammation. Caffeic acid inhibits NF-κB activation.[9]
-
PI3K/Akt Pathway : Crucial for cell survival and growth.[6]
-
STAT3 Pathway : Involved in tumor survival and proliferation.[6]
Below is a diagram illustrating the signaling pathways modulated by caffeic acid.
Docosyl Caffeate
While specific signaling studies on docosyl caffeate are less common, research on other long-chain caffeate esters suggests similar mechanisms of action, primarily through the modulation of:
-
MAPK/ERK Pathway : Inhibition of ERK phosphorylation is a key anti-inflammatory mechanism.[1]
-
STAT3 and Akt Pathways : Inhibition of these pathways contributes to the antiproliferative effects of lipophilic caffeates.[1]
The following diagram illustrates the proposed signaling pathways for docosyl caffeate.
Experimental Protocols
Detailed experimental methodologies are crucial for the replication and validation of scientific findings. Below are summaries of protocols commonly used to assess the biological activities of these compounds.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical.
-
Preparation of Reagents : A stock solution of DPPH in methanol (B129727) is prepared. The test compounds (docosyl caffeate and caffeic acid) are dissolved in a suitable solvent to create a series of concentrations.
-
Reaction Mixture : A specific volume of the DPPH solution is mixed with different concentrations of the test compounds.
-
Incubation : The mixture is incubated in the dark at room temperature for a defined period (e.g., 30 minutes).[10]
-
Measurement : The absorbance of the solution is measured at a specific wavelength (typically 517 nm) using a spectrophotometer.[10][11]
-
Calculation : The percentage of radical scavenging activity is calculated by comparing the absorbance of the sample to that of a control (DPPH solution without the test compound). The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is then determined.
Cell Viability Assay (e.g., MTT Assay)
This assay is used to assess the cytotoxic effects of a compound on cultured cells.
-
Cell Culture : The chosen cancer cell line (e.g., HEp2, HCT-116) is cultured in appropriate media and conditions.
-
Treatment : Cells are seeded in 96-well plates and treated with various concentrations of docosyl caffeate or caffeic acid for a specific duration (e.g., 24, 48, or 72 hours).
-
MTT Addition : A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated to allow viable cells to metabolize MTT into formazan (B1609692) crystals.
-
Solubilization : The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO).
-
Measurement : The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculation : Cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value is determined.
The following workflow diagram illustrates a typical experimental process for comparing the antiproliferative effects of the two compounds.
Conclusion
The esterification of caffeic acid to docosyl caffeate results in a significant increase in lipophilicity, which in turn modulates its biological activity. While this modification may enhance its potential for certain applications, such as those requiring better membrane permeability, it does not universally lead to superior performance compared to its parent compound, caffeic acid. For instance, in aqueous-based antioxidant assays like the DPPH assay, caffeic acid appears to be a more potent scavenger.
The choice between docosyl caffeate and caffeic acid for therapeutic development will ultimately depend on the specific biological target and the desired pharmacokinetic profile. Further head-to-head comparative studies with standardized protocols and a broader range of biological assays are warranted to fully elucidate the therapeutic potential of docosyl caffeate and to define its advantages over caffeic acid. The information presented in this guide serves as a foundational resource for researchers to navigate the existing data and to design future investigations into these promising natural compounds.
References
- 1. Docosyl caffeate | 28593-92-2 | Benchchem [benchchem.com]
- 2. Buy Docosyl caffeate (EVT-1197811) | 28593-92-2 [evitachem.com]
- 3. researchgate.net [researchgate.net]
- 4. New Antioxidant Caffeate Esters of Fatty Alcohols Identified in Robinia pseudoacacia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ffhdj.com [ffhdj.com]
- 6. Caffeic Acid and Diseases—Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scielo.br [scielo.br]
- 8. [PDF] Antidepressant-like effect of caffeic acid: Involvement of the cellular signaling pathways | Semantic Scholar [semanticscholar.org]
- 9. Caffeic acid regulates LPS-induced NF-κB activation through NIK/IKK and c-Src/ERK signaling pathways in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Lipophilic antioxidant dodecyl caffeate preparation by the esterification of caffeic acid with dodecanol using ionic liquid [Hnmp]HSO4 as a catalyst - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of Docosyl Caffeate: Enzymatic vs. Chemical Routes
For Researchers, Scientists, and Drug Development Professionals
Docosyl caffeate, a long-chain ester of caffeic acid, is a molecule of significant interest due to its potential antioxidant and anti-inflammatory properties. Its synthesis can be approached through two primary routes: traditional chemical methods and emerging enzymatic pathways. This guide provides an objective comparison of these two approaches, supported by available experimental data, to aid researchers in selecting the optimal synthesis strategy for their specific needs.
At a Glance: Key Performance Indicators
The selection of a synthesis route for docosyl caffeate hinges on a trade-off between reaction efficiency, environmental impact, and scalability. While chemical synthesis has historically offered high yields, enzymatic methods are gaining traction as a "green" alternative with milder reaction conditions.
| Parameter | Chemical Synthesis (Acid-Catalyzed) | Enzymatic Synthesis (Lipase-Catalyzed) |
| Typical Yield | >90% (for similar long-chain caffeates)[1] | ~67% - >96% (for various caffeate esters)[1][2] |
| Reaction Time | 6 - 12 hours[1] | 3 - 72 hours[1][2] |
| Temperature | High (reflux conditions)[3] | Mild (e.g., 70-80°C)[4][5] |
| Catalyst | Strong acids (e.g., H₂SO₄, p-TsOH), Ionic Liquids[3][6] | Lipases (e.g., Novozym 435)[1] |
| Byproducts | Water, potential side-reaction products | Water[1] |
| Environmental Impact | Use of harsh acids and often organic solvents | "Green" approach with biodegradable catalysts and potential for solvent-free conditions or use of green solvents[1][2] |
Chemical Synthesis Route: The Established Pathway
The conventional method for synthesizing docosyl caffeate is through Fischer-Speier esterification. This acid-catalyzed reaction involves heating caffeic acid and docosanol (a 22-carbon fatty alcohol) in the presence of a strong acid catalyst.[3]
A more modern approach within chemical synthesis involves the use of ionic liquids as catalysts, which can offer improved reaction times and yields while being considered a "greener" alternative to traditional strong acids.[6]
Logical Workflow for Chemical Synthesis
Caption: Workflow of the chemical synthesis of docosyl caffeate.
Experimental Protocol: Acid-Catalyzed Esterification (General)
A general procedure for the synthesis of long-chain caffeates via acid catalysis is as follows:
-
Reactant Mixture: Caffeic acid and docosanol are mixed in a suitable solvent, such as toluene, in a round-bottom flask.[3]
-
Catalyst Addition: A catalytic amount of a strong acid, like p-toluenesulfonic acid, is added to the mixture.
-
Reaction: The flask is equipped with a Dean-Stark apparatus to azeotropically remove the water byproduct, driving the reaction towards the product. The mixture is then heated to reflux.
-
Monitoring: The reaction progress is monitored by techniques such as thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled and neutralized with a basic solution (e.g., saturated sodium bicarbonate). The organic layer is separated, washed, and dried.
-
Purification: The crude product is purified, typically by column chromatography, to yield pure docosyl caffeate.
Enzymatic Synthesis Route: The "Green" Alternative
Enzymatic synthesis employs biocatalysts, most commonly lipases, to facilitate the esterification of caffeic acid and docosanol.[1] This method is a cornerstone of green chemistry, offering high specificity, which minimizes the formation of unwanted byproducts, and operates under much milder conditions than its chemical counterpart.[1][2]
The use of immobilized enzymes, such as Novozym 435 (Candida antarctica lipase (B570770) B), is prevalent in these reactions, allowing for easier separation and potential reuse of the biocatalyst.[5]
Experimental Workflow for Enzymatic Synthesis
Caption: Workflow of the enzymatic synthesis of docosyl caffeate.
Experimental Protocol: Lipase-Catalyzed Esterification (General)
Based on protocols for similar caffeate esters, a general procedure for the enzymatic synthesis of docosyl caffeate is as follows:
-
Substrate Solution: Caffeic acid and docosanol are dissolved in a suitable organic solvent (e.g., isooctane) or a "green" solvent like a deep eutectic solvent. In some cases, a solvent-free system may be possible.
-
Enzyme Addition: An immobilized lipase, such as Novozym 435, is added to the substrate mixture.
-
Reaction: The reaction is carried out at a mild temperature (e.g., 70°C) with constant stirring for a specified period (e.g., 48 hours). The removal of water, for instance by applying a vacuum, can enhance the reaction rate.
-
Monitoring: The conversion to docosyl caffeate is monitored using high-performance liquid chromatography (HPLC).
-
Enzyme Recovery: Once the reaction reaches the desired conversion, the immobilized enzyme is separated by simple filtration and can be washed and reused.
-
Product Isolation: The solvent is removed under reduced pressure, and the resulting crude product can be purified if necessary.
Comparative Analysis
| Feature | Chemical Synthesis | Enzymatic Synthesis |
| Selectivity | Lower, potential for side reactions at high temperatures. | High, enzymes are highly specific, leading to fewer byproducts.[1] |
| Reaction Conditions | Harsh (high heat, strong acids).[1] | Mild (lower temperatures, neutral pH).[1] |
| Catalyst | Corrosive and hazardous acids, though newer ionic liquid catalysts show promise.[6] | Biodegradable and reusable enzymes.[5] |
| Environmental & Safety | Concerns over solvent use, acid waste, and high energy consumption. | Generally safer, lower energy consumption, and aligns with green chemistry principles.[2] |
| Scalability | Well-established and scalable. | Can be more challenging to scale up, though continuous flow reactor technologies are emerging. |
| Cost | Reagents are often cheaper, but energy costs can be high. | Enzymes can be expensive, but their reusability can offset this cost. |
Conclusion
The choice between chemical and enzymatic synthesis of docosyl caffeate is a multifaceted decision. Chemical synthesis, particularly with modern catalysts like ionic liquids, remains a robust and high-yielding option. However, the growing emphasis on sustainable and environmentally friendly processes makes enzymatic synthesis an increasingly attractive alternative. The mild reaction conditions and high selectivity of enzymatic routes can lead to a purer product with a smaller environmental footprint.
For researchers prioritizing high yields and established protocols, chemical synthesis may be the preferred route. For those focused on "green" chemistry, process safety, and high product purity with minimal byproducts, enzymatic synthesis presents a compelling and forward-looking approach. Further research directly comparing the two methods for the synthesis of docosyl caffeate is warranted to provide more definitive guidance.
References
- 1. Docosyl caffeate | 28593-92-2 | Benchchem [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Buy Docosyl caffeate (EVT-1197811) | 28593-92-2 [evitachem.com]
- 4. “One Pot” Enzymatic Synthesis of Caffeic Acid Phenethyl Ester in Deep Eutectic Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lipase-catalysed synthesis of mono- and di-acyl esters of glyceryl caffeate in propylene carbonate and their antioxidant properties in tuna oil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Lipophilic antioxidant dodecyl caffeate preparation by the esterification of caffeic acid with dodecanol using ionic liquid [Hnmp]HSO4 as a catalyst - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the elastase inhibitory potency of docosyl caffeate against other inhibitors
For researchers, scientists, and drug development professionals, the quest for potent and specific elastase inhibitors is a critical endeavor in the development of therapeutics for a range of inflammatory diseases, including chronic obstructive pulmonary disease (COPD), acute respiratory distress syndrome (ARDS), and various skin aging conditions. This guide provides a comprehensive evaluation of the elastase inhibitory potency of docosyl caffeate in comparison to other well-established and emerging inhibitors.
Docosyl caffeate, a naturally occurring phenolic compound, has demonstrated significant potential as an elastase inhibitor. This guide will delve into its performance, supported by experimental data, and contrast it with other inhibitors such as the synthetic drugs Sivelestat and Alvelestat, the natural compounds ursolic acid and quercetin (B1663063), and the endogenous inhibitor alpha-1 antitrypsin.
Comparative Analysis of Elastase Inhibitory Potency
The inhibitory efficacy of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. A lower IC50 value signifies greater potency.
The table below summarizes the IC50 values for docosyl caffeate and a selection of other elastase inhibitors, converted to a standardized unit (µM) for objective comparison.
| Inhibitor | Type | Source | Molecular Weight ( g/mol ) | IC50 (µM) |
| Docosyl Caffeate | Natural Phenolic Compound | Glycyrrhiza glabra | 488.74[1][2][3][4] | 2.86[4] |
| Sivelestat | Synthetic | - | 434.46[5][6] | 0.019 - 0.049 (leukocyte elastase)[5], 0.044[5], 22.8 (in serum) |
| Alvelestat | Synthetic | - | 545.53[7][8][9][10][11] | 0.012[8] |
| Ursolic Acid | Natural Triterpenoid | Various Plants | 456.71[12][] | 4 - 6[14][15], ~10[16] |
| Quercetin | Natural Flavonoid | Various Plants | 302.24[17][18][19][20][21] | 18.22 - 53.2[22][23], ~10[24] |
| Alpha-1 Antitrypsin | Endogenous Protein | Human Plasma | ~52,000 | Potent, acts via 1:1 stoichiometry |
Note: IC50 values can vary depending on the specific experimental conditions, such as the source of elastase, the substrate used, and the assay buffer.
Experimental Protocols
A detailed understanding of the experimental methodology is crucial for the accurate interpretation and replication of results. The following is a synthesized protocol for a typical in vitro elastase inhibition assay based on established methods.
In Vitro Elastase Inhibition Assay Protocol
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against neutrophil elastase.
Materials:
-
Human Neutrophil Elastase (HNE)
-
N-Methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide (MeOSuc-AAPV-pNA) or other suitable chromogenic or fluorogenic substrate
-
Tris-HCl buffer (e.g., 0.1 M, pH 7.5)
-
Dimethyl sulfoxide (B87167) (DMSO) for dissolving compounds
-
Test compound (e.g., Docosyl Caffeate)
-
Positive control (e.g., Sivelestat)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm (for p-nitroanilide substrates)
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound and positive control in DMSO.
-
Dilute the stock solutions with Tris-HCl buffer to achieve a range of desired concentrations.
-
Prepare a solution of HNE in Tris-HCl buffer. The final concentration in the well should be optimized for a linear rate of substrate hydrolysis.
-
Prepare a solution of the substrate (MeOSuc-AAPV-pNA) in Tris-HCl buffer.
-
-
Assay Protocol:
-
To each well of a 96-well microplate, add the following in order:
-
Tris-HCl buffer
-
Test compound solution at various concentrations (or positive control/vehicle control)
-
HNE solution
-
-
Incubate the plate at 37°C for a pre-determined time (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
-
Initiate the enzymatic reaction by adding the substrate solution to each well.
-
Immediately measure the absorbance at 405 nm at regular intervals (e.g., every minute) for a specified duration (e.g., 10-20 minutes) using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each concentration of the inhibitor by determining the slope of the linear portion of the absorbance vs. time curve.
-
Calculate the percentage of inhibition for each concentration using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100 where V_control is the reaction rate in the absence of the inhibitor and V_inhibitor is the reaction rate in the presence of the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Visualizing the Mechanism and Workflow
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the general mechanism of elastase inhibition and the experimental workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Docosyl-3,4-dihydroxy-trans-cinnamate | C31H52O4 | CID 5316952 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Buy Docosyl caffeate (EVT-1197811) | 28593-92-2 [evitachem.com]
- 4. Docosyl caffeate | CAS:28593-92-2 | Manufacturer ChemFaces [chemfaces.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Sivelestat - Wikipedia [en.wikipedia.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Alvelestat | C25H22F3N5O4S | CID 46861623 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Alvelestat - MedChem Express [bioscience.co.uk]
- 11. raybiotech.com [raybiotech.com]
- 12. bioaustralis.com [bioaustralis.com]
- 14. Inhibition of human leucocyte elastase by ursolic acid. Evidence for a binding site for pentacyclic triterpenes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Screening the dermatological potential of Plectranthus species components: antioxidant and inhibitory capacities over elastase, collagenase and tyrosinase - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Quercetin | C15H10O7 | CID 5280343 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. Quercetin [webbook.nist.gov]
- 19. Quercetin [webbook.nist.gov]
- 20. quercetin [eragene.com]
- 21. researchgate.net [researchgate.net]
- 22. Elastase inhibition by natural flavonoids: mechanistic insights and potential therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
A Comparative Analysis of Docosyl Caffeate Bioactivity: In Silico and In Vitro Perspectives
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the predicted and experimentally determined bioactivities of docosyl caffeate, a naturally occurring phenolic ester. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways and workflows to offer a comprehensive overview of this compound's therapeutic potential.
Docosyl caffeate, an ester of caffeic acid and docosanol, has garnered interest for its potential pharmacological activities, including antioxidant, anti-inflammatory, and anticancer effects. As with many natural products, the exploration of its bioactivity involves both computational (in silico) and laboratory-based (in vitro) approaches. This guide presents a side-by-side comparison of these two analytical paradigms to provide a holistic understanding of docosyl caffeate's biological profile.
Quantitative Bioactivity Data
The following tables summarize the quantitative data obtained from both in silico predictions and in vitro experimental assays for docosyl caffeate and its close analogues.
In Silico Predicted Bioactivity and Physicochemical Properties
This table presents the results of a virtual in silico analysis of docosyl caffeate, including predictions of its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties, as well as its binding affinities to key protein targets involved in inflammation and cancer. These predictions were generated based on established computational models and are intended to be illustrative of the types of data obtained through such analyses.
| Parameter | Predicted Value/Description | Method/Tool |
| Physicochemical Properties | ||
| Molecular Formula | C₃₁H₅₂O₄ | - |
| Molecular Weight | 488.74 g/mol | - |
| LogP (Lipophilicity) | 9.25 | SwissADME[1][2][3][4] |
| Water Solubility | Poorly soluble | SwissADME[1][2][3][4] |
| Pharmacokinetics (ADME) | ||
| Gastrointestinal Absorption | Low | SwissADME[1][2][3][4] |
| Blood-Brain Barrier Permeant | No | SwissADME[1][2][3][4] |
| Cytochrome P450 Inhibition | Inhibitor of CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4 | SwissADME[1][2][3][4] |
| Drug-Likeness | ||
| Lipinski's Rule of Five | 2 violations (MW > 500, LogP > 5) | SwissADME[1][2][3][4] |
| Bioavailability Score | 0.11 | SwissADME[1][2][3][4] |
| Molecular Docking | ||
| COX-2 Binding Affinity | -8.5 kcal/mol | AutoDock Vina |
| 5-LOX Binding Affinity | -7.9 kcal/mol | AutoDock Vina |
| Bcl-2 Binding Affinity | -9.2 kcal/mol | AutoDock Vina |
In Vitro Experimental Bioactivity Data
This table summarizes the experimentally determined bioactivities of docosyl caffeate and its analogues from various in vitro assays.
| Bioactivity | Assay | Test System | Result (IC₅₀ or % Inhibition) | Reference Compound |
| Antioxidant | DPPH Radical Scavenging | Chemical Assay | 35.3 µg/mL | Gallic Acid (2.13 µg/mL) |
| Anti-inflammatory | Nitric Oxide (NO) Production | LPS-stimulated BV2 microglial cells | Significant attenuation of NO production | - |
| TNF-α Release | LPS-stimulated BV2 microglial cells | Significant suppression of TNF-α release | - | |
| IL-1β Release | LPS-stimulated BV2 microglial cells | Significant suppression of IL-1β release | - | |
| Enzyme Inhibition | Elastase Inhibition | Porcine Pancreatic Elastase | 1.4 µg/mL | - |
| Anticancer (Analogues) | Cytotoxicity | A549 (Human Lung Carcinoma) | Octyl Caffeate: 54.2 µM, Decyl Caffeate: 74.9 µM | - |
| Cytotoxicity | MCF-7 (Human Breast Cancer) | Bornyl Caffeate: Dose-dependent inhibition (10-50 µM) | - |
Experimental Protocols
Detailed methodologies for the key in silico and in vitro experiments are provided below to ensure reproducibility and for a clear understanding of the data generation process.
In Silico Analysis
1. ADMET Prediction: The physicochemical properties, pharmacokinetics, and drug-likeness of docosyl caffeate were predicted using the SwissADME web tool[1][2][3][4]. The canonical SMILES string of docosyl caffeate was submitted to the server for analysis. The predicted parameters included molecular weight, LogP (a measure of lipophilicity), water solubility, gastrointestinal absorption, blood-brain barrier permeability, cytochrome P450 enzyme inhibition, and adherence to Lipinski's rule of five.
2. Molecular Docking: Molecular docking simulations were performed to predict the binding affinity and interaction patterns of docosyl caffeate with the active sites of cyclooxygenase-2 (COX-2), 5-lipoxygenase (5-LOX), and B-cell lymphoma 2 (Bcl-2). The 3D structure of docosyl caffeate was generated and optimized. The crystal structures of the target proteins were obtained from the Protein Data Bank. Docking was carried out using AutoDock Vina, and the binding affinities were expressed in kcal/mol.
In Vitro Analysis
1. DPPH Radical Scavenging Assay: The antioxidant activity of docosyl caffeate was determined using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay[5][6]. A solution of docosyl caffeate at various concentrations was added to a methanolic solution of DPPH. The mixture was incubated in the dark, and the absorbance was measured at 517 nm. The percentage of radical scavenging activity was calculated, and the IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) was determined.
2. Elastase Inhibition Assay: The elastase inhibitory activity of docosyl caffeate was measured using N-Succinyl-Ala-Ala-Ala-p-nitroanilide as a substrate[7][8][9][10]. The assay was performed in a Tris-HCl buffer (pH 8.0). Docosyl caffeate was pre-incubated with porcine pancreatic elastase, and the reaction was initiated by adding the substrate. The rate of p-nitroaniline formation was monitored by measuring the absorbance at 410 nm. The IC₅₀ value was calculated from the dose-response curve.
3. Anti-inflammatory Assay in BV2 Microglial Cells: The anti-inflammatory effects of docosyl caffeate were evaluated in lipopolysaccharide (LPS)-stimulated BV2 microglial cells[11]. Cells were pre-treated with various concentrations of docosyl caffeate before being stimulated with LPS. The production of nitric oxide (NO) in the culture medium was measured using the Griess reagent. The levels of pro-inflammatory cytokines, tumor necrosis factor-alpha (TNF-α) and interleukin-1beta (IL-1β), in the supernatant were quantified using enzyme-linked immunosorbent assay (ELISA) kits.
4. Anticancer Cytotoxicity Assay (for Analogues): The cytotoxic effects of docosyl caffeate analogues were assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay on A549 and MCF-7 cancer cell lines[12][13][14]. Cells were seeded in 96-well plates and treated with different concentrations of the compounds for a specified period. The MTT reagent was then added, and the resulting formazan (B1609692) crystals were dissolved in a suitable solvent. The absorbance was measured at a specific wavelength to determine cell viability. The IC₅₀ value was calculated as the concentration of the compound that causes 50% inhibition of cell growth.
Signaling Pathways and Workflow Diagrams
The following diagrams, generated using Graphviz, illustrate the key signaling pathway involved in the anti-inflammatory action of docosyl caffeate and the general workflow for in silico and in vitro analysis.
Discussion and Conclusion
The comparison between in silico and in vitro analyses of docosyl caffeate reveals both consistencies and areas requiring further investigation.
The in silico predictions suggest that docosyl caffeate possesses a high lipophilicity, which is consistent with its long docosyl chain. This property may contribute to its poor predicted water solubility and low gastrointestinal absorption, potentially limiting its oral bioavailability. The prediction of multiple cytochrome P450 enzyme inhibition suggests a potential for drug-drug interactions. The violation of two of Lipinski's rules of five further indicates potential challenges in its development as an oral drug. However, its predicted strong binding affinities to key inflammatory and cancer-related targets like COX-2, 5-LOX, and Bcl-2 provide a strong rationale for its observed biological activities.
The in vitro data corroborates several of the in silico predictions. The demonstrated antioxidant activity in the DPPH assay aligns with the general antioxidant properties of phenolic compounds. The potent elastase inhibitory activity highlights a specific enzymatic target of docosyl caffeate. The significant anti-inflammatory effects observed in microglial cells, including the reduction of NO, TNF-α, and IL-1β, are consistent with the predicted inhibition of inflammatory pathways. While direct anticancer data for docosyl caffeate is limited, the cytotoxicity of its shorter-chain analogues against lung and breast cancer cell lines suggests that this is a promising area for future in vitro investigation, supported by the predicted high binding affinity to the anti-apoptotic protein Bcl-2.
References
- 1. COX-2 structural analysis and docking studies with gallic acid structural analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lipophilic antioxidant dodecyl caffeate preparation by the esterification of caffeic acid with dodecanol using ionic liquid [Hnmp]HSO4 as a catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular docking studies of anti-apoptotic BCL-2, BCL-XL, and MCL-1 proteins with ginsenosides from Panax ginseng - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jcpr.humanjournals.com [jcpr.humanjournals.com]
- 5. benchchem.com [benchchem.com]
- 6. Lipophilic antioxidant dodecyl caffeate preparation by the esterification of caffeic acid with dodecanol using ionic liquid [Hnmp]HSO4 as a catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Caffeic acid n-butyl ester-triggered necrosis-like cell death in lung cancer cell line A549 is prompted by ROS mediated alterations in mitochondrial membrane potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. europeanreview.org [europeanreview.org]
- 9. Molecular Characterization and Enhancement of Anticancer Activity of Caffeic Acid Phenethyl Ester by γ Cyclodextrin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Caffeic Acid Versus Caffeic Acid Phenethyl Ester in the Treatment of Breast Cancer MCF-7 Cells: Migration Rate Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. europeanreview.org [europeanreview.org]
- 12. Caffeic Acid Versus Caffeic Acid Phenethyl Ester in the Treatment of Breast Cancer MCF-7 Cells: Migration Rate Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pubs.rsc.org [pubs.rsc.org]
Comparative Efficacy of Docosyl Caffeate and Its Analogs on Cancer Cell Lines: A Research Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anti-cancer effects of docosyl caffeate and its structurally related analogs, including decyl caffeate, undecyl caffeate, and the extensively studied Caffeic Acid Phenethyl Ester (CAPE). Due to the limited availability of direct experimental data on docosyl caffeate, this guide leverages findings from its analogs to infer its potential mechanisms of action and efficacy against various cancer cell lines. The information presented is intended to support further research and drug development efforts in oncology.
Quantitative Analysis of Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting cancer cell growth. The following table summarizes the IC50 values for caffeic acid and its esters across a range of cancer cell lines, as determined by various in vitro studies. The data indicates that esterification of caffeic acid, particularly with longer alkyl chains, tends to enhance its cytotoxic effects.
| Compound/Ester | Cancer Cell Line | Cell Type | IC50 (µM) | Reference |
| Decyl Caffeate | HCT-116 | Colorectal Carcinoma | 14 | [1] |
| HT-29 | Colorectal Adenocarcinoma | 10 | [1] | |
| Undecyl Caffeate | NALM-6 | B cell leukemia | ~1.5 (10-fold more active than CAPE) | [2] |
| Caffeic Acid Phenethyl Ester (CAPE) | HCT116 | Colorectal Carcinoma | 22.45 (24h), 12.07 (48h), 6.47 (72h), 5.36 (96h) | [3] |
| MDA-MB-231 | Triple-Negative Breast Cancer | 35 | [4] | |
| Hs578T | Triple-Negative Breast Cancer | 8.01 | [4] | |
| LNCaP 104-R1 | Castration-Resistant Prostate Cancer | 18.9 | [5] | |
| LNCaP C4-2 | Castration-Resistant Prostate Cancer | 10.9 | [5] | |
| 22Rv1 | Castration-Resistant Prostate Cancer | 19.1 | [5] | |
| PC-3 | Prostate Cancer | 23.2 | [5] | |
| DU-145 | Prostate Cancer | 22.6 | [5] | |
| A549 | Lung Carcinoma | ~100 | [6] | |
| HT1080 | Fibrosarcoma | 5 | [6] | |
| G361 | Melanoma | 20 | [6] | |
| U2OS | Osteosarcoma | 60 | [6] | |
| MCF-7 | Breast Adenocarcinoma | 5 | [6] | |
| Caffeic Acid | HT-29 | Colorectal Adenocarcinoma | 101 | [1] |
| MCF-7 | Breast Adenocarcinoma | 150.94 (24h), 108.42 (48h) | [7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for the key assays used to evaluate the anti-cancer effects of caffeic acid esters.
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., docosyl caffeate, CAPE) and a vehicle control (e.g., DMSO). Incubate for the desired time periods (e.g., 24, 48, 72 hours).
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control.
Apoptosis Detection: Annexin V-FITC/PI Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment and Harvesting: Treat cells with the test compound for the indicated time. Harvest the cells by trypsinization and wash with cold PBS.
-
Cell Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. FITC-positive/PI-negative cells are considered early apoptotic, while FITC-positive/PI-positive cells are late apoptotic or necrotic.
Protein Expression Analysis: Western Blotting
Western blotting is used to detect specific proteins in a sample.
-
Cell Lysis: Treat cells with the test compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk in TBST and then incubate with primary antibodies against the target proteins overnight at 4°C. After washing, incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathways and Molecular Mechanisms
The anti-cancer activity of caffeic acid esters is attributed to their ability to modulate multiple signaling pathways crucial for cancer cell survival, proliferation, and metastasis.
Experimental Workflow
References
- 1. Decyl caffeic acid inhibits the proliferation of colorectal cancer cells in an autophagy-dependent manner in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Induction of apoptosis by a potent caffeic acid derivative, caffeic acid undecyl ester, is mediated by mitochondrial damage in NALM-6 human B cell leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of caffeic acid phenethyl ester on proliferation and apoptosis of colorectal cancer cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Caffeic Acid Phenethyl Ester and Ethanol Extract of Propolis Induce the Complementary Cytotoxic Effect on Triple-Negative Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Caffeic acid phenethyl ester induced cell cycle arrest and growth inhibition in androgen-independent prostate cancer cells via regulation of Skp2, p53, p21Cip1 and p27Kip1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular Characterization and Enhancement of Anticancer Activity of Caffeic Acid Phenethyl Ester by γ Cyclodextrin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Unveiling the Neuroprotective Potential of Docosyl Caffeate: A Comparative Analysis in Neuronal Cell Models
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the neuroprotective effects of docosyl caffeate. Due to the current scope of available research, this guide will focus on the validated effects of docosyl caffeate in the SH-SY5Y human neuroblastoma cell line. To offer a broader perspective on the potential neuroprotective mechanisms of caffeic acid derivatives, we will also include comparative data on the well-characterized analogue, caffeic acid phenethyl ester (CAPE), in PC12 and primary cortical neuron models. This allows for an indirect comparison and highlights potential avenues for future research into docosyl caffeate.
Executive Summary
Docosyl caffeate, a derivative of caffeic acid, has demonstrated significant neuroprotective properties in a human neuronal cell model. In SH-SY5Y cells, it effectively mitigates oxidative stress-induced cell death by modulating key apoptotic and inflammatory signaling pathways. While direct experimental data for docosyl caffeate in other common neuronal models such as PC12 and primary cortical neurons is not yet available, studies on the closely related compound, caffeic acid phenethyl ester (CAPE), provide valuable insights into the potential broader efficacy of this class of molecules. CAPE has been shown to promote neurite outgrowth in PC12 cells and protect primary cortical neurons from neurotoxic insults. This guide synthesizes the current experimental data to facilitate a comparative understanding of the neuroprotective landscape of these compounds.
Comparative Efficacy of Docosyl Caffeate and Analogues
The following tables summarize the key quantitative findings on the neuroprotective effects of docosyl caffeate in SH-SY5Y cells and CAPE in PC12 and primary cortical neuron cells.
Table 1: Neuroprotective Effects of Docosyl Caffeate in SH-SY5Y Cells
| Parameter | Neurotoxic Insult | Docosyl Caffeate Concentration | Observed Effect | Reference |
| Cell Viability | tert-butyl hydroperoxide (tBHP) | Concentration-dependent | Significantly attenuated tBHP-induced neuronal cell death. | [1] |
| Caspase-3 Activation | tBHP | Not specified | Significantly suppressed tBHP-induced caspase-3 activation. | [1] |
| Bcl-2 Levels | tBHP | Not specified | Restored tBHP-induced depletion of intracellular Bcl-2. | [1] |
| NF-κB Translocation | tBHP | Not specified | Suppressed tBHP-induced degradation of IκB, leading to suppression of nuclear translocation of NF-κB. | [1] |
Table 2: Neuroprotective Effects of Caffeic Acid Phenethyl Ester (CAPE) in PC12 Cells
| Parameter | Experimental Condition | CAPE Concentration | Observed Effect | Reference |
| Neurite Outgrowth | Non-stimulated | Not specified | Induced the formation, elongation, and ramification of neurites. | [2][3] |
| Protection against MPP+ toxicity | MPP+ induced cell death | Not specified | Protected PC12 cells from cellular death induced by the dopaminergic neurotoxin MPP+. | [2][3][4] |
| Neuroplasticity Markers | Cisplatin-induced downregulation | 10 μM | Attenuated the downregulation of GAP-43, synapsin I, synaptophysin, and 200-kD neurofilament. | [5] |
| Cell Viability | Cisplatin (IC50 = 32 μM) | 10 μM | Increased cell viability. | [5] |
Table 3: Neuroprotective Effects of Caffeic Acid Phenethyl Ester (CAPE) in Primary Cortical Neurons
| Parameter | Neurotoxic Insult | CAPE Concentration | Observed Effect | Reference |
| Cell Viability | Fibrinogen (Fg)-induced neurodegeneration | Not specified | Attenuated Fg-induced neuronal death. | [6] |
| Reactive Oxygen Species (ROS) | Fibrinogen (Fg)-induced ROS generation | Not specified | Mitigated the Fg-induced increase in ROS production. | [6] |
Experimental Methodologies
Detailed protocols for the key experiments cited in this guide are provided below. These methodologies are essential for the replication and validation of the presented findings.
Cell Culture and Treatment
-
SH-SY5Y Cells: The human neuroblastoma SH-SY5Y cell line is a widely used in vitro model for studying neurodegenerative diseases.[1] Cells are typically cultured in a suitable medium such as a 1:1 mixture of Dulbecco's modified Eagle's medium (DMEM) and Ham's F-12 medium, supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2. For neuroprotection assays, cells are pre-treated with various concentrations of docosyl caffeate before being exposed to a neurotoxic agent like tert-butyl hydroperoxide (tBHP).[1]
-
PC12 Cells: The PC12 cell line, derived from a rat adrenal pheochromocytoma, is a valuable model for studying neuronal differentiation and neurosecretion.[3] These cells are cultured in a similar fashion to SH-SY5Y cells. For neurite outgrowth experiments, PC12 cells can be treated with nerve growth factor (NGF) to induce differentiation into a neuron-like phenotype. To assess neuroprotective effects, differentiated or undifferentiated cells are treated with compounds like CAPE prior to or concurrently with a neurotoxin such as MPP+ or cisplatin.[2][3][5]
-
Primary Cortical Neurons: Primary cortical neurons are isolated from the cerebral cortices of embryonic or early postnatal rodents.[4][6][7][8][9] The dissected cortical tissue is enzymatically and mechanically dissociated to obtain a single-cell suspension. Neurons are then plated on culture dishes pre-coated with an adhesive substrate like poly-L-lysine to facilitate attachment and growth. These cultures are maintained in a specialized neuronal culture medium. For neuroprotection studies, primary neurons are treated with the test compound before being subjected to a neurotoxic stimulus.[6]
Key Experimental Assays
-
Cell Viability Assay (MTT Assay): This colorimetric assay is a standard method for assessing cell metabolic activity, which is an indicator of cell viability.[10][11][12][13][14]
-
Cells are seeded in 96-well plates and treated with the compound of interest and/or a neurotoxin.
-
After the treatment period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
The formazan crystals are then dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. The intensity of the color is proportional to the number of viable cells.
-
-
Caspase-3 Activity Assay: This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.[15][16][17][18][19]
-
Cells are lysed to release their intracellular contents.
-
The cell lysate is incubated with a specific caspase-3 substrate that is conjugated to a colorimetric or fluorometric reporter molecule (e.g., p-nitroaniline or 7-amino-4-methylcoumarin).
-
Active caspase-3 in the lysate cleaves the substrate, releasing the reporter molecule.
-
The amount of released reporter is quantified by measuring the absorbance or fluorescence, which is directly proportional to the caspase-3 activity.
-
-
Western Blotting for Bcl-2 and Nrf2: This technique is used to detect and quantify the levels of specific proteins, such as the anti-apoptotic protein Bcl-2 and the transcription factor Nrf2.[20][21][22][23][24][25][26][27][28]
-
Cells are lysed, and the total protein concentration is determined.
-
Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
The membrane is incubated with a primary antibody that specifically binds to the target protein (e.g., anti-Bcl-2 or anti-Nrf2).
-
A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody is then added.
-
A substrate is added that reacts with the enzyme to produce a detectable signal (e.g., chemiluminescence), which is captured on film or with a digital imager. The intensity of the signal corresponds to the amount of the target protein.
-
-
NF-κB Nuclear Translocation Assay (Immunofluorescence): This method visualizes the movement of the NF-κB transcription factor from the cytoplasm to the nucleus, a key step in its activation.[2][29][30][31][32]
-
Cells are grown on coverslips and subjected to the desired treatments.
-
The cells are then fixed and permeabilized to allow antibodies to enter.
-
A primary antibody specific for an NF-κB subunit (e.g., p65) is added, followed by a secondary antibody conjugated to a fluorescent dye.
-
The cell nuclei are counterstained with a fluorescent DNA-binding dye (e.g., DAPI).
-
The localization of NF-κB (fluorescently labeled) relative to the nucleus is visualized using a fluorescence microscope. An increase in the nuclear fluorescence signal indicates NF-κB translocation.
-
-
Neurite Outgrowth Assay: This assay quantifies the growth of neurites, which are projections from the cell body of a neuron.[3][33][34]
-
PC12 cells are often used for this assay and can be induced to differentiate and extend neurites by treatment with NGF.
-
Following treatment with the test compound, images of the cells are captured using a microscope.
-
The length of the neurites and the percentage of cells bearing neurites are measured using image analysis software. An increase in neurite length or the number of neurite-bearing cells indicates a positive effect on neuritogenesis.
-
Signaling Pathways and Mechanisms of Action
The neuroprotective effects of docosyl caffeate and its analogues are mediated through the modulation of several key intracellular signaling pathways.
Docosyl Caffeate's Anti-Apoptotic and Anti-inflammatory Pathway in SH-SY5Y Cells
Docosyl caffeate has been shown to protect SH-SY5Y cells from oxidative stress-induced apoptosis and inflammation by interfering with the NF-κB signaling pathway.[1]
Docosyl caffeate's mechanism in SH-SY5Y cells.
Caffeic Acid Phenethyl Ester (CAPE) and the Nrf2 Antioxidant Response Pathway
CAPE is known to exert neuroprotective effects by activating the Nrf2 antioxidant response pathway, which upregulates the expression of various antioxidant and cytoprotective genes.
CAPE's activation of the Nrf2 pathway.
Experimental Workflow for Assessing Neuroprotection
The following diagram illustrates a typical experimental workflow for evaluating the neuroprotective effects of a compound like docosyl caffeate in a neuronal cell model.
General workflow for neuroprotection studies.
Conclusion
Docosyl caffeate demonstrates promising neuroprotective effects in the SH-SY5Y cell model by mitigating oxidative stress-induced apoptosis and inflammation through the modulation of the Bcl-2 and NF-κB pathways. While direct evidence in other neuronal models is currently lacking, the well-documented neuroprotective activities of the related compound, caffeic acid phenethyl ester (CAPE), in PC12 and primary cortical neurons suggest that docosyl caffeate may possess a broader spectrum of neuroprotective actions. Further research is warranted to validate the effects of docosyl caffeate in these additional models to fully elucidate its therapeutic potential for neurodegenerative diseases. This guide provides a foundational understanding for researchers to build upon in the continued investigation of this promising neuroprotective agent.
References
- 1. Cytoprotective Effects of Docosyl Cafferate against tBHP-Induced Oxidative Stress in SH-SY5Y Human Neuroblastoma Cells -Biomolecules & Therapeutics [koreascience.kr]
- 2. Quantitative imaging assay for NF-κB nuclear translocation in primary human macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Caffeic acid phenethyl ester (CAPE) protects PC12 cells from MPP+ toxicity by inducing the expression of neuron-typical proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Preparation of Primary Cortical Neuron Cultures and a Practical Application Using Immunofluorescent Cytochemistry | Springer Nature Experiments [experiments.springernature.com]
- 5. Caffeic Acid Phenethyl Ester (CAPE) Protects PC12 Cells from Cisplatin-Induced Neurotoxicity by Activating the NGF-Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protocol for the Primary Culture of Cortical and Hippocampal neurons [gladstone.org]
- 7. karger.com [karger.com]
- 8. Primary Culture of Cortical Neurons [bio-protocol.org]
- 9. Primary Culture of Cortical Neurons [en.bio-protocol.org]
- 10. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 11. MTT assay overview | Abcam [abcam.com]
- 12. Plate reader-based assays for measuring cell viability, neuroprotection and calcium in primary neuronal cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 13. broadpharm.com [broadpharm.com]
- 14. protocols.io [protocols.io]
- 15. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 16. mpbio.com [mpbio.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. abcam.com [abcam.com]
- 19. media.cellsignal.com [media.cellsignal.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Activation of the Nrf2 Cell Defense Pathway by Ancient Foods: Disease Prevention by Important Molecules and Microbes Lost from the Modern Western Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Comparison of human Nrf2 antibodies: A tale of two proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. NRF2 Antibody | Cell Signaling Technology [cellsignal.com]
- 26. Bcl-2 Monoclonal Antibody (Bcl-2-100) (13-8800) [thermofisher.com]
- 27. Bcl-2 Detection in Western Blotting - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 28. researchgate.net [researchgate.net]
- 29. NF-KAPPA B (NF-KB) - p65 (RelA) IMMUNOFLUORESCENCE LABELING KIT (NF-kappaB, NFKB-3) [fivephoton.com]
- 30. e-century.us [e-century.us]
- 31. welcome.cytekbio.com [welcome.cytekbio.com]
- 32. tools.thermofisher.com [tools.thermofisher.com]
- 33. researchgate.net [researchgate.net]
- 34. researchgate.net [researchgate.net]
The Lipophilicity-Activity Relationship of Caffeate Esters: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Caffeic acid, a phenolic compound abundant in various plant sources, and its ester derivatives have garnered significant attention in the scientific community for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. A crucial factor influencing the potency of these compounds is their lipophilicity, which governs their ability to traverse cellular membranes and interact with molecular targets. This guide provides a comparative analysis of caffeate esters, correlating their lipophilicity with their biological efficacy, supported by experimental data and detailed methodologies.
Correlation between Lipophilicity and Biological Activity
The lipophilicity of a compound, often quantified by the logarithm of its partition coefficient (logP), plays a pivotal role in its pharmacokinetic and pharmacodynamic properties. In the case of caffeate esters, increasing the length and branching of the ester alkyl chain generally enhances lipophilicity. This heightened lipophilicity can lead to improved cell membrane permeability and, consequently, greater biological activity.[1][2]
Quantitative Structure-Activity Relationship (QSAR) studies have underscored the importance of hydrophobicity and steric factors in the cytotoxic effects of caffeic acid esters.[1] For instance, the esterification of the carboxylic moiety of caffeic acid with phenethyl alcohol to form Caffeic Acid Phenethyl Ester (CAPE) significantly increases its lipophilicity, which is believed to contribute to its enhanced anticancer and antioxidant activities compared to caffeic acid alone.[2]
Antioxidant Activity
The antioxidant capacity of caffeate esters is primarily attributed to the catechol moiety, which can donate hydrogen atoms to scavenge free radicals. While the core catechol structure is essential, the lipophilicity of the ester side chain influences the accessibility of the antioxidant to cellular compartments where lipid peroxidation occurs.
Anticancer Activity
The anticancer effects of caffeate esters are multifaceted, involving the induction of apoptosis, cell cycle arrest, and inhibition of metastasis.[1][3] Increased lipophilicity can facilitate the accumulation of these compounds within cancer cells, leading to enhanced cytotoxicity. Structure-activity relationship studies have revealed that both the catechol ring and the conjugated double bond are crucial for the cytotoxic activity of CAPE.[1][3]
Anti-inflammatory Activity
Caffeate esters, notably CAPE, exert anti-inflammatory effects by inhibiting key signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway.[4][5][6][7] The ability of these compounds to penetrate cell membranes and interact with intracellular inflammatory mediators is influenced by their lipophilicity.
Comparative Data of Caffeate Esters
The following table summarizes the lipophilicity and biological activities of various caffeate esters, compiled from multiple studies.
| Compound | Ester Group | LogP/LogKow | Antioxidant Activity (DPPH Scavenging IC50, µM) | Anticancer Activity (Cell Line, IC50, µM) |
| Caffeic Acid | - | -0.98 | >100 | HeLa: >100 |
| Methyl Caffeate | Methyl | 1.27 | ~25 | HeLa: ~50 |
| Ethyl Caffeate | Ethyl | 1.51 | ~20 | HeLa: ~40 |
| Phenethyl Caffeate (CAPE) | Phenethyl | 2.01 | ~15 | HeLa: ~10, HT-29: ~6.5 (mg/L), HCT116: ~12 (mg/L) |
| Octyl Caffeate | Octyl | - | - | HT-29: <10 |
| Decyl Caffeate | Decyl | - | - | HT-29: <10 |
Note: The presented values are approximations compiled from various sources for comparative purposes. Exact values may vary depending on the specific experimental conditions.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
Determination of Lipophilicity (LogP)
The partition coefficient (P) is determined by measuring the distribution of the compound between an organic solvent (typically n-octanol) and an aqueous phase (water or buffer).
Protocol:
-
A known concentration of the caffeate ester is dissolved in the aqueous phase.
-
An equal volume of n-octanol is added, and the mixture is shaken vigorously to allow for partitioning.
-
The two phases are separated by centrifugation.
-
The concentration of the compound in each phase is determined using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
The partition coefficient (P) is calculated as the ratio of the concentration in the organic phase to the concentration in the aqueous phase.
-
LogP is the base-10 logarithm of P.
Antioxidant Activity Assessment: DPPH Free Radical Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.
Protocol:
-
Prepare a stock solution of the caffeate ester in a suitable solvent (e.g., ethanol (B145695) or methanol).
-
Prepare a series of dilutions of the stock solution.
-
Prepare a solution of DPPH in the same solvent.
-
In a microplate well, add a specific volume of the DPPH solution to each dilution of the test compound.
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance of the solution at a specific wavelength (typically around 517 nm) using a microplate reader.
-
The percentage of DPPH scavenging activity is calculated using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] * 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined from a plot of scavenging activity versus concentration.
Anticancer Activity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Protocol:
-
Seed cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the caffeate ester for a specified period (e.g., 24, 48, or 72 hours).[8]
-
After the incubation period, add MTT solution to each well and incubate for a few hours (e.g., 4 hours) to allow the formation of formazan (B1609692) crystals by viable cells.[8]
-
Remove the medium and dissolve the formazan crystals in a suitable solvent (e.g., DMSO or isopropanol).[8]
-
Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Cell viability is expressed as a percentage of the untreated control.
-
The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined from a dose-response curve.
Anti-inflammatory Activity Assessment: NF-κB Activation Assay (EMSA)
The Electrophoretic Mobility Shift Assay (EMSA) is used to detect the activation of the transcription factor NF-κB, a key regulator of inflammation.
Protocol:
-
Culture appropriate cells (e.g., macrophages or T cells) and pre-treat them with different concentrations of the caffeate ester.[4]
-
Stimulate the cells with an inflammatory agent (e.g., lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α)) to induce NF-κB activation.[4][5]
-
Isolate the nuclear extracts from the cells.
-
Incubate the nuclear extracts with a radiolabeled or fluorescently labeled DNA probe containing the NF-κB binding consensus sequence.
-
Separate the protein-DNA complexes from the free probe by non-denaturing polyacrylamide gel electrophoresis.
-
Visualize the bands by autoradiography or fluorescence imaging. A decrease in the intensity of the shifted band in the presence of the caffeate ester indicates inhibition of NF-κB activation.[4]
Visualizing Key Pathways and Workflows
To further elucidate the concepts discussed, the following diagrams illustrate the NF-κB signaling pathway and a general experimental workflow for evaluating caffeate esters.
Caption: Inhibition of the NF-κB signaling pathway by caffeate esters.
Caption: General experimental workflow for correlating lipophilicity with biological activity.
Conclusion
The lipophilicity of caffeate esters is a critical determinant of their biological activity. By modifying the ester side chain, it is possible to modulate the compound's ability to interact with cellular targets, thereby influencing its antioxidant, anticancer, and anti-inflammatory properties. The data and protocols presented in this guide offer a framework for the rational design and evaluation of novel caffeate ester derivatives with enhanced therapeutic potential. Further research focusing on a broader range of esters and a more extensive panel of biological assays will continue to refine our understanding of the structure-activity relationships within this promising class of compounds.
References
- 1. Synthesis, Evaluation of Anticancer Activity and QSAR Study of Heterocyclic Esters of Caffeic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. brieflands.com [brieflands.com]
- 4. Caffeic acid phenethyl ester inhibits nuclear factor-κB and protein kinase B signalling pathways and induces caspase-3 expression in primary human CD4+ T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ethyl caffeate suppresses NF-κB activation and its downstream inflammatory mediators, iNOS, COX-2, and PGE2 in vitro or in mouse skin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Caffeic acid phenethyl ester is a potent and specific inhibitor of activation of nuclear transcription factor NF-kappa B - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Caffeic acid phenethyl ester is a potent and specific inhibitor of activation of nuclear transcription factor NF-kappa B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of caffeic acid phenethyl ester on proliferation and apoptosis of colorectal cancer cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of (E)-Docosyl Caffeate: A Guide for Laboratory Professionals
Ensuring the safe and environmentally responsible disposal of chemical reagents is a critical component of laboratory safety and compliance. This guide provides detailed, step-by-step procedures for the proper disposal of (E)-Docosyl caffeate, a combustible solid with potential for long-lasting harmful effects on aquatic life.[1] Adherence to these protocols is essential for protecting personnel and the environment.
I. Hazard Identification and Waste Classification
Before handling, it is crucial to understand the hazards associated with this compound. Based on available safety data, this compound is classified as follows:
| Hazard Classification | Description | Source |
| Physical Hazard | Combustible Solid (Storage Class 11) | [1] |
| Environmental Hazard | Aquatic Chronic 4 (H413: May cause long lasting harmful effects to aquatic life) | [1] |
Due to its environmental hazard, this compound is considered a hazardous waste and must not be disposed of in regular trash or down the drain.[2][3][4]
II. Personal Protective Equipment (PPE)
When handling this compound for disposal, all personnel must wear the following standard laboratory PPE:
-
Eye Protection: Safety glasses or goggles.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile).
-
Body Protection: A standard laboratory coat.
III. Waste Segregation and Collection
Proper segregation of chemical waste is paramount to prevent dangerous reactions.[5][6][7]
-
Designated Waste Container:
-
Use a clearly labeled, leak-proof container designated for solid chemical waste.
-
The container must be compatible with this compound. A high-density polyethylene (B3416737) (HDPE) container is a suitable choice.
-
Never use food containers for waste storage.[5]
-
-
Labeling:
-
The waste container must be labeled with the words "Hazardous Waste."
-
Clearly list all contents, including "this compound."
-
Indicate the approximate quantity of the waste.
-
Include the date when the first waste was added to the container.
-
-
Incompatible Materials:
-
Store this compound waste away from strong oxidizing agents.
-
Do not mix this waste stream with other incompatible chemical wastes, such as acids or bases.[5]
-
IV. Step-by-Step Disposal Procedure
The following protocol outlines the process for the disposal of pure this compound and contaminated materials.
A. Disposal of Unused or Expired this compound:
-
Preparation: Ensure all necessary PPE is worn.
-
Transfer: Carefully transfer the solid this compound into the designated hazardous waste container.
-
Container Sealing: Securely close the container lid to prevent spills.
-
Storage: Store the sealed container in a designated satellite accumulation area (SAA) within the laboratory.[2][5] This area should be at or near the point of generation and inspected weekly for any signs of leakage.[5][6]
B. Decontamination and Disposal of Empty Containers:
-
Triple Rinsing: Empty containers that held this compound must be triple-rinsed with a suitable solvent, such as ethanol (B145695) or acetone, to remove all residues.
-
Rinsate Collection: The solvent rinsate is now considered hazardous waste and must be collected in a separate, clearly labeled container for liquid hazardous waste.
-
Container Disposal: Once triple-rinsed, the original container can be disposed of as non-hazardous waste, provided all labels are defaced or removed.
C. Disposal of Contaminated Materials:
-
Collection: Any materials, such as weighing paper, gloves, or absorbent pads, that are contaminated with this compound must be collected as solid hazardous waste.
-
Containment: Place these contaminated materials into the same designated solid hazardous waste container as the pure compound.
V. Final Disposal Logistics
-
Contact Environmental Health and Safety (EHS): Once the waste container is full or has been in storage for the maximum allowable time per institutional guidelines (typically 6-12 months), contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup.[2][6]
-
Documentation: Complete all required waste disposal forms as per your institution's and local regulatory requirements.
Experimental Workflow for Disposal
Caption: Workflow for the proper disposal of this compound.
References
- 1. Docosyl caffeate analytical standard 50432-89-8 [sigmaaldrich.com]
- 2. ehrs.upenn.edu [ehrs.upenn.edu]
- 3. acs.org [acs.org]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. danielshealth.com [danielshealth.com]
- 7. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Personal protective equipment for handling (E)-Docosyl caffeate
Essential Safety and Handling Guide for (E)-Docosyl Caffeate
This compound , a naturally occurring ester of caffeic acid, requires careful handling in a laboratory setting to ensure the safety of researchers and prevent environmental contamination. This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and detailed operational and disposal plans for drug development professionals and scientists.
Hazard Summary
This compound is a combustible solid powder that may cause respiratory irritation[1]. It is also classified as hazardous to the aquatic environment with long-lasting effects (Aquatic Chronic 4, H413). Due to its powdered form, there is a risk of dust formation and inhalation, which necessitates specific handling procedures to minimize exposure.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against chemical exposure. The following table summarizes the required PPE for handling this compound.
| Protection Type | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (Nitrile or Butyl rubber) | Protects against skin contact. Butyl gloves are recommended for handling esters[2]. Nitrile gloves are also a suitable alternative[2][3]. |
| Eye Protection | Safety goggles with side shields | Prevents eye contact with airborne powder or splashes of solutions. |
| Body Protection | Laboratory coat | Protects skin and personal clothing from contamination. |
| Respiratory Protection | N95 (or FFP2/FFP3 equivalent) particulate respirator | Required when handling the powder outside of a certified fume hood to prevent inhalation of dust particles that can cause respiratory irritation[4][5][6]. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational plan is crucial for the safe handling of this compound. The following workflow outlines the key steps for common laboratory procedures.
References
- 1. ehs.wisc.edu [ehs.wisc.edu]
- 2. safety.fsu.edu [safety.fsu.edu]
- 3. How to Select the Right Chemical Resistant Gloves — MSC Industrial Supply [mscdirect.com]
- 4. Three Step Guide to Selecting the Right Disposable Respirator [fishersci.at]
- 5. CCOHS: Respirators - Respirator Selection [ccohs.ca]
- 6. bestsafetyequipments.com [bestsafetyequipments.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
